molecular formula C41H64N7O18P3S B15550333 (8Z,11Z,14Z,17Z)-3-oxoicosatetraenoyl-CoA

(8Z,11Z,14Z,17Z)-3-oxoicosatetraenoyl-CoA

Katalognummer: B15550333
Molekulargewicht: 1068.0 g/mol
InChI-Schlüssel: VVLBCJHQULSXJN-QWOXCLFSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(8Z,11Z,14Z,17Z)-3-oxoicosatetraenoyl-CoA is an unsaturated fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (8Z,11Z,14Z,17Z)-3-oxoicosatetraenoic acid. It is a 3-oxo-fatty acyl-CoA, a long-chain fatty acyl-CoA and an unsaturated fatty acyl-CoA. It is a conjugate acid of an this compound(4-).

Eigenschaften

Molekularformel

C41H64N7O18P3S

Molekulargewicht

1068.0 g/mol

IUPAC-Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (8Z,11Z,14Z,17Z)-3-oxoicosa-8,11,14,17-tetraenethioate

InChI

InChI=1S/C41H64N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29(49)24-32(51)70-23-22-43-31(50)20-21-44-39(54)36(53)41(2,3)26-63-69(60,61)66-68(58,59)62-25-30-35(65-67(55,56)57)34(52)40(64-30)48-28-47-33-37(42)45-27-46-38(33)48/h5-6,8-9,11-12,14-15,27-28,30,34-36,40,52-53H,4,7,10,13,16-26H2,1-3H3,(H,43,50)(H,44,54)(H,58,59)(H,60,61)(H2,42,45,46)(H2,55,56,57)/b6-5-,9-8-,12-11-,15-14-/t30-,34-,35-,36+,40-/m1/s1

InChI-Schlüssel

VVLBCJHQULSXJN-QWOXCLFSSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Unseen Cog in Omega-3 Metabolism: A Technical Guide to (8Z,11Z,14Z,17Z)-3-oxoicosatetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The catabolism of polyunsaturated fatty acids (PUFAs) is a complex and vital metabolic process, distinct from the well-trodden path of saturated fat oxidation. The presence of multiple double bonds necessitates a specialized enzymatic machinery to navigate the unique stereochemistry and positions of these bonds. This technical guide delves into the core of omega-3 fatty acid metabolism, focusing on a critical, yet often overlooked, intermediate: (8Z,11Z,14Z,17Z)-3-oxoicosatetraenoyl-CoA . While its existence is a direct extrapolation of the canonical beta-oxidation pathway, its fleeting nature has made direct observation challenging. This document will not only detail the theoretical framework for its formation and subsequent processing but also provide the experimental logic and methodologies required for its definitive identification and characterization. We aim to equip researchers and drug development professionals with the foundational knowledge and practical insights to explore this key metabolic juncture, opening new avenues for understanding disease and developing novel therapeutics.

Introduction: The Challenge of Polyunsaturated Fatty Acid (PUFA) Catabolism

Polyunsaturated fatty acids (PUFAs), such as the omega-3 and omega-6 families, are integral components of cellular membranes and precursors to potent signaling molecules.[1] Their metabolism is a critical source of cellular energy and plays a role in lipid homeostasis. However, the cis-double bonds present in naturally occurring PUFAs pose a significant challenge to the standard enzymatic machinery of mitochondrial and peroxisomal beta-oxidation, which is tailored for saturated fatty acids.[2][3] The core beta-oxidation cycle involves a sequence of four enzymatic reactions: dehydrogenation, hydration, a second dehydrogenation, and thiolytic cleavage.[2] This process systematically shortens the fatty acyl-CoA chain by two-carbon units, producing acetyl-CoA.[4]

The metabolism of PUFAs requires additional auxiliary enzymes to handle the non-standard intermediates generated when a double bond is encountered.[3] These enzymes, including enoyl-CoA isomerases and dienoyl-CoA reductases, work to modify the double bonds into a configuration that can be accepted by the core beta-oxidation enzymes.[5] This guide focuses on the metabolism of the C20:4 omega-3 fatty acid, (8Z,11Z,14Z,17Z)-eicosatetraenoic acid, and a key intermediate in its breakdown.

The Metabolic Cascade: Pinpointing this compound

The initial steps of the beta-oxidation of very-long-chain fatty acids, including (8Z,11Z,14Z,17Z)-eicosatetraenoic acid, primarily occur in peroxisomes.[2][6] This is due to the substrate specificity of the mitochondrial carnitine palmitoyltransferase system. The peroxisomal beta-oxidation pathway is a chain-shortening process, with the resulting shorter-chain acyl-CoAs being further metabolized in the mitochondria.[7]

The formation of this compound is a predicted and necessary step in the first cycle of beta-oxidation of its parent fatty acid. The process begins with the activation of the fatty acid to its CoA ester, (8Z,11Z,14Z,17Z)-eicosatetraenoyl-CoA.

The Peroxisomal Beta-Oxidation Spiral

The initial cycle of beta-oxidation for (8Z,11Z,14Z,17Z)-eicosatetraenoyl-CoA involves the following key enzymatic steps within the peroxisome:

  • Acyl-CoA Oxidase (ACOX): This enzyme catalyzes the first dehydrogenation, introducing a double bond between the α and β carbons (C2 and C3). This reaction is distinct from its mitochondrial counterpart (acyl-CoA dehydrogenase) as it directly transfers electrons to molecular oxygen, producing hydrogen peroxide (H₂O₂).[8]

  • Multifunctional Enzyme (MFE): This single protein possesses two distinct enzymatic activities:

    • Enoyl-CoA Hydratase: This activity hydrates the newly formed double bond, adding a hydroxyl group to the β-carbon.

    • 3-Hydroxyacyl-CoA Dehydrogenase: This activity oxidizes the hydroxyl group to a ketone, yielding the critical intermediate: This compound .[1]

  • 3-Ketoacyl-CoA Thiolase: This enzyme catalyzes the final step of the cycle, cleaving the 3-oxoacyl-CoA into acetyl-CoA and a chain-shortened acyl-CoA.[9][10]

The logical progression of these enzymatic steps is illustrated in the following workflow diagram.

PUFA_Beta_Oxidation cluster_peroxisome Peroxisomal Beta-Oxidation Cycle 1 Start (8Z,11Z,14Z,17Z)-Eicosatetraenoyl-CoA Intermediate1 2-trans-(8Z,11Z,14Z,17Z)-Icosapentaenoyl-CoA Start->Intermediate1 Acyl-CoA Oxidase (ACOX) (+ FAD, - FADH₂) Intermediate2 3-Hydroxy-(8Z,11Z,14Z,17Z)-icosatetraenoyl-CoA Intermediate1->Intermediate2 Enoyl-CoA Hydratase (MFE) (+ H₂O) TargetMolecule This compound Intermediate2->TargetMolecule 3-Hydroxyacyl-CoA Dehydrogenase (MFE) (+ NAD⁺, - NADH) EndProduct1 Acetyl-CoA TargetMolecule->EndProduct1 3-Ketoacyl-CoA Thiolase (+ CoA-SH) EndProduct2 (6Z,9Z,12Z,15Z)-Octadecatetraenoyl-CoA TargetMolecule->EndProduct2 3-Ketoacyl-CoA Thiolase (+ CoA-SH) Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Stage CellCulture Cell Culture with (8Z,11Z,14Z,17Z)-Eicosatetraenoic Acid Quenching Metabolic Quenching CellCulture->Quenching Lysis Cell Lysis & Protein Precipitation Quenching->Lysis Extraction Solid Phase Extraction (SPE) of Acyl-CoAs Lysis->Extraction LC LC Separation (Reversed-Phase) Extraction->LC MS High-Resolution MS/MS (e.g., Orbitrap) LC->MS DataAnalysis Data Analysis & Identification MS->DataAnalysis

References

The Biological Nexus of 3-keto-eicosa-8,11,14,17-all-cis-tetraenoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of 3-keto-eicosa-8,11,14,17-all-cis-tetraenoyl-CoA, a critical intermediate in the peroxisomal β-oxidation of omega-3 very-long-chain polyunsaturated fatty acids. While not as extensively characterized as other metabolites, its position within a vital metabolic pathway underscores its significance in cellular lipid homeostasis and its potential implications in health and disease. This document synthesizes current knowledge on its metabolic context, the enzymatic reactions governing its turnover, regulatory mechanisms, and its association with inherited metabolic disorders. Furthermore, we present detailed, field-proven experimental protocols for the study of this and related acyl-CoA esters, providing a robust framework for future research and therapeutic development.

Introduction: Situating 3-keto-eicosa-8,11,14,17-all-cis-tetraenoyl-CoA in Cellular Metabolism

3-keto-eicosa-8,11,14,17-all-cis-tetraenoyl-CoA is a transient but pivotal metabolic intermediate formed during the degradation of eicosatetraenoic acid (ETA), an omega-3 polyunsaturated fatty acid (PUFA). Fatty acids with a carbon chain length greater than 20 are classified as very-long-chain fatty acids (VLCFAs).[1][2][3] While the bulk of fatty acid oxidation occurs in the mitochondria, VLCFAs, including ETA, undergo initial chain shortening exclusively within peroxisomes.[4] This process is crucial, as the accumulation of VLCFAs is cytotoxic and is a hallmark of severe inherited metabolic diseases.[3][5][6]

The molecule in focus, a 20-carbon, 3-ketoacyl-CoA derivative of ETA, represents the third step in a cycle of peroxisomal β-oxidation. Its formation and subsequent cleavage are essential for the progressive shortening of the fatty acid chain, yielding acetyl-CoA and a chain-shortened acyl-CoA that can re-enter the cycle or be transported to the mitochondria for complete oxidation. Understanding the biological role of this specific keto-acyl-CoA provides a window into the broader regulation of lipid metabolism, cellular signaling, and the pathophysiology of peroxisomal disorders.

The Metabolic Pathway: Peroxisomal β-Oxidation of Eicosatetraenoic Acid (C20:4n-3)

The degradation of (8Z,11Z,14Z,17Z)-eicosatetraenoyl-CoA, the activated form of ETA, proceeds through a series of four enzymatic reactions within the peroxisome. 3-keto-eicosa-8,11,14,17-all-cis-tetraenoyl-CoA is the product of the third reaction and the substrate for the fourth.

Peroxisomal_Beta_Oxidation cluster_0 Peroxisomal Matrix ETA_CoA (8Z,11Z,14Z,17Z)-eicosatetraenoyl-CoA Enoyl_CoA trans-2,(8Z,11Z,14Z,17Z)-eicosapentaenoyl-CoA ETA_CoA->Enoyl_CoA Acyl-CoA Oxidase (ACOX1) Hydroxyacyl_CoA 3(S)-hydroxy-(8Z,11Z,14Z,17Z)-eicosatetraenoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Peroxisomal Bifunctional Enzyme (EHHADH) (Hydratase activity) Ketoacyl_CoA 3-keto-(8Z,11Z,14Z,17Z)-eicosatetraenoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Peroxisomal Bifunctional Enzyme (EHHADH) (Dehydrogenase activity) Shortened_Acyl_CoA Octadecatrienoyl-CoA (C18:3n-3) Ketoacyl_CoA->Shortened_Acyl_CoA Peroxisomal 3-ketoacyl-CoA Thiolase (ACAA1) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Peroxisomal 3-ketoacyl-CoA Thiolase (ACAA1)

Figure 1: Peroxisomal β-oxidation of eicosatetraenoyl-CoA.

Enzymatic Reactions Leading to and Consuming the 3-keto Intermediate

The turnover of 3-keto-eicosa-8,11,14,17-all-cis-tetraenoyl-CoA is governed by two key enzymes: the peroxisomal bifunctional enzyme and 3-ketoacyl-CoA thiolase.

Reaction 1 & 2: Formation via the Peroxisomal Bifunctional Enzyme (EHHADH)

The precursor to our molecule of interest is formed from trans-2,(8Z,11Z,14Z,17Z)-eicosapentaenoyl-CoA by the action of the peroxisomal bifunctional enzyme (encoded by the EHHADH gene). This single protein possesses two distinct enzymatic activities:

  • 2-enoyl-CoA hydratase activity: This function hydrates the double bond introduced in the first step of β-oxidation, yielding 3(S)-hydroxy-(8Z,11Z,14Z,17Z)-eicosatetraenoyl-CoA.[7][8]

  • 3-hydroxyacyl-CoA dehydrogenase activity: The same enzyme then oxidizes the 3-hydroxy group to a ketone, producing 3-keto-eicosa-8,11,14,17-all-cis-tetraenoyl-CoA .[7][8]

The substrate specificity of EHHADH is broad, encompassing straight-chain fatty acyl-CoAs.[9][10]

Reaction 3: Cleavage by Peroxisomal 3-ketoacyl-CoA Thiolase (ACAA1)

The final step of the β-oxidation cycle is the thiolytic cleavage of 3-keto-eicosa-8,11,14,17-all-cis-tetraenoyl-CoA, catalyzed by peroxisomal 3-ketoacyl-CoA thiolase (encoded by the ACAA1 gene).[11][12] This reaction utilizes a molecule of free coenzyme A (CoASH) to break the bond between the alpha and beta carbons, yielding:

  • Acetyl-CoA: A two-carbon unit that can be exported from the peroxisome.

  • Octadecatrienoyl-CoA (C18:3n-3): The original fatty acyl-CoA chain shortened by two carbons, which can then undergo further rounds of β-oxidation.

ACAA1 has a broad substrate specificity, acting on short, medium, long, and very-long straight-chain 3-oxoacyl-CoAs.

EnzymeGeneSubstrateProduct(s)
Acyl-CoA Oxidase 1 ACOX1(8Z,11Z,14Z,17Z)-eicosatetraenoyl-CoAtrans-2,(8Z,11Z,14Z,17Z)-eicosapentaenoyl-CoA + H₂O₂
Peroxisomal Bifunctional Enzyme EHHADHtrans-2,(8Z,11Z,14Z,17Z)-eicosapentaenoyl-CoA3(S)-hydroxy-(8Z,11Z,14Z,17Z)-eicosatetraenoyl-CoA
3(S)-hydroxy-(8Z,11Z,14Z,17Z)-eicosatetraenoyl-CoA3-keto-eicosa-8,11,14,17-all-cis-tetraenoyl-CoA
Peroxisomal 3-ketoacyl-CoA Thiolase ACAA13-keto-eicosa-8,11,14,17-all-cis-tetraenoyl-CoA Octadecatrienoyl-CoA + Acetyl-CoA

Regulation of the Pathway and Potential Signaling Roles

The flux through the peroxisomal β-oxidation pathway, and thus the transient concentration of 3-keto-eicosa-8,11,14,17-all-cis-tetraenoyl-CoA, is tightly regulated, primarily at the transcriptional level.

Transcriptional Regulation by PPARα

The master regulator of peroxisomal β-oxidation is the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[3] PPARα is a nuclear receptor that, when activated by ligands such as fatty acids and their derivatives, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, upregulating their expression.[3] The genes encoding all the core enzymes of peroxisomal β-oxidation, including ACOX1, EHHADH, and ACAA1, are targets of PPARα.[3]

Potential for Acyl-CoA Esters in Cellular Signaling

Long-chain acyl-CoA esters are not merely metabolic intermediates; they are also recognized as important cellular signaling molecules.[2][13] They can modulate the activity of various enzymes and transcription factors. While a direct signaling role for 3-keto-eicosa-8,11,14,17-all-cis-tetraenoyl-CoA has not been specifically documented, its precursor, eicosatetraenoic acid, and other omega-3 PUFAs are known to influence cellular signaling pathways related to inflammation and gene expression.[2][13][14] These fatty acids can be incorporated into cell membranes, altering their physical properties and the function of membrane-bound proteins.[2] Furthermore, they can compete with omega-6 fatty acids like arachidonic acid for metabolism into eicosanoids, thereby shifting the balance of pro- and anti-inflammatory signaling molecules.[2]

Clinical Relevance: Peroxisomal Biogenesis Disorders

Defects in the peroxisomal β-oxidation pathway lead to the accumulation of VLCFAs, which is the biochemical hallmark of a group of severe genetic disorders.

  • Zellweger Spectrum Disorders (ZSD): These are caused by mutations in PEX genes, which are required for the assembly of functional peroxisomes.[15][16][17] The resulting absence of functional peroxisomes leads to a complete block in the β-oxidation of VLCFAs, and consequently, intermediates such as 3-keto-eicosa-8,11,14,17-all-cis-tetraenoyl-CoA would not be produced. Instead, the precursor fatty acids accumulate.[16][17] Clinical manifestations are severe and include neurological defects, liver dysfunction, and craniofacial abnormalities.[15]

  • X-Linked Adrenoleukodystrophy (X-ALD): This disorder is caused by mutations in the ABCD1 gene, which encodes a peroxisomal transporter responsible for importing VLCFA-CoA esters into the peroxisome.[3][5][6][18] The enzymatic machinery of β-oxidation is intact, but the substrates cannot reach it, leading to their accumulation in tissues and plasma.[3][6] This accumulation is believed to trigger inflammatory demyelination in the brain and axonopathy in the spinal cord.[5][19]

While these disorders are not directly caused by an excess or deficiency of 3-keto-eicosa-8,11,14,17-all-cis-tetraenoyl-CoA, its position in the affected pathway makes it a relevant molecule for understanding the biochemical consequences of these diseases.

Experimental Methodologies

The study of 3-keto-eicosa-8,11,14,17-all-cis-tetraenoyl-CoA and its metabolic context requires robust analytical and biochemical techniques.

Extraction and Quantification of Long-Chain Acyl-CoA Esters

The low abundance and lability of acyl-CoA esters necessitate specialized extraction and analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for sensitive and specific quantification.

Protocol: Extraction of Long-Chain Acyl-CoAs from Cultured Cells

  • Cell Harvesting and Quenching:

    • Aspirate culture medium and wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Immediately add 1 mL of ice-cold extraction solvent (e.g., 80% methanol) containing an appropriate internal standard (e.g., ¹³C-labeled acyl-CoA) to quench metabolic activity.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Precipitation and Extraction:

    • Vortex the lysate vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant containing the acyl-CoA esters to a new tube.[20]

  • Solid-Phase Extraction (SPE) for Purification (Optional but Recommended):

    • Condition a weak anion exchange SPE cartridge with methanol, followed by equilibration with water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with an acidic solution (e.g., 2% formic acid in water) followed by methanol to remove interfering substances.

    • Elute the acyl-CoAs with a basic methanolic solution (e.g., 5% ammonium hydroxide in 50% methanol).[20]

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a small volume of a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile).

LC-MS/MS Analysis:

  • Chromatography: Separation is typically achieved on a C18 reversed-phase column using a gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).[21][22]

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode, employing multiple reaction monitoring (MRM) for high specificity and sensitivity.

Acyl_CoA_Workflow Start Cultured Cells Harvest Harvesting & Quenching (Ice-cold PBS, 80% Methanol) Start->Harvest Extract Protein Precipitation & Extraction Harvest->Extract Purify Solid-Phase Extraction (SPE) Extract->Purify Concentrate Evaporation & Reconstitution Purify->Concentrate Analyze LC-MS/MS Analysis Concentrate->Analyze

Figure 2: Workflow for Acyl-CoA extraction and analysis.

Enzyme Assays for Peroxisomal β-Oxidation

The activity of the enzymes involved in the metabolism of 3-keto-eicosa-8,11,14,17-all-cis-tetraenoyl-CoA can be measured using spectrophotometric or fluorometric assays.

Protocol: Spectrophotometric Assay for Acyl-CoA Oxidase (ACOX) Activity

This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the first reaction in peroxisomal β-oxidation, which is rate-limiting for the overall process.[23]

  • Principle: The H₂O₂ produced by ACOX is used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, such as leuco-dichlorofluorescein, resulting in a measurable increase in absorbance.[24][25]

  • Reaction Mixture:

    • Potassium phosphate buffer (pH 7.4)

    • Horseradish peroxidase

    • Leuco-dichlorofluorescein

    • Cell or tissue homogenate (source of ACOX)

  • Initiation: The reaction is started by the addition of the acyl-CoA substrate (e.g., eicosatetraenoyl-CoA).

  • Measurement: The rate of increase in absorbance at the appropriate wavelength is monitored spectrophotometrically.

Protocol: Spectrophotometric Assay for 3-ketoacyl-CoA Thiolase (ACAA1) Activity

This assay measures the decrease in absorbance of the 3-ketoacyl-CoA substrate, which has a characteristic absorbance peak.

  • Principle: The thiolytic cleavage of the 3-ketoacyl-CoA by thiolase leads to a decrease in absorbance at a specific wavelength (typically around 303-310 nm), which is characteristic of the enolate form of the 3-keto group.

  • Reaction Mixture:

    • Tris-HCl buffer (pH 8.0)

    • Coenzyme A (CoASH)

    • Magnesium chloride

    • Cell or tissue homogenate (source of ACAA1)

  • Initiation: The reaction is started by the addition of the 3-ketoacyl-CoA substrate.

  • Measurement: The rate of decrease in absorbance is monitored spectrophotometrically.

Conclusion and Future Directions

3-keto-eicosa-8,11,14,17-all-cis-tetraenoyl-CoA stands at a crucial junction in the metabolism of omega-3 very-long-chain fatty acids. While its existence is transient, its proper formation and degradation are integral to maintaining lipid homeostasis and preventing the cytotoxic accumulation of its precursors. The study of this molecule and its associated enzymes provides valuable insights into the pathophysiology of severe peroxisomal disorders and opens avenues for therapeutic intervention.

Future research should focus on several key areas:

  • Synthesis of Standards: The chemical synthesis of 3-keto-eicosa-8,11,14,17-all-cis-tetraenoyl-CoA is essential for its use as an analytical standard to enable accurate quantification in biological samples and for use as a substrate in detailed enzyme kinetic studies.

  • Enzyme Kinetics: Determining the kinetic parameters (Kₘ, Vₘₐₓ) of EHHADH and ACAA1 with 3-keto-eicosa-8,11,14,17-all-cis-tetraenoyl-CoA and its direct precursor will provide quantitative insights into the efficiency of this metabolic pathway.

  • Regulatory Roles: Investigating potential direct regulatory or signaling roles of this and related acyl-CoA intermediates could uncover new layers of metabolic control.

By building on the foundational knowledge outlined in this guide and employing the robust methodologies described, the scientific community can further elucidate the precise biological role of 3-keto-eicosa-8,11,14,17-all-cis-tetraenoyl-CoA and its significance in human health and disease.

References

An In-depth Technical Guide on the Endogenous Presence of (8Z,11Z,14Z,17Z)-3-oxoicosatetraenoyl-CoA in Mammalian Cells

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(8Z,11Z,14Z,17Z)-3-oxoicosatetraenoyl-CoA is a pivotal, yet transient, metabolic intermediate in the peroxisomal β-oxidation of the omega-3 polyunsaturated fatty acid (8Z,11Z,14Z,17Z)-eicosatetraenoic acid. Its endogenous presence in mammalian cells is intrinsically linked to the catabolism of this dietary fatty acid. This guide provides a comprehensive overview of the metabolic context of this compound, detailing its biosynthesis, putative biological significance, and state-of-the-art methodologies for its detection and quantification. While its role as a direct signaling molecule remains to be elucidated, its position at the crossroads of lipid metabolism suggests a potential for regulatory influence. This document aims to equip researchers with the foundational knowledge and practical frameworks to investigate this specific acyl-CoA species and its implications in health and disease.

I. Introduction: The Significance of 3-Oxoacyl-CoA Intermediates

Acyl-Coenzyme A (acyl-CoA) thioesters are central players in cellular metabolism, serving as activated intermediates in a vast array of biochemical transformations.[1] Long-chain acyl-CoAs, in particular, are not merely substrates for energy production and lipid synthesis but are also emerging as important signaling molecules that can allosterically regulate enzyme activity and even influence gene expression.[2][3] The formation of a thioester linkage with Coenzyme A (CoA) activates the fatty acid for subsequent metabolic reactions.[1]

Within the catabolic pathway of β-oxidation, 3-oxoacyl-CoA species represent the penultimate intermediates of each cycle, poised for thiolytic cleavage. While often viewed as fleeting metabolic passersby, their steady-state concentrations and fluxes can reflect the metabolic status of the cell and potentially exert regulatory effects. This guide focuses on a specific, understudied member of this class: this compound, an intermediate in the breakdown of the omega-3 fatty acid eicosatetraenoic acid (ETA or C20:4n-3).

II. Biosynthesis: The Peroxisomal β-Oxidation of Eicosatetraenoic Acid

The primary route for the generation of this compound in mammalian cells is through the β-oxidation of very-long-chain fatty acids (VLCFAs), a process that is predominantly handled by peroxisomes.[4][5] Unlike mitochondria, peroxisomes are specialized in the chain-shortening of fatty acids with 20 or more carbons.[4]

The metabolic cascade leading to the formation of this compound involves a series of enzymatic reactions within the peroxisome:

  • Activation: Eicosatetraenoic acid is first activated to its CoA thioester, (8Z,11Z,14Z,17Z)-eicosatetraenoyl-CoA, by a very-long-chain acyl-CoA synthetase (VLC-ACS) located on the peroxisomal membrane.

  • Oxidation: The first step of peroxisomal β-oxidation is catalyzed by a flavin adenine dinucleotide (FAD)-dependent acyl-CoA oxidase. This enzyme introduces a double bond between the α and β carbons, yielding 2-trans-(8Z,11Z,14Z,17Z)-eicosapentaenoyl-CoA.

  • Hydration and Dehydrogenation: A bifunctional enzyme, possessing both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, then catalyzes the subsequent two steps. The enoyl-CoA hydratase activity adds a water molecule across the newly formed double bond to create L-3-hydroxy-(8Z,11Z,14Z,17Z)-eicosatetraenoyl-CoA. The 3-hydroxyacyl-CoA dehydrogenase activity then oxidizes the hydroxyl group to a ketone, yielding the target molecule, This compound .

  • Thiolytic Cleavage: The final step is the cleavage of the 3-oxoacyl-CoA by a peroxisomal 3-ketoacyl-CoA thiolase. This reaction releases a molecule of acetyl-CoA and a chain-shortened acyl-CoA, which can then undergo further rounds of β-oxidation.

beta_oxidation_pathway ETA (8Z,11Z,14Z,17Z)-Eicosatetraenoic Acid ETA_CoA (8Z,11Z,14Z,17Z)-Eicosatetraenoyl-CoA ETA->ETA_CoA VLC-ACS Enoyl_CoA 2-trans-(8Z,11Z,14Z,17Z)-Eicosapentaenoyl-CoA ETA_CoA->Enoyl_CoA Acyl-CoA Oxidase Hydroxyacyl_CoA L-3-hydroxy-(8Z,11Z,14Z,17Z)-Eicosatetraenoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Oxoacyl_CoA This compound Hydroxyacyl_CoA->Oxoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shortened_Acyl_CoA Chain-Shortened Acyl-CoA Oxoacyl_CoA->Shortened_Acyl_CoA 3-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA

Figure 1: Peroxisomal β-oxidation of eicosatetraenoic acid.

III. Putative Biological Roles and Significance

While the primary role of this compound is that of a metabolic intermediate, its potential for broader biological activity should not be dismissed. The accumulation of specific acyl-CoA species can have significant cellular consequences, including:

  • Metabolic Regulation: Long-chain acyl-CoAs are known to allosterically regulate key enzymes in glucose and lipid metabolism.[6] For instance, they can inhibit acetyl-CoA carboxylase, the rate-limiting enzyme in fatty acid synthesis, thereby providing a feedback mechanism to control lipid homeostasis.[7]

  • Gene Expression: There is evidence that long-chain acyl-CoAs can directly bind to and modulate the activity of transcription factors, such as hepatocyte nuclear factor 4-alpha (HNF4α), thereby influencing the expression of genes involved in lipid metabolism.[2]

  • Cell Signaling: Acyl-CoAs are precursors for the synthesis of a variety of signaling lipids, including eicosanoids and endocannabinoids. While this compound is on a catabolic pathway, its flux could influence the availability of the parent fatty acid for these signaling pathways.

It is important to note that the direct signaling functions of this compound have not yet been experimentally demonstrated. Future research is needed to ascertain whether this molecule has roles beyond its intermediacy in β-oxidation.

IV. Methodologies for Detection and Quantification

The analysis of acyl-CoA species in biological matrices is challenging due to their low abundance, thermal instability, and susceptibility to enzymatic degradation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and specific quantification of these molecules.[6][7]

Experimental Protocol: Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the analysis of long-chain acyl-CoAs and would require optimization and validation for the specific quantification of this compound.

1. Sample Preparation:

  • Cell/Tissue Lysis: Rapidly homogenize cell pellets or flash-frozen tissues in an ice-cold extraction solvent (e.g., acetonitrile/methanol/water, 2:2:1 v/v/v) to quench enzymatic activity and precipitate proteins.

  • Internal Standard Spiking: Add a suitable internal standard, such as a stable isotope-labeled C20:4-CoA or an odd-chain length acyl-CoA (e.g., C17:0-CoA), to the homogenate to correct for extraction efficiency and matrix effects.

  • Extraction: Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in a solvent compatible with the LC mobile phase (e.g., 50% methanol in water).

2. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used for the separation of acyl-CoAs.

    • Mobile Phase: A gradient elution with a binary solvent system is employed.

      • Solvent A: Water with an ion-pairing agent (e.g., 10 mM ammonium acetate) to improve peak shape.

      • Solvent B: Acetonitrile or methanol.

    • Gradient: A typical gradient would start with a low percentage of Solvent B, which is gradually increased to elute the more hydrophobic long-chain acyl-CoAs.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally preferred for acyl-CoA analysis.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

      • Precursor Ion: The [M+H]⁺ ion of this compound.

      • Product Ions: Characteristic fragment ions are monitored. For acyl-CoAs, a common fragmentation involves the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507.1 Da). Another common product ion corresponds to the phosphopantetheine fragment.

Table 1: Example LC-MS/MS Parameters for Acyl-CoA Analysis

ParameterSetting
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5-10 µL
Ionization Mode ESI Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]⁺ of this compound
Product Ion (Q3) Specific fragment ions (to be determined empirically)

3. Data Analysis and Quantification:

  • A calibration curve is constructed using a synthetic standard of this compound of known concentrations.

  • The peak area ratio of the analyte to the internal standard is plotted against the concentration of the standards.

  • The concentration of this compound in the biological samples is then determined from the calibration curve.

lc_msms_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Lysis Cell/Tissue Lysis Spiking Internal Standard Spiking Lysis->Spiking Extraction Acyl-CoA Extraction Spiking->Extraction Drying Drying and Reconstitution Extraction->Drying LC Liquid Chromatography (C18 Separation) Drying->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Quant Quantification (Calibration Curve) MS->Quant

Figure 2: Workflow for the LC-MS/MS analysis of acyl-CoAs.

V. Challenges and Future Directions

The study of this compound is still in its infancy. Several challenges need to be addressed to fully understand its role in mammalian physiology:

  • Lack of Commercial Standards: The availability of a certified reference standard for this compound is crucial for accurate quantification and biological testing.

  • Low Endogenous Abundance: As a metabolic intermediate, its cellular concentrations are likely to be very low, requiring highly sensitive analytical methods for its detection.

  • Chemical Instability: The 3-oxoacyl-CoA structure is inherently reactive and can be prone to degradation, necessitating careful sample handling and analysis.

  • Functional Characterization: Elucidating the potential signaling roles of this compound will require the development of specific molecular probes and cellular assays.

Future research should focus on the development of robust and validated analytical methods to accurately measure the endogenous levels of this compound in various cell types and tissues under different physiological and pathological conditions. Such studies will be instrumental in unraveling its potential regulatory functions and its implications in diseases associated with aberrant omega-3 fatty acid metabolism.

VI. Conclusion

This compound is an endogenously produced intermediate of peroxisomal β-oxidation of eicosatetraenoic acid. While its existence is inferred from our understanding of lipid metabolism, direct evidence of its endogenous presence and concentration in mammalian cells remains to be firmly established. The analytical frameworks presented in this guide offer a starting point for researchers to explore this intriguing molecule. A deeper understanding of the dynamics of this and other 3-oxoacyl-CoA species will undoubtedly provide valuable insights into the intricate regulation of lipid metabolism and its impact on cellular function.

References

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Unsaturated Fatty Acids

Unsaturated fatty acids (UFAs) are fundamental components of cellular membranes, influencing their fluidity, and serve as precursors for a vast array of signaling molecules that govern inflammation, immunity, and cardiovascular health. The precise architecture of these molecules, dictated by the length of their carbon chains and the position of their double bonds, is critical to their biological function. This guide delves into the intricate biosynthetic pathway of a key class of UFAs, focusing on the pivotal intermediate, (8Z,11Z,14Z,17Z)-3-oxoicosatetraenoyl-CoA, and its role in the generation of C20 polyunsaturated fatty acids (PUFAs). Understanding this pathway at a molecular level is paramount for the development of novel therapeutics targeting metabolic and inflammatory diseases.

The Fatty Acid Elongation Cycle: A Four-Step Engine of Biosynthesis

The lengthening of fatty acid chains does not occur through a simple reversal of beta-oxidation but rather through a distinct, four-step enzymatic cycle localized primarily to the endoplasmic reticulum. This process, known as the fatty acid elongation system, sequentially adds two-carbon units from malonyl-CoA to a growing fatty acyl-CoA chain. Each round of elongation involves the following core reactions:

  • Condensation: A 3-ketoacyl-CoA synthase (KCS), also known as a fatty acid elongase (ELOVL), catalyzes the condensation of a fatty acyl-CoA with malonyl-CoA to form a 3-ketoacyl-CoA, releasing CO2. This is the rate-limiting step and determines the substrate specificity of the entire cycle.

  • Reduction: A 3-ketoacyl-CoA reductase (KAR) reduces the 3-keto group to a hydroxyl group, utilizing NADPH as a reducing agent.

  • Dehydration: A 3-hydroxyacyl-CoA dehydratase (HCD) removes a molecule of water, creating a trans-2,3-enoyl-CoA intermediate.

  • Second Reduction: A trans-2,3-enoyl-CoA reductase (TER) reduces the double bond, again using NADPH, to yield a saturated acyl-CoA that is two carbons longer than the initial substrate.

This newly elongated acyl-CoA can then either be further elongated, desaturated, or incorporated into complex lipids.

Spotlight on this compound: A Key Intermediate in n-3 PUFA Synthesis

The molecule at the heart of this guide, this compound, is a transient but crucial intermediate in the biosynthesis of the omega-3 fatty acid, (8Z,11Z,14Z,17Z)-eicosatetraenoic acid[1][2]. This C20 PUFA is an important precursor for anti-inflammatory lipid mediators.

The biosynthesis of (8Z,11Z,14Z,17Z)-eicosatetraenoic acid begins with the C18 omega-3 fatty acid, stearidonic acid (18:4n-3). Stearidonic acid, in its activated CoA thioester form (stearidonoyl-CoA), serves as the substrate for the fatty acid elongation machinery.

The formation of this compound is the very first step in the elongation of stearidonoyl-CoA. This reaction is catalyzed by a specific 3-ketoacyl-CoA synthase (elongase). Mammalian cells possess a family of elongase enzymes (ELOVL1-7), each with distinct substrate specificities[3][4]. The elongation of polyunsaturated fatty acids is primarily carried out by ELOVL2 and ELOVL5[5][6]. Specifically, ELOVL5 has been shown to have a preference for C18 PUFA substrates, making it a key candidate for the condensation of stearidonoyl-CoA with malonyl-CoA[6].

The following diagram illustrates the initial step in the elongation of stearidonic acid:

fatty_acid_elongation_step1 stearidonoyl_coa Stearidonoyl-CoA (18:4n-3) sub_point stearidonoyl_coa->sub_point malonyl_coa Malonyl-CoA malonyl_coa->sub_point product This compound co2 CO2 coa CoA prod_point sub_point->prod_point ELOVL5 (3-ketoacyl-CoA synthase) prod_point->product prod_point->co2 prod_point->coa

Caption: Condensation of Stearidonyl-CoA and Malonyl-CoA

Once formed, this compound is rapidly processed through the subsequent steps of the elongation cycle, as depicted below:

pufa_elongation_pathway start This compound step2 (8Z,11Z,14Z,17Z)-3-hydroxyicosatetraenoyl-CoA start->step2 3-ketoacyl-CoA reductase (KAR) step3 (2E,8Z,11Z,14Z,17Z)-icosapentaenoyl-CoA step2->step3 3-hydroxyacyl-CoA dehydratase (HCD) nadp1_out NADP+ step2->nadp1_out end (8Z,11Z,14Z,17Z)-icosatetraenoyl-CoA step3->end trans-2,3-enoyl-CoA reductase (TER) h2o_out H2O step3->h2o_out nadp2_out NADP+ end->nadp2_out nadph1_in NADPH + H+ nadph1_in->step2 nadph2_in NADPH + H+ nadph2_in->end

Caption: Processing of the 3-oxoacyl-CoA intermediate

Experimental Workflows for Studying the Pathway

A thorough understanding of this biosynthetic pathway requires robust experimental methods to characterize the enzymes involved and to quantify the intermediates.

Experimental Workflow: Enzyme Activity Assays

enzyme_assay_workflow start Prepare Cell Lysates or Purified Recombinant Enzymes kcs_assay 3-Ketoacyl-CoA Synthase (KCS) Assay (Radiolabeled Malonyl-CoA) start->kcs_assay kar_assay 3-Ketoacyl-CoA Reductase (KAR) Assay (Spectrophotometric - NADPH consumption) start->kar_assay hcd_assay 3-Hydroxyacyl-CoA Dehydratase (HCD) Assay (LC-MS based) start->hcd_assay ter_assay trans-2,3-Enoyl-CoA Reductase (TER) Assay (Spectrophotometric - NADPH consumption) start->ter_assay analysis Data Analysis: Enzyme Kinetics (Km, Vmax) kcs_assay->analysis kar_assay->analysis hcd_assay->analysis ter_assay->analysis

References

Unraveling the Enigma: A Technical Guide to the Preliminary Studies on the Function of Polyunsaturated 3-Oxoacyl-CoAs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Polyunsaturated fatty acids (PUFAs) are fundamental to cellular function, serving not only as crucial structural components of membranes and energy reservoirs but also as precursors to a vast array of signaling molecules that govern inflammation, cell growth, and apoptosis.[1] The metabolic pathways that process PUFAs are intricate, involving a series of enzymatic modifications that generate a cascade of intermediates. Among these, polyunsaturated 3-oxoacyl-CoAs represent a critical, yet largely under-investigated, class of molecules. Traditionally viewed as transient intermediates in the β-oxidation pathway, emerging perspectives suggest that these molecules may possess intrinsic biological activities, acting as signaling hubs and regulatory nodes. This technical guide provides a comprehensive overview of the current understanding of polyunsaturated 3-oxoacyl-CoAs, offering a roadmap for researchers and drug development professionals to explore their functional significance. We will delve into the established biochemistry of their formation, propose hypothesized functions beyond simple metabolism, and provide detailed experimental protocols to empower the scientific community to functionally characterize these enigmatic molecules.

The Biochemical Landscape: Formation and Fate of Polyunsaturated 3-Oxoacyl-CoAs

Polyunsaturated 3-oxoacyl-CoAs are generated during the third step of the β-oxidation spiral, a catabolic process that breaks down fatty acids to produce energy.[2] This process occurs in both mitochondria and peroxisomes, with the specific location and enzymatic machinery varying depending on the fatty acid chain length and degree of saturation.

The formation of a 3-oxoacyl-CoA from a polyunsaturated fatty acyl-CoA follows the initial two steps of β-oxidation: dehydrogenation by an acyl-CoA dehydrogenase to create a trans-2-enoyl-CoA, and subsequent hydration by an enoyl-CoA hydratase to form a 3-hydroxyacyl-CoA. The final step in this conversion is the oxidation of the 3-hydroxyacyl-CoA by a 3-hydroxyacyl-CoA dehydrogenase, yielding the corresponding 3-oxoacyl-CoA.[3]

The presence of double bonds in PUFAs necessitates the action of auxiliary enzymes to navigate the β-oxidation pathway, ensuring the correct stereochemistry for the hydratase and dehydrogenase enzymes. These complexities may lead to the accumulation of specific polyunsaturated 3-oxoacyl-CoA intermediates, hinting at potential regulatory roles beyond simple energy production.

Diagram 1: Generalized Pathway of Polyunsaturated Fatty Acid β-Oxidation

PUFA_Beta_Oxidation PUFA_CoA Polyunsaturated Acyl-CoA Enoyl_CoA trans-2-Enoyl-CoA PUFA_CoA->Enoyl_CoA Hydroxyacyl_CoA (3S)-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Oxoacyl_CoA 3-Oxoacyl-CoA Hydroxyacyl_CoA->Oxoacyl_CoA Shortened_Acyl_CoA Chain-Shortened Acyl-CoA Oxoacyl_CoA->Shortened_Acyl_CoA 3-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA Oxoacyl_CoA->Acetyl_CoA LCMS_Workflow Start Cell Pellet Quench Metabolic Quenching (Cold Methanol) Start->Quench Extract Biphasic Extraction (Chloroform/Methanol/Water) Quench->Extract Dry Evaporation Extract->Dry Reconstitute Reconstitution Dry->Reconstitute LC Liquid Chromatography (C18 Separation) Reconstitute->LC MS Tandem Mass Spectrometry (MRM Detection) LC->MS Data Data Analysis MS->Data

References

An In-depth Technical Guide to (8Z,11Z,14Z,17Z)-3-oxoicosatetraenoyl-CoA: Structure, Metabolism, and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(8Z,11Z,14Z,17Z)-3-oxoicosatetraenoyl-CoA is a pivotal intermediate in the catabolism of omega-3 polyunsaturated fatty acids, specifically eicosatetraenoic acid (ETA; 20:4n-3). As a long-chain 3-oxoacyl-Coenzyme A, its transient existence within the mitochondrial matrix belies its importance in cellular bioenergetics and signaling. This guide provides a comprehensive technical overview of its core structure, delineates its metabolic pathway, explores its biological significance in health and disease, and discusses the analytical methodologies pertinent to its study. A thorough understanding of this molecule is critical for researchers investigating fatty acid metabolism, metabolic disorders, and inflammatory processes, as well as for professionals in drug development targeting these pathways.

Core Structure and Physicochemical Properties

This compound is a complex biomolecule comprising a 20-carbon polyunsaturated fatty acyl chain linked to a Coenzyme A (CoA) moiety via a high-energy thioester bond.[1] The acyl chain is characterized by four cis double bonds at carbons 8, 11, 14, and 17, and a ketone group at the beta-carbon (C-3). Its systematic name is S-[2-({3-[({(2R)-4---INVALID-LINK--phosphoryl}oxy)-2-hydroxy-3,3-dimethylbutanoyl]amino}propanoyl)amino]ethyl] (8Z,11Z,14Z,17Z)-3-oxoicosa-8,11,14,17-tetraenethioate.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C41H64N7O18P3SPubChem
Molecular Weight 1067.97 g/mol MedchemExpress.com[2]
Solubility Practically insoluble in waterHMDB[3]
Cellular Location Mitochondrial matrix
Classification Long-chain 3-oxoacyl-CoAHMDB[3]

The presence of the CoA moiety renders the molecule water-soluble to some extent, facilitating its interaction with mitochondrial enzymes. However, the long hydrocarbon tail imparts significant lipophilicity. This amphipathic nature is crucial for its role within the mitochondrial matrix.

Metabolic Pathways: A Journey Through Beta-Oxidation

This compound is not synthesized de novo in its 3-oxo form but rather appears as a transient intermediate during the mitochondrial beta-oxidation of (8Z,11Z,14Z,17Z)-eicosatetraenoyl-CoA.

Biosynthesis from (8Z,11Z,14Z,17Z)-eicosatetraenoyl-CoA

The formation of this compound is the result of the first three enzymatic steps of a beta-oxidation cycle acting on (8Z,11Z,14Z,17Z)-eicosatetraenoyl-CoA.

Experimental Protocol: In Vitro Generation of this compound

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the following in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0):

    • (8Z,11Z,14Z,17Z)-eicosatetraenoyl-CoA (substrate)

    • Acyl-CoA dehydrogenase (e.g., very long-chain acyl-CoA dehydrogenase, VLCAD)

    • Enoyl-CoA hydratase

    • L-3-hydroxyacyl-CoA dehydrogenase

    • FAD (cofactor for acyl-CoA dehydrogenase)

    • NAD+ (cofactor for L-3-hydroxyacyl-CoA dehydrogenase)

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding an organic solvent (e.g., acetonitrile) or a strong acid.

  • Analysis: Analyze the reaction products by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to confirm the formation of this compound.

Causality Behind Experimental Choices: The selection of enzymes mirrors the initial steps of the beta-oxidation spiral. VLCAD is chosen for its specificity towards long-chain fatty acyl-CoAs. The inclusion of FAD and NAD+ is essential for the respective dehydrogenase activities.

Degradation Pathway: The Beta-Oxidation Spiral

The degradation of (8Z,11Z,14Z,17Z)-eicosatetraenoyl-CoA is a multi-step process involving the core enzymes of beta-oxidation and auxiliary enzymes to handle the cis double bonds.

Step-by-Step Methodology:

  • Initial Dehydrogenation: The beta-oxidation of (8Z,11Z,14Z,17Z)-eicosatetraenoyl-CoA begins with the action of acyl-CoA dehydrogenase, which introduces a trans double bond between the alpha and beta carbons (C2 and C3). This reaction is stereospecific.

  • Hydration: Enoyl-CoA hydratase adds a water molecule across the newly formed double bond, resulting in the formation of L-3-hydroxyacyl-CoA.

  • Second Dehydrogenation: L-3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group at C3 to a ketone, yielding This compound . This step generates NADH.

  • Thiolytic Cleavage: The final step of the cycle is catalyzed by β-ketoacyl-CoA thiolase, which cleaves the 3-oxoacyl-CoA, releasing a molecule of acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.

The presence of cis double bonds in the acyl chain of (8Z,11Z,14Z,17Z)-eicosatetraenoic acid requires the action of auxiliary enzymes to reconfigure the double bonds into a substrate suitable for the core beta-oxidation enzymes.[2][4]

  • Enoyl-CoA Isomerase: This enzyme converts cis- or trans-Δ3 double bonds to trans-Δ2 double bonds, which is the correct configuration for enoyl-CoA hydratase.[5]

  • 2,4-Dienoyl-CoA Reductase: This NADPH-dependent enzyme reduces a 2,4-dienoyl intermediate to a trans-Δ3-enoyl-CoA, which is then acted upon by enoyl-CoA isomerase.[6][7]

Diagram of the Beta-Oxidation of (8Z,11Z,14Z,17Z)-eicosatetraenoyl-CoA

Beta_Oxidation_Pathway cluster_0 Beta-Oxidation of (8Z,11Z,14Z,17Z)-eicosatetraenoyl-CoA A (8Z,11Z,14Z,17Z)-eicosatetraenoyl-CoA B trans-Δ2,(8Z,11Z,14Z,17Z)-eicosatetraenoyl-CoA A->B Acyl-CoA Dehydrogenase (FAD -> FADH2) C L-3-hydroxy-(8Z,11Z,14Z,17Z)-eicosatetraenoyl-CoA B->C Enoyl-CoA Hydratase (H2O) D This compound C->D L-3-hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) E Acetyl-CoA D->E β-ketoacyl-CoA Thiolase (CoA-SH) F (6Z,9Z,12Z,15Z)-octadecatetraenoyl-CoA D->F β-ketoacyl-CoA Thiolase G Further Beta-Oxidation Cycles F->G Requires Auxiliary Enzymes (Isomerase, Reductase)

Caption: Mitochondrial beta-oxidation pathway of (8Z,11Z,14Z,17Z)-eicosatetraenoyl-CoA.

Biological Significance: More Than Just an Intermediate

While its existence is fleeting, the formation and breakdown of this compound are integral to several physiological and pathological processes.

Role in Cellular Energetics

The primary role of the beta-oxidation of fatty acids, including the pathway involving this 3-oxo intermediate, is the production of acetyl-CoA, NADH, and FADH2. These molecules are essential for cellular energy production through the citric acid cycle and oxidative phosphorylation.[8]

Involvement in Inflammatory and Neurological Processes

The precursor, (8Z,11Z,14Z,17Z)-eicosatetraenoic acid, is an omega-3 fatty acid that is a substrate for the synthesis of eicosanoids, which are potent signaling molecules involved in inflammation.[4][9][10] The metabolism of this fatty acid can influence the balance between pro-inflammatory and anti-inflammatory signaling pathways. Dysregulation of eicosatetraenoic acid metabolism has been implicated in various inflammatory conditions and neurological disorders.[11][12][13][14] While the direct signaling role of this compound is not yet established, its flux through the beta-oxidation pathway can impact the availability of its precursor for eicosanoid synthesis.

Potential Role in Metabolic Disorders

Deficiencies in the enzymes of beta-oxidation can lead to a group of inherited metabolic disorders known as fatty acid oxidation disorders. These conditions can result in the accumulation of fatty acyl-CoA intermediates, including potentially 3-oxoacyl-CoAs, leading to a range of clinical manifestations.

Analytical Methodologies

The study of this compound and other acyl-CoA esters requires sensitive and specific analytical techniques due to their low intracellular concentrations and inherent instability.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the analysis of acyl-CoA esters.[15][16] This technique allows for the separation, identification, and quantification of these molecules with high sensitivity and specificity.

Experimental Protocol: LC-MS/MS Analysis of this compound

  • Sample Preparation: Extract acyl-CoAs from biological samples (cells or tissues) using a suitable solvent system (e.g., acetonitrile/isopropanol/water).

  • Chromatographic Separation: Separate the extracted acyl-CoAs using reverse-phase liquid chromatography with a C18 column.

  • Mass Spectrometric Detection: Detect the eluted acyl-CoAs using a tandem mass spectrometer operating in positive ion mode.

    • Parent Ion (Q1): The protonated molecular ion [M+H]+ of this compound.

    • Product Ion (Q3): A characteristic fragment ion, often corresponding to the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da) or the formation of a specific acylium ion.[17][18]

  • Quantification: Quantify the analyte using a stable isotope-labeled internal standard.

Diagram of LC-MS/MS Workflow for Acyl-CoA Analysis

LCMSMS_Workflow cluster_1 LC-MS/MS Workflow for this compound Analysis Sample Biological Sample (Cells/Tissue) Extraction Acyl-CoA Extraction Sample->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS1 Mass Spectrometer (Q1) (Parent Ion Selection) LC->MS1 CID Collision Cell (Q2) (Fragmentation) MS1->CID MS2 Mass Spectrometer (Q3) (Product Ion Detection) CID->MS2 Data Data Analysis (Quantification) MS2->Data

Caption: A typical workflow for the analysis of acyl-CoA esters using LC-MS/MS.

Synthesis of Standards

The availability of pure analytical standards is crucial for accurate quantification. The chemical synthesis of this compound can be achieved through a multi-step process, often starting from the corresponding fatty acid.[19] The synthesis of isotopically labeled standards, for use as internal standards in mass spectrometry, can be accomplished by incorporating stable isotopes (e.g., 13C, 15N) into the precursor molecules.[1]

Future Directions and Therapeutic Implications

A deeper understanding of the metabolism and biological roles of this compound holds promise for therapeutic interventions in various diseases.

  • Metabolic Disorders: Modulating the activity of enzymes involved in its metabolism could be a strategy for managing fatty acid oxidation disorders.

  • Inflammation and Neurological Diseases: Targeting the pathways that produce and consume this intermediate could influence the balance of pro- and anti-inflammatory eicosanoids, offering potential therapeutic benefits in inflammatory and neurodegenerative conditions.

Further research is needed to elucidate the specific signaling functions of 3-oxoacyl-CoAs and to develop specific inhibitors or activators of the enzymes involved in their metabolism for therapeutic purposes.

Conclusion

This compound, while a transient intermediate, is a critical player in the complex symphony of fatty acid metabolism. Its study provides a window into the intricate regulation of cellular energy and signaling. The advanced analytical techniques now available will undoubtedly lead to a more profound understanding of its role in human health and disease, paving the way for novel therapeutic strategies.

References

An In-depth Technical Guide on the Initial Characterization of (8Z,11Z,14Z,17Z)-3-oxoicosatetraenoyl-CoA Properties

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(8Z,11Z,14Z,17Z)-3-oxoicosatetraenoyl-CoA is a long-chain 3-oxoacyl-CoA, an organic compound containing a coenzyme A derivative.[1] It is considered to be practically insoluble in water and is a relatively neutral molecule.[1] This guide provides a comprehensive framework for the initial characterization of this complex molecule, a key intermediate in the metabolism of eicosatetraenoic acid (ETA). Eicosatetraenoic acid refers to a family of polyunsaturated, long-chain fatty acids with a 20-carbon backbone and four double bonds.[2] This document details the necessary protocols for its synthesis, purification, and subsequent biophysical and enzymatic analysis. The methodologies presented herein are designed to be robust and reproducible, providing a solid foundation for researchers investigating the role of this and similar acyl-CoA thioesters in cellular metabolism and disease.

Introduction: The Biological Significance of this compound

Eicosatetraenoic acids (ETAs) and their derivatives are bioactive compounds that directly impact a variety of physiological states, including inflammation, cardiovascular disease, and cancer.[2] The metabolism of these fatty acids is a critical cellular process. This compound emerges as a pivotal intermediate in the β-oxidation of the ω-3 fatty acid, (8Z,11Z,14Z,17Z)-eicosatetraenoic acid.[3] The introduction of a keto group at the third carbon position primes the molecule for thiolytic cleavage, a rate-limiting step in fatty acid degradation catalyzed by 3-ketoacyl-CoA thiolases.[4][5] Understanding the precise properties of this molecule is essential for elucidating its role in lipid metabolism and its potential as a therapeutic target.

Synthesis and Purification: Establishing a Pure Substrate

A highly purified sample of this compound is the cornerstone of any meaningful biochemical investigation. A chemo-enzymatic approach is often favored for its specificity and yield.

Step-by-Step Synthesis Protocol
  • Fatty Acid Activation: The process begins with the activation of (8Z,11Z,14Z,17Z)-eicosatetraenoic acid to its corresponding CoA thioester using an acyl-CoA synthetase.

  • Enzymatic Oxidation: The resulting acyl-CoA is then subjected to enzymatic oxidation to introduce the 3-oxo functionality. This can be achieved using a combination of acyl-CoA oxidase and enoyl-CoA hydratase.

  • Reaction Monitoring: The progress of the synthesis can be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Extraction: Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.

Caption: Chemo-enzymatic synthesis of the target molecule.

Rigorous Purification Protocol
  • Solid-Phase Extraction (SPE): The crude extract is first passed through a reverse-phase SPE cartridge to remove salts and other polar impurities.

  • High-Performance Liquid Chromatography (HPLC): Final purification is achieved via reverse-phase HPLC, which separates the desired product from unreacted starting materials and byproducts.

  • Fraction Analysis and Verification: Collected fractions are analyzed for purity. The identity of the purified compound is then confirmed using mass spectrometry and NMR spectroscopy.

Biophysical Characterization: Unveiling Intrinsic Properties

A thorough understanding of the molecule's physical and chemical properties is crucial for interpreting its biological function.

Spectroscopic and Physicochemical Analysis
PropertyAnalytical MethodExpected Outcome
Molecular Weight Mass Spectrometry (MS)Confirmation of the theoretical mass of C41H64N7O18P3S.[6]
Structure NMR SpectroscopyElucidation of the precise chemical structure and stereochemistry.
UV-Vis Spectrum UV-Vis SpectroscopyDetermination of the molar absorptivity and characteristic absorbance maxima.
Stability HPLC-based degradation assayAssessment of stability at different pH values and temperatures.

Enzymatic Characterization: Interrogating Biological Activity

The primary biological role of this compound is as a substrate for 3-ketoacyl-CoA thiolases.[5]

Step-by-Step Enzyme Kinetics Protocol
  • Enzyme and Substrate Preparation: A purified 3-ketoacyl-CoA thiolase is required. The concentration of the synthesized this compound is accurately determined.

  • Assay Setup: The assay is performed in a temperature-controlled spectrophotometer. The reaction mixture contains a suitable buffer, the enzyme, and varying concentrations of the substrate.

  • Data Acquisition: The rate of the reaction is monitored by following the decrease in absorbance at a specific wavelength, which corresponds to the cleavage of the 3-oxoacyl-CoA.[4]

  • Data Analysis: The initial reaction rates are plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation to determine the kinetic parameters (Kₘ and Vₘₐₓ).

G cluster_kinetics Enzyme Kinetics Workflow A Prepare Enzyme and Substrate B Set up Assay with Varying Substrate Concentrations A->B C Monitor Reaction Rate (Spectrophotometry) B->C D Plot Data and Fit to Michaelis-Menten Equation C->D E Determine Km and Vmax D->E

References

Methodological & Application

Protocol for the Sensitive and Specific Detection of (8Z,11Z,14Z,17Z)-3-oxoicosatetraenoyl-CoA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Discovery and Metabolic Research

Abstract

(8Z,11Z,14Z,17Z)-3-oxoicosatetraenoyl-CoA is a critical intermediate in the β-oxidation pathway of eicosanoid precursors, bioactive lipids that regulate a vast array of physiological and pathophysiological processes, including inflammation and immune responses.[1][2] Accurate quantification of this acyl-CoA species provides a direct window into the metabolic flux of fatty acid oxidation pathways, offering valuable insights for drug development and disease research. However, its analysis is challenging due to inherent chemical instability, low physiological concentrations, and complex biological matrices. This application note presents a robust, sensitive, and specific LC-MS/MS protocol meticulously designed for the reliable quantification of this compound in biological samples. The methodology leverages a streamlined solid-phase extraction (SPE) for sample cleanup, optimized reversed-phase chromatography for separation, and highly selective Multiple Reaction Monitoring (MRM) for detection.

Scientific Background & Rationale

Biochemical Significance

Acyl-Coenzyme A (acyl-CoA) thioesters are central hubs in cellular metabolism, acting as indispensable cofactors and substrates in hundreds of biochemical reactions.[3][4] this compound is a specific long-chain acyl-CoA that belongs to the class of long-chain 3-oxoacyl CoAs. It is formed during the peroxisomal or mitochondrial β-oxidation of (8Z,11Z,14Z,17Z)-eicosatetraenoyl-CoA, a derivative of the essential omega-3 fatty acid family.[1][2] The pathways that metabolize these 20-carbon polyunsaturated fatty acids are responsible for producing potent signaling molecules like prostaglandins and leukotrienes.[5][6][7] Therefore, quantifying intermediates such as 3-oxoicosatetraenoyl-CoA is crucial for understanding the regulation of inflammatory cascades and identifying potential therapeutic targets.

Biochemical Pathway: β-Oxidation of Eicosatetraenoyl-CoA

B_Oxidation_Pathway cluster_peroxisome Peroxisome / Mitochondria A (8Z,11Z,14Z,17Z)- Eicosatetraenoyl-CoA B 2-enoyl-CoA hydratase A->B Acyl-CoA oxidase C 3-hydroxyacyl-CoA dehydrogenase B->C Enoyl-CoA hydratase D This compound C->D 3-Hydroxyacyl-CoA dehydrogenase E Thiolase D->E β-ketothiolase

Caption: Simplified pathway showing the formation of the target analyte.

Analytical Rationale: Why LC-MS/MS?

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying low-abundance endogenous molecules like acyl-CoAs.[8][9]

  • Specificity: Tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, provides exceptional specificity. It operates on a precursor-to-product ion transition, filtering out vast chemical noise from the biological matrix.[10][11] For acyl-CoAs, a characteristic neutral loss of the 3'-phospho-ADP moiety (507 Da) provides a highly specific fragmentation pattern that confirms the identity of the entire class of compounds.[12][13][14]

  • Sensitivity: Modern triple quadrupole mass spectrometers can achieve detection limits in the femtomole to nanomole range, which is essential for measuring physiologically relevant concentrations of acyl-CoAs.[9][15]

  • Chromatographic Separation: High-performance liquid chromatography (HPLC) separates the target analyte from isomers and other structurally similar lipids prior to mass analysis, which is critical for unambiguous quantification.[12][16]

Detailed Experimental Protocol

This protocol is designed for maximum recovery and stability of the target analyte. All steps involving samples or standards should be performed on ice to minimize degradation.[17][18]

Materials and Reagents
  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS Grade)

  • Reagents: Ammonium Hydroxide (NH₄OH), Formic Acid, Potassium Phosphate Monobasic (KH₂PO₄)

  • Internal Standard (ISTD): Heptadecanoyl-CoA (C17:0-CoA) or a stable isotope-labeled equivalent. The use of an ISTD is mandatory to correct for analyte loss during sample preparation and for matrix-related ion suppression/enhancement.[19][20]

  • SPE Cartridges: Oasis HLB 1 cm³ (30 mg) or equivalent polymeric reversed-phase cartridges.[12][21]

  • Equipment: Centrifuge, SpeedVac or nitrogen evaporator, vortex mixer, sonicator.

Sample Preparation: A Step-by-Step Guide

The success of acyl-CoA analysis is critically dependent on meticulous sample preparation to prevent enzymatic degradation and ensure efficient extraction.[17][22]

  • Metabolic Quenching & Homogenization:

    • For tissues, immediately freeze-clamp the sample in liquid nitrogen upon collection. Store at -80°C.

    • For cultured cells, aspirate media and quickly wash once with ice-cold PBS. Immediately add 2 mL of ice-cold methanol to the plate and place it at -80°C for at least 15 minutes to quench metabolism and lyse cells.[9]

    • Weigh approximately 40-50 mg of frozen tissue and homogenize it in a 2:1:1 mixture of ACN:Isopropanol:Methanol containing the ISTD (e.g., 20 ng C17:0-CoA).[19] For cell lysates, scrape the cells in the cold methanol, add ISTD, and proceed.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Wash the SPE cartridge with 3 mL of methanol, followed by 2 mL of 25 mM KH₂PO₄.[12]

    • Loading: Centrifuge the sample homogenate at 16,000 x g for 10 minutes at 4°C.[19] Dilute the supernatant with 4 volumes of water and load it onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 4 mL of water to remove salts and polar interferences.

    • Elution: Elute the acyl-CoAs with 0.5 mL of a 40:60 ACN/water solution containing 15 mM ammonium hydroxide.[12] This basic pH is crucial for efficient elution.

    • Final Preparation: The eluate can be directly injected or evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase for increased sensitivity.

Experimental Workflow

Workflow Sample Biological Sample (Tissue or Cells) Quench Metabolic Quenching & Homogenization (+ Internal Standard) Sample->Quench SPE Solid-Phase Extraction (SPE) Quench->SPE LC LC Separation (Reversed-Phase) SPE->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Analysis & Quantification MS->Data

Caption: Overview of the analytical workflow from sample to result.

LC-MS/MS Analysis

The following parameters are a robust starting point and should be optimized for the specific instrument used.

2.3.1. Liquid Chromatography (LC) Parameters

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)

  • Mobile Phase A: 15 mM Ammonium Hydroxide in Water (pH ~10.5)[12][21]

  • Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.080206
3.055456
10.05956
12.05956
12.180206
15.080206
Table 1: Suggested LC Gradient for Separation of Long-Chain Acyl-CoAs.

2.3.2. Mass Spectrometry (MS) Parameters

  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6495C, Sciex 7500, Waters Xevo TQ-S)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Key Settings:

    • Capillary Voltage: 3.2 - 3.5 kV

    • Source Temperature: 120°C

    • Desolvation Temperature: 500°C[9]

    • Collision Gas: Argon

2.3.3. Multiple Reaction Monitoring (MRM) Transitions

The MRM transitions are the heart of the quantitative assay. The precursor ion is the protonated molecule [M+H]⁺, and the primary product ion results from the characteristic neutral loss of 507 Da.[9][13][14]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell (ms)Collision Energy (eV)
This compound 1068.3 561.3 5040-45
Internal Standard (C17:0-CoA)1020.4513.45040-45
Table 2: Optimized MRM transitions for target analyte and internal standard.

Note: Collision energies are instrument-dependent and require optimization via direct infusion of a standard.

Data Analysis and Method Validation

  • Quantification: A calibration curve should be prepared using a synthetic standard of this compound, spiked into a surrogate matrix (e.g., lysate from a blank cell line). Plot the peak area ratio (Analyte/ISTD) against the concentration. The linear range for acyl-CoAs is typically broad.[9][12]

  • Validation: For rigorous studies, the method should be validated according to established guidelines, assessing linearity, limit of detection (LOD), limit of quantitation (LOQ), precision (intra- and inter-day), and accuracy.[12][21] Typical LOQs for acyl-CoAs are in the low nanomolar to high picomolar range.[9]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of this compound. By combining a robust sample preparation strategy with the specificity and sensitivity of LC-MS/MS in MRM mode, researchers can achieve reliable and accurate measurements of this key metabolic intermediate. This method empowers scientists in drug development and academic research to probe the intricacies of eicosanoid metabolism, offering a powerful tool to advance our understanding of inflammatory diseases and metabolic disorders.

References

Application Note: Quantitative Analysis of (8Z,11Z,14Z,17Z)-3-oxoicosatetraenoyl-CoA in Tissue Samples via LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in metabolic studies, lipidomics, and pharmacology.

Introduction and Scientific Context

(8Z,11Z,14Z,17Z)-3-oxoicosatetraenoyl-CoA is a key metabolic intermediate in the β-oxidation of eicosatetraenoic acids, which are precursors to a diverse family of potent signaling lipids known as eicosanoids.[1][2][3] Eicosanoids, including prostaglandins and leukotrienes, are critical regulators of inflammation, immune responses, and cardiovascular homeostasis.[2][4] As a 3-oxoacyl CoA, this analyte represents a specific step in the catabolism of polyunsaturated fatty acids, and its concentration in tissues can provide a dynamic snapshot of metabolic flux and enzymatic activity within these pathways.[5]

The quantitative analysis of this and other long-chain acyl-CoAs in biological matrices is notoriously challenging.[6] These molecules are present at low physiological concentrations, are susceptible to rapid enzymatic and chemical degradation, and exist within a complex mixture of structurally similar lipids and other interfering compounds.[6][7]

This application note presents a robust and validated methodology for the sensitive and selective quantification of this compound from tissue samples. The workflow leverages a highly selective solid-phase extraction (SPE) technique for sample purification, followed by definitive quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][9][10]

Biochemical Significance

The metabolism of eicosanoids is a tightly regulated process essential for cellular function.[1][11] The degradation of fatty acids via β-oxidation is a fundamental bioenergetic process, and intermediates like 3-oxoacyl-CoAs are pivotal checkpoints. Dysregulation in these pathways is implicated in numerous inflammatory and metabolic diseases.

cluster_0 Fatty Acid β-Oxidation Pathway PUFA Polyunsaturated Fatty Acids (e.g., Eicosatetraenoic Acid) Acyl_CoA_Synthase Acyl-CoA Synthetase PUFA->Acyl_CoA_Synthase Icosatetraenoyl_CoA Icosatetraenoyl-CoA Acyl_CoA_Synthase->Icosatetraenoyl_CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Icosatetraenoyl_CoA->Acyl_CoA_Dehydrogenase COX_LOX COX/LOX Pathways Icosatetraenoyl_CoA->COX_LOX Alternative Pathway Target_Analyte (8Z,11Z,14Z,17Z) -3-oxoicosatetraenoyl-CoA Acyl_CoA_Dehydrogenase->Target_Analyte Thiolase Thiolase Target_Analyte->Thiolase Shortened_Acyl_CoA Shortened Acyl-CoA + Acetyl-CoA Thiolase->Shortened_Acyl_CoA Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) COX_LOX->Eicosanoids

Caption: Simplified overview of the analyte's position in fatty acid metabolism.

Principle of the Method

This protocol is founded on a sequence of meticulously designed steps to ensure the accurate quantification of the target analyte by minimizing degradation and matrix interference.

  • Metabolic Quenching: The process begins with the immediate freeze-clamping of tissue in liquid nitrogen. This is the most critical step to halt all enzymatic activity, preserving the in vivo acyl-CoA profile and preventing post-mortem artifacts.[6]

  • Cryogenic Homogenization & Extraction: The frozen tissue is pulverized to a fine powder and homogenized in an ice-cold acidic buffer containing a suitable internal standard. An organic solvent mixture is used to simultaneously precipitate proteins and efficiently extract acyl-CoAs from the tissue matrix.[12][13]

  • Solid-Phase Extraction (SPE): The crude extract is purified using a 2-(2-pyridyl)ethyl functionalized silica gel cartridge. This sorbent acts as a mixed-mode anion exchanger, selectively retaining the phosphate groups of the Coenzyme A moiety while allowing neutral lipids and other contaminants to be washed away.[8][13][14] This step is crucial for enriching the analyte and reducing ion suppression during MS analysis.

  • LC-MS/MS Detection: The purified extract is analyzed by Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to a triple quadrupole mass spectrometer. The analyte is separated from isomers and other remaining contaminants on a C18 reversed-phase column and detected with high selectivity and sensitivity using Multiple Reaction Monitoring (MRM).[10]

cluster_workflow Analytical Workflow A 1. Tissue Collection & Quenching B 2. Cryogenic Homogenization A->B Liquid N2 C 3. Solvent Extraction B->C Extraction Buffer + Internal Std. D 4. Solid-Phase Extraction (SPE) C->D Supernatant E 5. Eluate Evaporation & Reconstitution D->E Purified Eluate F 6. LC-MS/MS Analysis E->F G 7. Data Processing & Quantification F->G

Caption: General experimental workflow for acyl-CoA analysis from tissue.

Detailed Experimental Protocol

This protocol is adapted from established methods for the robust extraction and analysis of long-chain acyl-CoAs from tissue.[8][12][13]

Materials and Reagents
  • Solvents: Acetonitrile (ACN), 2-Propanol (IPA), Methanol (MeOH), Water (all LC-MS grade).

  • Buffers and Reagents: Potassium phosphate monobasic (KH2PO4), Acetic Acid, Ammonium Formate.

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0) or a stable isotope-labeled long-chain acyl-CoA.

  • SPE Columns: 2-(2-pyridyl)ethyl functionalized silica gel cartridges.

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9.[8]

  • SPE Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v).[13]

  • SPE Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v).[8]

  • Standard Laboratory Equipment: Liquid nitrogen, pre-chilled mortar and pestle, centrifuge (capable of 4°C and >12,000 x g), vacuum manifold for SPE, nitrogen evaporator.

Step-by-Step Procedure

Step 1: Sample Preparation and Homogenization

  • Excise tissue and immediately freeze-clamp using tongs pre-chilled in liquid nitrogen. Store at -80°C until use.

  • Weigh approximately 50-100 mg of the frozen tissue in a pre-chilled tube.[8]

  • Place the frozen tissue in a mortar filled with liquid nitrogen and grind to a fine, homogenous powder using a pestle.

  • Transfer the frozen powder to a pre-chilled homogenizer tube.

  • Add 1 mL of ice-cold Homogenization Buffer containing the internal standard (e.g., at 500 nM).

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Add 1 mL of 2-Propanol and briefly homogenize again.[12]

Step 2: Acyl-CoA Extraction

  • Transfer the homogenate to a centrifuge tube.

  • Add 2 mL of Acetonitrile and vortex vigorously for 2 minutes. This step precipitates proteins.[8]

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.[8]

  • Carefully collect the supernatant, which contains the acyl-CoAs, and transfer to a clean tube.

Step 3: Solid-Phase Extraction (SPE) Purification

  • Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of the Wash Solution through it. Do not let the column run dry.[8][13]

  • Sample Loading: Load the supernatant from Step 2 onto the conditioned SPE column. Allow the sample to pass through the sorbent by gravity or under a gentle vacuum.

  • Washing: Wash the column with 2 mL of the Wash Solution to remove unretained impurities.

  • Elution: Elute the acyl-CoAs from the column by adding 2 mL of the Elution Solution. Collect the eluate in a clean tube.

Step 4: Sample Concentration and Reconstitution

  • Evaporate the eluate to complete dryness under a gentle stream of nitrogen or using a vacuum concentrator.[8]

  • Reconstitute the dried pellet in 100 µL of a suitable solvent (e.g., 50:50 Methanol:Water) for LC-MS/MS analysis. Vortex and centrifuge to pellet any insoluble material before transferring to an autosampler vial.

LC-MS/MS Analysis

Instrumentation and Conditions
  • LC System: UHPLC system (e.g., Agilent, Waters, Sciex).

  • MS System: Triple quadrupole mass spectrometer (e.g., Sciex QTRAP, Waters Xevo TQ-S, Agilent 6400 Series).

  • LC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 10 mM Ammonium Hydroxide, pH 10.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient would start at 5-10% B, ramp to 95% B over 10-15 minutes, hold, and then re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

Mass Spectrometry Method
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Rationale for MRM Transitions: The precursor ion will be the protonated molecule [M+H]+. The product ion is typically generated from a characteristic fragmentation, such as the neutral loss of the adenosine 3',5'-diphosphate portion of the CoA molecule (507 Da).[10][15]

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Dwell Time (ms)
This compound~1067.0~560.0Optimize empirically50
Heptadecanoyl-CoA (IS)1022.6515.6Optimize empirically50

Note: The exact m/z values and collision energies must be optimized empirically using analytical standards.

Data Analysis and Method Performance

Quantification

Quantification is achieved by creating a calibration curve using an analytical standard of this compound. The curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the known concentration of the analyte.

Expected Performance Characteristics

The following table summarizes typical performance characteristics for quantitative acyl-CoA analysis, based on published methods for similar long-chain species.[10]

Parameter Expected Performance Description
Linearity (R²) > 0.99The method should be linear over several orders of magnitude.
Lower Limit of Quantification (LLOQ) Low fmol on columnThe lowest concentration that can be quantified with acceptable precision and accuracy.
Precision (%CV) < 15%The closeness of repeated measurements (intra- and inter-day).
Accuracy (% Bias) 85-115%The closeness of the measured value to the true value.
Extraction Recovery (%) > 80%The efficiency of the extraction and SPE process, assessed by comparing pre- and post-extraction spikes.[13]

Conclusion

The methodology detailed in this application note provides a comprehensive and robust framework for the quantitative analysis of this compound in complex tissue samples. By combining efficient and selective sample preparation with the sensitivity of LC-MS/MS, this protocol enables researchers to accurately probe the dynamics of eicosanoid precursor metabolism, offering valuable insights into physiological and pathological processes governed by these critical lipid pathways.

References

Application Notes and Protocols for the Enzymatic Synthesis of 3-Oxo-Polyunsaturated Fatty Acyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biosynthesis of long-chain and very-long-chain polyunsaturated fatty acids (PUFAs) is a critical metabolic pathway, yielding essential components of cellular membranes and precursors to potent signaling molecules. The elongation of fatty acid chains, a key process in this pathway, occurs via a four-step enzymatic cycle in the endoplasmic reticulum. The initial and rate-limiting step is the condensation of an acyl-CoA with malonyl-CoA to produce a 3-oxoacyl-CoA, a reaction catalyzed by the family of enzymes known as 3-ketoacyl-CoA synthases or Elongation of Very Long-chain fatty acids (ELOVL) proteins. The resulting 3-oxo-polyunsaturated fatty acyl-CoAs are pivotal, transient intermediates in the formation of vital PUFAs such as arachidonic acid (ARA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA).

These application notes provide a comprehensive guide to the enzymatic synthesis of 3-oxo-polyunsaturated fatty acyl-CoA. We will delve into the underlying enzymatic principles, provide detailed protocols for the expression and purification of key elongase enzymes, outline a robust in vitro synthesis method, and detail analytical techniques for the characterization of the 3-oxoacyl-CoA product. This guide is designed to empower researchers to produce and study these important metabolic intermediates for applications in drug discovery, nutritional science, and metabolic engineering.

The Fatty Acid Elongation Cycle: A Focus on 3-Oxoacyl-CoA Synthesis

The fatty acid elongation cycle is a recurring four-step process that extends a fatty acyl-CoA molecule by two carbons using malonyl-CoA as the carbon donor. The cycle is catalyzed by a complex of membrane-bound enzymes in the endoplasmic reticulum.[1]

The four steps are:

  • Condensation: A fatty acyl-CoA is condensed with malonyl-CoA by a 3-ketoacyl-CoA synthase (ELOVL) to form a 3-ketoacyl-CoA, releasing CO2. This is the committed and rate-limiting step of the elongation process.[2]

  • Reduction: The 3-ketoacyl-CoA is then reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase (KAR), with NADPH as the reducing agent.[2]

  • Dehydration: A molecule of water is removed from the 3-hydroxyacyl-CoA by a 3-hydroxyacyl-CoA dehydratase (HACD) to form a trans-2-enoyl-CoA.[3]

  • Reduction: Finally, the trans-2-enoyl-CoA is reduced by a trans-2-enoyl-CoA reductase (TER) using NADPH to yield an elongated, saturated acyl-CoA.[4]

This guide focuses on the first step: the synthesis of the 3-oxo-polyunsaturated fatty acyl-CoA intermediate. By carefully selecting the appropriate ELOVL enzyme and providing the necessary substrates, it is possible to generate this intermediate in vitro.

Diagram: The Fatty Acid Elongation Cycle

FattyAcidElongation Acyl_CoA Fatty Acyl-CoA (n carbons) ELOVL 3-Ketoacyl-CoA Synthase (ELOVL) Acyl_CoA->ELOVL Malonyl_CoA Malonyl-CoA Malonyl_CoA->ELOVL CO₂ Three_Oxoacyl_CoA 3-Oxoacyl-CoA (n+2 carbons) ELOVL->Three_Oxoacyl_CoA Condensation KAR 3-Ketoacyl-CoA Reductase (KAR) Three_Oxoacyl_CoA->KAR NADP_1 NADP+ KAR->NADP_1 Three_Hydroxyacyl_CoA 3-Hydroxyacyl-CoA KAR->Three_Hydroxyacyl_CoA Reduction NADPH_1 NADPH NADPH_1->KAR HACD 3-Hydroxyacyl-CoA Dehydratase (HACD) Three_Hydroxyacyl_CoA->HACD H2O H₂O HACD->H2O Trans_Enoyl_CoA trans-2-Enoyl-CoA HACD->Trans_Enoyl_CoA Dehydration TER trans-2-Enoyl-CoA Reductase (TER) Trans_Enoyl_CoA->TER NADP_2 NADP+ TER->NADP_2 Elongated_Acyl_CoA Elongated Acyl-CoA (n+2 carbons) TER->Elongated_Acyl_CoA Reduction NADPH_2 NADPH NADPH_2->TER

Caption: The four enzymatic steps of the fatty acid elongation cycle.

ELOVL Enzyme Specificity for Polyunsaturated Fatty Acyl-CoAs

The mammalian ELOVL family consists of seven members (ELOVL1-7), each exhibiting distinct substrate specificities in terms of fatty acyl chain length and degree of unsaturation.[5] For the synthesis of 3-oxo-polyunsaturated fatty acyl-CoAs, ELOVL2 and ELOVL5 are of particular interest due to their well-characterized roles in the elongation of C18, C20, and C22 PUFAs.[6]

EnzymePrimary PUFA SubstratesKey Elongation StepsReference
ELOVL5 C18-C22 PUFAsγ-linolenic acid (GLA; 18:3n-6) → Dihomo-γ-linolenic acid (DGLA; 20:3n-6)Arachidonic acid (ARA; 20:4n-6) → Docosatetraenoic acid (DTA; 22:4n-6)α-linolenic acid (ALA; 18:3n-3) → Stearidonic acid (SDA; 18:4n-3)Eicosapentaenoic acid (EPA; 20:5n-3) → Docosapentaenoic acid (DPA; 22:5n-3)[7]
ELOVL2 C20-C22 PUFAsArachidonic acid (ARA; 20:4n-6) → Docosatetraenoic acid (DTA; 22:4n-6)Docosatetraenoic acid (DTA; 22:4n-6) → Tetracosatetraenoic acid (24:4n-6)Eicosapentaenoic acid (EPA; 20:5n-3) → Docosapentaenoic acid (DPA; 22:5n-3)Docosapentaenoic acid (DPA; 22:5n-3) → Tetracosapentaenoic acid (24:5n-3)[8]

The choice of ELOVL enzyme is therefore critical for the targeted synthesis of a specific 3-oxo-polyunsaturated fatty acyl-CoA.

Protocols

Part 1: Heterologous Expression and Purification of Human ELOVL5 in Saccharomyces cerevisiae

This protocol describes the expression of human ELOVL5 in yeast, a commonly used system for producing functional membrane proteins.[9]

1.1. Gene Synthesis and Vector Construction

  • Synthesize the human ELOVL5 coding sequence, codon-optimized for S. cerevisiae expression.

  • Incorporate a C-terminal tag (e.g., His6 or FLAG) to facilitate purification.

  • Clone the synthesized gene into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).[10]

1.2. Yeast Transformation

  • Transform the ELOVL5 expression vector into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.

  • Select for transformants on appropriate selective media (e.g., synthetic complete medium lacking uracil).

1.3. Protein Expression

  • Inoculate a starter culture of the transformed yeast in selective medium containing a non-inducing carbon source (e.g., glucose).

  • Grow the starter culture overnight at 30°C with shaking.

  • Inoculate a larger volume of expression medium containing a non-repressing carbon source (e.g., raffinose) with the starter culture.

  • Grow the culture at 30°C with shaking until it reaches an OD600 of 0.8-1.0.

  • Induce protein expression by adding galactose to a final concentration of 2% (w/v).

  • Continue to grow the culture for 16-24 hours at a reduced temperature (e.g., 20°C) to enhance protein folding and stability.

1.4. Microsome Preparation

  • Harvest the yeast cells by centrifugation.

  • Wash the cell pellet with ice-cold water.

  • Resuspend the cells in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol, and protease inhibitors).

  • Lyse the cells using glass beads or a French press.

  • Centrifuge the lysate at a low speed to remove cell debris.

  • Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal membranes.

  • Resuspend the microsomal pellet in a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 20% glycerol) and store at -80°C.

1.5. Solubilization and Purification of ELOVL5

  • Thaw the microsomal preparation on ice.

  • Solubilize the membrane proteins by adding a mild detergent (e.g., n-dodecyl-β-D-maltoside (DDM) at a final concentration of 1% w/v) and incubating for 1 hour at 4°C with gentle agitation.

  • Clarify the solubilized fraction by centrifugation at 100,000 x g.

  • Apply the supernatant to an affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins) pre-equilibrated with a buffer containing a low concentration of the same detergent.

  • Wash the resin extensively to remove non-specifically bound proteins.

  • Elute the tagged ELOVL5 protein using a competitive eluent (e.g., imidazole for His-tagged proteins).

  • Analyze the purified protein by SDS-PAGE and confirm its identity by Western blotting or mass spectrometry.

Diagram: ELOVL5 Expression and Purification Workflow

ELOVL5_Purification cluster_0 Gene and Vector Preparation cluster_1 Yeast Expression cluster_2 Purification Gene_Synthesis Codon-optimized ELOVL5 gene synthesis Cloning Cloning into yeast expression vector (pYES2) Gene_Synthesis->Cloning Transformation Yeast Transformation Cloning->Transformation Expression Protein Expression (Galactose induction) Transformation->Expression Microsome_Prep Microsome Preparation Expression->Microsome_Prep Solubilization Detergent Solubilization Microsome_Prep->Solubilization Affinity_Chrom Affinity Chromatography Solubilization->Affinity_Chrom Purified_ELOVL5 Purified ELOVL5 Affinity_Chrom->Purified_ELOVL5

Caption: Workflow for the heterologous expression and purification of ELOVL5.

Part 2: In Vitro Enzymatic Synthesis of 3-Oxo-Polyunsaturated Fatty Acyl-CoA

This protocol describes an in vitro assay to synthesize the 3-oxoacyl-CoA intermediate using purified ELOVL enzyme. To favor the accumulation of the 3-oxo intermediate, the subsequent reducing agent (NADPH) is omitted from the reaction mixture.[11]

2.1. Reagents and Materials

  • Purified ELOVL enzyme (e.g., ELOVL5)

  • Polyunsaturated fatty acyl-CoA substrate (e.g., arachidonoyl-CoA)

  • Malonyl-CoA (radiolabeled [14C]malonyl-CoA can be used for tracking)

  • Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)

  • Dithiothreitol (DTT)

  • Bovine serum albumin (BSA), fatty acid-free

  • Reaction termination solution (e.g., 10% formic acid)

  • Extraction solvent (e.g., ethyl acetate)

2.2. Reaction Setup

  • Prepare a master mix of the reaction buffer containing DTT and BSA.

  • In a microcentrifuge tube, combine the following components on ice:

    • Reaction buffer

    • Polyunsaturated fatty acyl-CoA substrate (final concentration, e.g., 50 µM)

    • Malonyl-CoA (final concentration, e.g., 100 µM)

  • Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding the purified ELOVL enzyme (final concentration, e.g., 1-5 µg).

  • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes). A time-course experiment is recommended to determine the optimal incubation time for maximal product formation before potential degradation.

2.3. Reaction Termination and Product Extraction

  • Stop the reaction by adding an equal volume of the termination solution (e.g., 10% formic acid).

  • Add an appropriate internal standard for subsequent quantitative analysis (e.g., a stable isotope-labeled 3-oxoacyl-CoA).

  • Extract the lipid components by adding two volumes of the extraction solvent (e.g., ethyl acetate), vortexing vigorously, and centrifuging to separate the phases.

  • Carefully transfer the organic (upper) phase to a clean tube.

  • Repeat the extraction of the aqueous phase.

  • Combine the organic extracts and evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for analysis (e.g., methanol/acetonitrile).

Part 3: LC-MS/MS Analysis of 3-Oxo-Polyunsaturated Fatty Acyl-CoA

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific detection and quantification of acyl-CoAs.[12]

3.1. Liquid Chromatography

  • Column: A C18 reversed-phase column is suitable for separating long-chain acyl-CoAs.

  • Mobile Phase A: Water with a modifier to improve ionization and peak shape (e.g., 0.1% formic acid or 10 mM ammonium acetate).

  • Mobile Phase B: Acetonitrile or methanol.

  • Gradient: A gradient elution from a low to high percentage of mobile phase B is used to resolve the acyl-CoAs.

3.2. Mass Spectrometry

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for the analysis of acyl-CoAs.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[13] This involves selecting the precursor ion (the molecular ion of the 3-oxoacyl-CoA) and a specific product ion generated by collision-induced dissociation.

  • MRM Transitions: Acyl-CoAs exhibit a characteristic neutral loss of 507 Da, corresponding to the 3'-phospho-ADP moiety.[12] This can be used as a generic transition for the detection of various acyl-CoAs. For specific 3-oxo-polyunsaturated fatty acyl-CoAs, the exact precursor and product ions should be determined empirically.

Example MRM Transitions for a Hypothetical 3-Oxo-Arachidonoyl-CoA (C22:4-oxo-CoA):

  • Precursor Ion (M+H)+: Calculated m/z for the protonated molecule.

  • Product Ion: The precursor ion minus 507 Da, or another specific fragment ion.

3.3. Quantification

  • Quantification is achieved by creating a calibration curve using standards of the 3-oxo-polyunsaturated fatty acyl-CoA of interest or a closely related analog.

  • The peak area ratio of the analyte to the internal standard is plotted against the concentration of the standards.

Data Presentation: Kinetic Parameters of ELOVL Enzymes

The following table summarizes representative kinetic parameters for ELOVL enzymes with various PUFA substrates. This data is crucial for designing in vitro synthesis experiments and for understanding the substrate preferences of these enzymes.

EnzymeSubstrateKm (µM)Vmax (pmol/min/mg protein)Reference
Rat ELOVL518:3n-6-CoA501500[6]
Rat ELOVL520:4n-6-CoA251000[6]
Rat ELOVL220:5n-3-CoA302000[6]
Rat ELOVL222:5n-3-CoA151200[6]
Human ELOVL518:3n-3-CoAN/AN/A[14]
Human ELOVL222:5n-3-CoAN/AN/A[15]
N/A: Data not readily available in the cited literature.

Conclusion

The enzymatic synthesis of 3-oxo-polyunsaturated fatty acyl-CoAs offers a powerful approach to generate these key metabolic intermediates for a variety of research applications. By leveraging the substrate specificity of ELOVL enzymes, particularly ELOVL2 and ELOVL5, researchers can produce specific 3-oxoacyl-CoAs in vitro. The protocols outlined in these application notes provide a comprehensive framework for the expression and purification of these enzymes, the enzymatic synthesis of the target molecules, and their subsequent analysis by LC-MS/MS. This will enable a deeper understanding of the role of these intermediates in fatty acid metabolism and their potential as targets for therapeutic intervention.

References

HPLC Separation Techniques for Long-Chain Unsaturated Acyl-CoAs

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide

Abstract

Long-chain acyl-Coenzyme A (acyl-CoA) thioesters are pivotal intermediates in fatty acid metabolism, cellular signaling, and energy homeostasis. The accurate separation and quantification of individual unsaturated species are critical for researchers in metabolic disease, drug development, and nutritional science. However, their analysis is challenging due to low intracellular abundance, inherent chemical instability, and the subtle physicochemical differences between various chain lengths and degrees of unsaturation. This guide provides an in-depth exploration of High-Performance Liquid Chromatography (HPLC) techniques tailored for the robust separation of long-chain unsaturated acyl-CoAs. We will dissect the fundamental principles of reversed-phase separation, detail comprehensive protocols for sample preparation and chromatographic analysis, and explain the causality behind critical methodological choices to ensure reproducible and accurate results.

Introduction: The Challenge of Acyl-CoA Analysis

Acyl-CoAs are amphiphilic molecules, possessing a highly polar Coenzyme A head group and a non-polar, hydrophobic acyl chain. This dual nature, combined with their susceptibility to hydrolysis, particularly at alkaline or strongly acidic pH, complicates their extraction and analysis.[1][2] The primary goal of any analytical method is to preserve the in vivo acyl-CoA profile while achieving sufficient resolution to separate species that may only differ by a single double bond. Reversed-phase HPLC (RP-HPLC) is the most frequently employed technique for this purpose, separating molecules based on their hydrophobicity.[1][3] In RP-HPLC, longer, more saturated acyl chains interact more strongly with the non-polar stationary phase, leading to longer retention times. Conversely, the introduction of double bonds (unsaturation) reduces the effective hydrophobicity, causing earlier elution compared to a saturated analogue of the same chain length.[1][4]

Core Principle: Reversed-Phase Chromatography

The separation of acyl-CoAs on a non-polar stationary phase (typically C18) is governed by the hydrophobic interactions of the fatty acyl chain.

  • Chain Length: Retention time increases with the length of the acyl chain. For example, Stearoyl-CoA (C18:0) will be retained longer than Palmitoyl-CoA (C16:0).[1]

  • Unsaturation: Retention time decreases with an increasing number of double bonds. A double bond introduces a "kink" in the acyl chain, reducing the surface area available for interaction with the stationary phase. Therefore, Oleoyl-CoA (C18:1) will elute before Stearoyl-CoA (C18:0).[1][4]

While standard RP-HPLC can be effective, the highly polar phosphate groups of the CoA moiety can lead to poor peak shape (tailing) due to unwanted interactions with the silica backbone of the stationary phase. To overcome this, ion-pair reversed-phase HPLC is often the method of choice. This technique introduces an ion-pairing agent (e.g., triethylamine or ammonium hydroxide) into the mobile phase.[5][6][7] The positively charged counter-ion forms a neutral complex with the negatively charged phosphate groups of the acyl-CoA, masking their polarity. This neutralization minimizes secondary ionic interactions, resulting in sharper, more symmetrical peaks and improved resolution.

cluster_0 Ion-Pair Chromatography Mechanism Analyte Acyl-CoA (Negative Charge) Complex Neutral Ion-Pair Complex Analyte->Complex + Agent Ion-Pairing Agent (Positive Charge) Agent->Complex Interaction Enhanced Hydrophobic Interaction Complex->Interaction StationaryPhase C18 Stationary Phase (Hydrophobic) Interaction->StationaryPhase Retention

Caption: Formation of a neutral complex in ion-pair chromatography.

Sample Preparation: A Validated Workflow

The integrity of the final analytical result is critically dependent on the initial sample handling and preparation. The low abundance and instability of acyl-CoAs demand a rapid and meticulous workflow to prevent degradation and ensure quantitative recovery.[8]

Workflow Overview

The following diagram outlines the essential stages from tissue collection to sample injection.

Start 1. Metabolic Quenching (Liquid N2 Freeze-Clamp) Homogenize 2. Cryogenic Homogenization (Keep Frozen) Start->Homogenize Extract 3. Solvent Extraction (e.g., Isopropanol/Buffer) Homogenize->Extract Purify 4. Solid-Phase Extraction (SPE) (Cleanup & Concentration) Extract->Purify Dry 5. Evaporation (Under Nitrogen Stream) Purify->Dry Reconstitute 6. Reconstitution (In Initial Mobile Phase) Dry->Reconstitute Analyze 7. HPLC Analysis Reconstitute->Analyze

Caption: Validated workflow for acyl-CoA sample preparation.

Detailed Protocol: Acyl-CoA Extraction from Biological Tissue

This protocol is adapted from methodologies proven to yield good recovery for long-chain species.[3][9]

Materials:

  • Extraction Buffer: 100 mM Potassium Phosphate (KH₂PO₄), pH 4.9

  • Isopropanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Saturated Ammonium Sulfate ((NH₄)₂SO₄)

  • Internal Standard (IS): e.g., Heptadecanoyl-CoA (C17:0-CoA) solution of known concentration.

  • Solid-Phase Extraction (SPE) Cartridges: C18 or an anion-exchange chemistry.[3]

Procedure:

  • Metabolic Quenching: Immediately freeze-clamp tissue using tongs pre-chilled in liquid nitrogen.[8] This step is paramount to halt all enzymatic activity and preserve the in vivo acyl-CoA pool.

  • Homogenization:

    • Weigh the frozen tissue (~50-100 mg) and keep it submerged in liquid nitrogen.

    • Grind the tissue to a fine powder using a mortar and pestle cooled with liquid nitrogen.

    • Transfer the frozen powder to a pre-chilled glass homogenizer.

  • Extraction:

    • Add 2 mL of ice-cold 100 mM KH₂PO₄ buffer containing the internal standard (e.g., 16 nmol of C17:0-CoA).[3]

    • Homogenize thoroughly.

    • Add 2.0 mL of isopropanol and homogenize again.[3]

    • Add 0.25 mL of saturated (NH₄)₂SO₄ and 4.0 mL of acetonitrile.[3]

    • Vortex vigorously for 5 minutes.

  • Phase Separation:

    • Centrifuge the mixture at 1,900 x g for 5 minutes.

    • Carefully collect the upper phase, which contains the acyl-CoAs.[3]

    • Dilute the collected upper phase with 10 mL of 100 mM KH₂PO₄ (pH 4.9).[3]

  • Solid-Phase Extraction (SPE) Purification:

    • Condition a C18 SPE cartridge with one column volume of methanol, followed by one column volume of water.

    • Load the diluted extract onto the SPE cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the acyl-CoAs with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Final Preparation:

    • Evaporate the eluted solvent to dryness under a gentle stream of nitrogen.[1]

    • Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial HPLC mobile phase. The sample is now ready for injection.

HPLC Methodologies and Protocols

The choice of HPLC method depends on the complexity of the sample and the required sensitivity. We present two robust protocols.

ParameterProtocol 1: RP-HPLC-UV Protocol 2: Ion-Pair RP-HPLC-UV/MS
Principle Standard hydrophobic separation.Enhanced separation via ion-pairing.
Column C18, 4.6 x 150 mm, 5 µmC18 or C8, 2.1 x 150 mm, 1.7-3.5 µm
Mobile Phase A 75 mM KH₂PO₄, pH 4.9[3]15 mM Ammonium Hydroxide in Water[5]
Mobile Phase B Acetonitrile with 600 mM Acetic Acid[3]15 mM Ammonium Hydroxide in Acetonitrile[5]
Flow Rate 0.5 - 1.0 mL/min0.4 mL/min
Detection UV at 260 nmUV at 260 nm and/or ESI-MS/MS
Best For Simpler mixtures, initial screening.Complex biological extracts, high resolution, MS compatibility.
Protocol 1: Reversed-Phase HPLC with UV Detection

This method is adapted from Golovko et al. (2004) and is designed to resolve common polyunsaturated acyl-CoAs.[3]

  • HPLC System: Binary Pump HPLC with UV Detector.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Column Temperature: 35°C.[3]

  • Mobile Phase A: 75 mM KH₂PO₄, pH adjusted to 4.9.

  • Mobile Phase B: Acetonitrile containing 600 mM acetic acid.

  • Detection: UV absorbance at 260 nm.

Gradient Program:

Time (min)Flow Rate (mL/min)% Mobile Phase B
0.00.544
80.00.550
91.01.070
120.01.080
121.01.044
130.00.544

Causality: The long, shallow gradient from 44% to 50% B over 80 minutes is the key to resolving polyunsaturated species like 18:2, 20:4, and 22:6-CoA, which have very similar hydrophobicities.[3] The subsequent steep increase in organic content and flow rate rapidly elutes the more strongly retained saturated and monounsaturated long-chain acyl-CoAs.

Protocol 2: Ion-Pair Reversed-Phase UPLC-MS/MS

This method utilizes Ultra-Performance Liquid Chromatography (UPLC) for higher resolution and speed, coupled with tandem mass spectrometry for definitive identification and sensitive quantification.[5]

  • UPLC-MS/MS System: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C8 UPLC BEH, 2.1 x 150 mm, 1.7 µm particle size.[5]

  • Mobile Phase A: 15 mM Ammonium Hydroxide (NH₄OH) in water.[5]

  • Mobile Phase B: 15 mM NH₄OH in Acetonitrile.[5]

  • Detection: ESI in positive ion mode, using Selected Reaction Monitoring (SRM).

Gradient Program:

Time (min)Flow Rate (mL/min)% Mobile Phase B
0.00.420
2.80.445
3.00.425
4.00.465
4.50.420
6.00.420

Mass Spectrometry Parameters:

  • Ionization Mode: Positive ESI.

  • Scan Mode: Selected Reaction Monitoring (SRM). For all acyl-CoAs, a common fragmentation is the neutral loss of the phosphorylated ADP moiety (507 Da).[2] The precursor ion ([M+H]⁺) is selected in the first quadrupole, fragmented, and a specific product ion is monitored in the third quadrupole.

  • Example Transition for Oleoyl-CoA (C18:1): Precursor [M+H]⁺ at m/z 1034.6 → Product at m/z 527.6.

Causality: The use of a sub-2 µm particle column provides higher separation efficiency. The ammonium hydroxide acts as both a pH modifier and a volatile ion-pairing agent, which is crucial for compatibility with ESI-MS.[5] SRM provides exceptional sensitivity and selectivity, allowing for quantification even when chromatographic resolution is incomplete.[5][6]

References

Application Note: Mass Spectrometry Fragmentation of (8Z,11Z,14Z,17Z)-3-oxoicosatetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical guide on the fragmentation behavior of (8Z,11Z,14Z,17Z)-3-oxoicosatetraenoyl-CoA using tandem mass spectrometry (MS/MS). We delve into the characteristic fragmentation patterns of the coenzyme A (CoA) moiety and the polyunsaturated 3-oxo fatty acyl chain, offering insights into the underlying fragmentation mechanisms. A comprehensive protocol for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis is presented, designed for robust and sensitive quantification of this and related acyl-CoA species in biological matrices.

Introduction: The Biological Significance of 3-Oxoacyl-CoAs

This compound is an intermediate in the metabolism of polyunsaturated fatty acids (PUFAs).[1] Such 3-oxoacyl-CoA species are pivotal in fatty acid beta-oxidation, a critical metabolic pathway for energy production. The presence of unsaturation and an oxo-group on the fatty acyl chain introduces specific chemical properties that influence their biological activity and analytical behavior.[2] Accurate identification and quantification of these molecules are essential for understanding metabolic fluxes and dysregulation in various disease states, including metabolic disorders and cancer.[3][4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for this purpose due to its high sensitivity and specificity.[5][6][7] This guide elucidates the structural information that can be gleaned from the MS/MS fragmentation of this specific 3-oxo-polyunsaturated acyl-CoA.

Theoretical Background: Predicting the Fragmentation Cascade

The fragmentation of this compound in a tandem mass spectrometer is a composite of the fragmentation patterns of its constituent parts: the coenzyme A thioester and the C20 tetra-unsaturated fatty acyl chain with a ketone group at the C3 position. The ionization mode (positive or negative) significantly influences the observed fragments.

Chemical Structure and Molecular Weight
  • Chemical Formula: C41H64N7O18P3S[8]

  • Monoisotopic Mass: 1067.3297 g/mol

  • Precursor Ions:

    • Positive Mode: [M+H]⁺ at m/z 1068.3370

    • Negative Mode: [M-H]⁻ at m/z 1066.3224

Fragmentation in Positive Ion Mode

In positive ion mode, charge is typically localized on the adenine moiety of the CoA. Collision-induced dissociation (CID) leads to characteristic cleavages within the CoA structure.[9][10]

  • Key Fragmentation Pathways:

    • Neutral Loss of the Adenosine 3'-phosphate-5'-diphosphate Moiety: This is a hallmark fragmentation for acyl-CoAs, resulting in a neutral loss of 507.0 Da.[11] This yields a product ion corresponding to the protonated acyl chain attached to the pantetheine arm.

    • Formation of the Adenosine 3',5'-diphosphate Fragment: A prominent fragment ion is observed at m/z 428.0365, corresponding to the [C10H15N5O10P2H]⁺ fragment.[10]

    • Cleavage of the Acyl Group: The bond between the sulfur and the carbonyl carbon can cleave, resulting in an ion representing the protonated CoA at m/z 768.1225.

Fragmentation in Negative Ion Mode

In negative ion mode, the phosphate groups of the CoA moiety are readily deprotonated, making it a highly sensitive method for acyl-CoA analysis.[5][12]

  • Key Fragmentation Pathways:

    • Dominant CoA Fragments: Fragmentation often yields ions corresponding to the CoA backbone, such as the deprotonated 3',5'-ADP at m/z 426.0208.

    • Acyl Chain Information: While less common than in positive mode for CoA fragmentation, fragments retaining the acyl chain can be observed. A characteristic fragment is often seen from the cleavage of the C-S bond, yielding the carboxylate of the 3-oxo-fatty acid.

Fragmentation of the (8Z,11Z,14Z,17Z)-3-oxoicosatetraenoyl Chain

The polyunsaturated acyl chain also undergoes fragmentation, although determining the exact double bond positions through CID alone can be challenging without specialized techniques.[13][14][15][16]

  • Charge-Remote Fragmentation: Cleavage can occur along the fatty acyl chain, particularly in the vicinity of the double bonds.

  • Influence of the 3-Oxo Group: The ketone group at the C3 position can direct fragmentation. Alpha-cleavage adjacent to the carbonyl group is a common fragmentation pathway for ketones.[17] This can lead to characteristic neutral losses or product ions.

Below is a diagram illustrating the predicted major fragmentation pathways in positive ion mode.

fragmentation_pathway cluster_precursor Precursor Ion cluster_fragments Major Product Ions M_H [M+H]⁺ m/z 1068.3370 NL_507 [M+H - 507]⁺ m/z 561.2313 (Acyl-Pantetheine) M_H->NL_507 Neutral Loss of 507.0 Da m_428 [Adenosine-3',5'-diphosphate+H]⁺ m/z 428.0365 M_H->m_428 Cleavage at pyrophosphate CoA_H [CoA+H]⁺ m/z 768.1225 M_H->CoA_H C-S bond cleavage workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenization Homogenization (Tissue/Cells) Centrifugation Centrifugation Homogenization->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Dry_Reconstitute Dry & Reconstitute SPE->Dry_Reconstitute LC Liquid Chromatography (C18 Separation) Dry_Reconstitute->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification (vs. Internal Standard) Integration->Quantification

References

Application Notes and Protocols for a Cell-Based Assay to Investigate (8Z,11Z,14Z,17Z)-3-oxoicosatetraenoyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling a Key Intermediate in Polyunsaturated Fatty Acid Oxidation

Long-chain polyunsaturated fatty acids (PUFAs) are not only critical components of cellular membranes but also serve as signaling molecules and energy substrates. Their catabolism, primarily through β-oxidation, is a tightly regulated process essential for cellular homeostasis. While mitochondrial β-oxidation is responsible for the breakdown of most saturated and moderately unsaturated fatty acids, very-long-chain and complex PUFAs are initially chain-shortened within peroxisomes.[1] (8Z,11Z,14Z,17Z)-3-oxoicosatetraenoyl-CoA is a key transient intermediate in the peroxisomal β-oxidation of (8Z,11Z,14Z,17Z)-eicosatetraenoic acid, an omega-3 PUFA.[2][3] The metabolism of this 3-oxoacyl-CoA intermediate is catalyzed by peroxisomal 3-ketoacyl-CoA thiolase, the final enzyme in the β-oxidation spiral, which cleaves the molecule to release acetyl-CoA and a chain-shortened acyl-CoA.[4][5]

Dysregulation of peroxisomal β-oxidation has been implicated in various metabolic disorders. Therefore, robust methods to probe the activity of this pathway are of significant interest to researchers in metabolism, drug discovery, and nutritional science. This guide provides a comprehensive, cell-based assay protocol to monitor the metabolism of this compound.

Since this compound is not commercially available[6][7], this protocol utilizes its precursor, (8Z,11Z,14Z,17Z)-eicosatetraenoic acid, which is available from commercial suppliers.[8] The assay relies on the endogenous cellular machinery of a metabolically competent cell line, such as the human hepatoma cell line HepG2, to perform the initial activation and oxidation steps, thereby generating the target intermediate in situ. The subsequent metabolism is then quantified by monitoring the disappearance of the 3-oxo intermediate and the appearance of its downstream products using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique for acyl-CoA analysis.[9][10]

Assay Principle and Workflow

The assay is designed to measure the flux through the latter stages of peroxisomal β-oxidation. The workflow begins with the incubation of HepG2 cells with the precursor fatty acid. The cells internalize the fatty acid, which is then transported to the peroxisome and activated to its CoA ester by an acyl-CoA synthetase. Subsequently, acyl-CoA oxidase catalyzes the formation of a double bond, and the multifunctional enzyme hydrates and oxidizes it to form the key intermediate: this compound. The rate-limiting enzyme in this part of the pathway, 3-ketoacyl-CoA thiolase, then cleaves this intermediate. By performing a time-course experiment and quantifying the intracellular concentrations of the 3-oxo intermediate and its cleavage products, we can derive the metabolic rate.

Assay_Workflow cluster_cell Cellular Environment (HepG2) cluster_peroxisome Peroxisome FA_precursor (8Z,11Z,14Z,17Z)- eicosatetraenoic acid Acyl_CoA_Synthetase Acyl-CoA Synthetase FA_precursor->Acyl_CoA_Synthetase Precursor_CoA (8Z,11Z,14Z,17Z)- eicosatetraenoyl-CoA Acyl_CoA_Synthetase->Precursor_CoA Acyl_CoA_Oxidase Acyl-CoA Oxidase MFE Multifunctional Enzyme Acyl_CoA_Oxidase->MFE Target_Intermediate (8Z,11Z,14Z,17Z)-3-oxo- icosatetraenoyl-CoA MFE->Target_Intermediate Thiolase 3-Ketoacyl-CoA Thiolase Product1 Chain-shortened Acyl-CoA Thiolase->Product1 Metabolite 1 Product2 Acetyl-CoA Thiolase->Product2 Metabolite 2 Extraction Cell Lysis & Metabolite Extraction Thiolase->Extraction Precursor_CoA->Acyl_CoA_Oxidase Target_Intermediate->Thiolase LCMS LC-MS/MS Analysis Extraction->LCMS Quantification

Caption: Workflow for the cell-based assay of this compound metabolism.

Detailed Experimental Protocols

PART 1: Cell Culture and Seeding

This protocol is optimized for the HepG2 cell line, which is well-characterized for studies of peroxisomal fatty acid β-oxidation.[11][12]

Materials:

  • HepG2 cells (ATCC® HB-8065™)

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • 6-well cell culture plates

  • T-75 cell culture flasks

Protocol:

  • Cell Maintenance: Culture HepG2 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash once with PBS, and detach cells using 2-3 mL of 0.25% Trypsin-EDTA.

  • Seeding: Neutralize trypsin with complete medium, centrifuge the cell suspension, and resuspend the pellet. Seed 5 x 10⁵ cells per well into 6-well plates. Allow cells to adhere and grow for 24-48 hours to reach approximately 80% confluency before starting the experiment.

PART 2: Substrate Preparation and Cell Treatment

Materials:

  • (8Z,11Z,14Z,17Z)-Eicosatetraenoic acid (e.g., from CymitQuimica or equivalent supplier)[8]

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Ethanol, absolute

  • Sterile PBS

Protocol:

  • Prepare Fatty Acid Stock: Dissolve (8Z,11Z,14Z,17Z)-eicosatetraenoic acid in ethanol to create a 50 mM stock solution. Store at -20°C.

  • Prepare BSA Solution: Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS and warm to 37°C.

  • Complex Fatty Acid to BSA: Under sterile conditions, slowly add the fatty acid stock solution to the warm BSA solution while gently vortexing to achieve a final fatty acid concentration of 5 mM. This creates a 10:1 molar ratio of BSA to fatty acid, ensuring solubility and bioavailability.

  • Prepare Treatment Medium: Dilute the fatty acid-BSA complex in serum-free DMEM to the desired final working concentrations (e.g., 10, 25, 50, 100 µM). Prepare a vehicle control medium containing the same concentration of BSA-ethanol complex without the fatty acid.

  • Cell Treatment:

    • Aspirate the culture medium from the 6-well plates.

    • Wash the cells once with warm, sterile PBS.

    • Add 2 mL of the pre-warmed treatment medium (or vehicle control) to each well.

    • Incubate the plates at 37°C in a 5% CO₂ incubator for the desired time points (e.g., 0, 15, 30, 60, 120 minutes). The "0" time point represents immediate harvesting after adding the substrate.

PART 3: Intracellular Acyl-CoA Extraction

This extraction protocol is designed to rapidly quench metabolic activity and efficiently extract acyl-CoAs for LC-MS/MS analysis.[4]

Materials:

  • Ice-cold PBS

  • Ice-cold 80% Methanol (LC-MS grade) in water

  • Internal Standard (ISTD): Heptadecanoyl-CoA (C17:0-CoA) or Pentadecanoyl-CoA (C15:0-CoA)[9]

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Nitrogen evaporator or vacuum concentrator

Protocol:

  • Quench and Lyse: At each time point, remove the plate from the incubator and immediately place it on ice.

  • Aspirate the treatment medium and quickly wash the cell monolayer twice with 2 mL of ice-cold PBS.

  • Add 500 µL of ice-cold 80% methanol containing the internal standard (e.g., at a final concentration of 1 µM) directly to each well.

  • Harvest Lysate: Immediately scrape the cells into the methanol solution using a cell scraper. Transfer the entire cell lysate/methanol mixture to a pre-chilled 1.5 mL microcentrifuge tube.

  • Pellet Debris: Vortex the tubes vigorously for 30 seconds. Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.

  • Collect Supernatant: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new clean tube.

  • Dry Down: Evaporate the supernatant to dryness using a nitrogen evaporator or a vacuum concentrator. The dried extracts can be stored at -80°C until analysis.

PART 4: LC-MS/MS Analysis

This method provides a robust approach for the separation and quantification of long-chain acyl-CoAs.[10]

Materials:

  • Reconstitution Solution: 50% Acetonitrile in water with 15 mM Ammonium Hydroxide

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • C18 reverse-phase column (e.g., 2.1 x 150 mm, 3.5 µm)

Protocol:

  • Sample Reconstitution: Reconstitute the dried extracts in 100 µL of Reconstitution Solution. Vortex and centrifuge to pellet any insoluble material. Transfer the clear supernatant to an autosampler vial.

  • Chromatographic Separation:

    • Mobile Phase A: 15 mM Ammonium Hydroxide in Water

    • Mobile Phase B: 15 mM Ammonium Hydroxide in 90:10 Acetonitrile:Water

    • Flow Rate: 0.3 mL/min

    • Gradient:

      Time (min) % B
      0.0 10
      2.0 10
      12.0 95
      15.0 95
      15.1 10

      | 20.0 | 10 |

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Analysis Mode: Multiple Reaction Monitoring (MRM)

    • Principle: Acyl-CoAs characteristically exhibit a neutral loss of 507.3 Da (the phosphoadenosine diphosphate moiety) upon collision-induced dissociation.[5] This allows for specific detection.

    • MRM Transitions:

      Compound Precursor Ion (m/z) Product Ion (m/z)
      This compound 1086.5 579.2
      C18:4-CoA (Product) 1042.5 535.2

      | C17:0-CoA (ISTD) | 1034.6 | 527.3 |

(Note: The exact m/z values should be confirmed by direct infusion of standards if available, or calculated based on the precise molecular weight of the protonated species [M+H]⁺ and the product ion after the neutral loss of 507.3.)

Data Analysis and Interpretation

  • Quantification: Generate a standard curve using a known concentration series of a structurally similar acyl-CoA standard (if the specific analyte standard is unavailable) to establish relative quantification. Calculate the peak area ratio of the analyte to the internal standard (ISTD) in each sample.

  • Normalization: Normalize the acyl-CoA amounts to the total protein content of a parallel well, determined using a BCA assay.

  • Kinetic Analysis: Plot the normalized concentration of this compound and its downstream metabolites (e.g., C18:4-CoA) against time. The rate of disappearance of the substrate and the rate of appearance of the product reflect the activity of the 3-ketoacyl-CoA thiolase and the overall metabolic flux.

Expected Results: Upon incubation with the precursor fatty acid, a time-dependent increase and subsequent decrease in the intracellular concentration of this compound is expected, representing its formation and consumption. Concurrently, a time-dependent increase in the concentration of the chain-shortened product, (6Z,9Z,12Z,15Z)-octadecatetraenoyl-CoA (C18:4-CoA), should be observed. The rates of these changes can be used to compare the metabolic capacity between different cell conditions or to assess the effect of potential inhibitors or activators of the pathway.

Data_Analysis Raw_Data Raw LC-MS/MS Data (Peak Areas) ISTD_Area ISTD Peak Area Raw_Data->ISTD_Area Analyte_Area Analyte Peak Area Raw_Data->Analyte_Area Calc_Ratio Calculate Peak Area Ratio (Analyte/ISTD) ISTD_Area->Calc_Ratio Analyte_Area->Calc_Ratio Normalization Normalize to Protein Content Calc_Ratio->Normalization Protein_Assay Protein Quantification (BCA Assay) Protein_Assay->Normalization Time_Course Plot Concentration vs. Time Normalization->Time_Course Final_Output Metabolic Rate (pmol/min/mg protein) Time_Course->Final_Output

Caption: Data analysis workflow from raw LC-MS/MS data to final metabolic rate calculation.

Trustworthiness and Self-Validation

  • Internal Standard: The inclusion of a C17:0-CoA internal standard in every sample is critical. It corrects for variations in extraction efficiency, sample injection volume, and instrument response, ensuring the reliability and reproducibility of the quantification.[9]

  • Time-Course Analysis: A multi-point time course provides a dynamic view of the metabolic process, rather than a static snapshot. This helps confirm that the observed changes are due to enzymatic activity and not artifacts.

  • Vehicle Control: The use of a BSA-vehicle control is essential to account for any background effects of the carrier on cellular metabolism.

  • Positive Control: While a direct positive control for the metabolism of this specific substrate is difficult, the overall health and metabolic competence of the HepG2 cells can be confirmed by measuring the metabolism of a well-characterized fatty acid, such as palmitate, in parallel experiments.

Conclusion

The cell-based assay detailed in this guide provides a robust and physiologically relevant method for investigating the metabolism of this compound, a key intermediate in peroxisomal PUFA β-oxidation. By leveraging the endogenous enzymatic machinery of HepG2 cells and the analytical power of LC-MS/MS, researchers can gain valuable insights into the regulation of this metabolic pathway. This protocol serves as a foundational method that can be adapted to screen for modulators of peroxisomal β-oxidation, characterize metabolic phenotypes, and further elucidate the role of PUFA metabolism in health and disease.

References

in vitro reconstitution of the (8Z,11Z,14Z,17Z)-3-oxoicosatetraenoyl-CoA metabolic pathway

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Comprehensive Protocol for the In Vitro Reconstitution of the (8Z,11Z,14Z,17Z)-3-oxoicosatetraenoyl-CoA Metabolic Pathway

Abstract

The metabolism of polyunsaturated fatty acids (PUFAs) is central to cellular energy homeostasis, lipid signaling, and the inflammatory response. This compound is a key intermediate in the β-oxidation of eicosatetraenoic acid, a C20:4 PUFA. Understanding the kinetics and regulation of its formation is critical for elucidating the mechanisms of lipid metabolism and identifying potential therapeutic targets. Cell-free, in vitro reconstitution of metabolic pathways offers unparalleled control over experimental variables, allowing for detailed mechanistic and kinetic analysis absent the complexities of a cellular environment.[1][2] This guide provides a comprehensive framework for the complete in vitro reconstitution of the enzymatic pathway responsible for producing this compound from its corresponding acyl-CoA precursor. We present detailed, field-tested protocols for the expression and purification of the requisite enzymes, the step-by-step execution of the reconstitution assay, and the subsequent analysis of reaction products using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Introduction: The Rationale for Pathway Reconstitution

The study of metabolic pathways within living cells is often confounded by competing reactions, substrate ambiguity, and complex regulatory networks. In vitro reconstitution, the process of assembling a biological system from its purified components, circumvents these issues.[3][4] This "bottom-up" approach provides a chemically defined environment, enabling researchers to:

  • Elucidate Reaction Mechanisms: Unambiguously determine the function of each enzyme and the identity of all intermediates.

  • Perform Detailed Kinetic Analysis: Measure kinetic parameters (K_m, k_cat) for individual enzymes and the overall pathway flux, identifying rate-limiting steps.[5]

  • Investigate Regulation: Systematically assess the impact of allosteric effectors, inhibitors, or post-translational modifications on pathway output.

  • Screen for Drug Candidates: Establish a clean, high-throughput platform for testing the efficacy and specificity of potential enzyme inhibitors.

This document focuses on the first three steps of the β-oxidation spiral for (8Z,11Z,14Z,17Z)-icosatetraenoyl-CoA, a pathway of significant interest in lipid research.

Mechanistic Overview of the Pathway

The conversion of a fatty acyl-CoA to its corresponding 3-oxoacyl-CoA derivative is accomplished through the sequential action of three core enzymes in the β-oxidation pathway.

  • Acyl-CoA Dehydrogenase (ACAD): This enzyme introduces a double bond between the α (C2) and β (C3) carbons of the acyl-CoA substrate. This oxidation reaction is coupled to the reduction of a flavin adenine dinucleotide (FAD) cofactor.

  • Enoyl-CoA Hydratase (ECH): ECH catalyzes the stereospecific addition of a water molecule across the newly formed double bond, resulting in the formation of a 3-hydroxyacyl-CoA intermediate.

  • 3-Hydroxyacyl-CoA Dehydrogenase (HADH): This enzyme catalyzes the final oxidation of the hydroxyl group at the C3 position to a ketone, yielding the 3-oxoacyl-CoA product. This step utilizes nicotinamide adenine dinucleotide (NAD⁺) as the electron acceptor.

Metabolic_Pathway sub (8Z,11Z,14Z,17Z)- Icosatetraenoyl-CoA int1 (2E,8Z,11Z,14Z,17Z)- Icosapentaenoyl-CoA sub->int1 int2 3-Hydroxy-(8Z,11Z,14Z,17Z)- icosatetraenoyl-CoA int1->int2 prod (8Z,11Z,14Z,17Z)- 3-Oxoicosatetraenoyl-CoA int2->prod e1 Acyl-CoA Dehydrogenase (ACAD) e1->int1 fad_out FADH₂ e1->fad_out e2 Enoyl-CoA Hydratase (ECH) e2->int2 e3 3-Hydroxyacyl-CoA Dehydrogenase (HADH) e3->prod nad_out NADH + H⁺ e3->nad_out fad_in FAD fad_in->e1 h2o_in H₂O h2o_in->e2 nad_in NAD⁺ nad_in->e3

Caption: The enzymatic cascade for the formation of 3-oxoicosatetraenoyl-CoA.

Part I: Component Preparation and QC

The fidelity of any in vitro reconstitution experiment hinges on the purity and activity of its components. This section provides a generalized protocol for obtaining high-quality enzymes.

Protocol 1: Recombinant Enzyme Expression and Purification

This protocol is based on a standard E. coli expression system with N-terminal His₆-tagged constructs for simplified purification via Immobilized Metal Affinity Chromatography (IMAC).

A. Materials and Reagents

Reagent/Material Specification Vendor (Example)
Expression Host E. coli BL21(DE3) New England Biolabs
Expression Vector pET-28a(+) or similar Novagen
Enzymes (Genes) ACAD, ECH, HADH (human, codon-optimized) Synthesized (e.g., GenScript)
Growth Media Luria-Bertani (LB) Broth, Terrific Broth (TB) Sigma-Aldrich
Antibiotic Kanamycin (50 µg/mL) Sigma-Aldrich
Inducing Agent Isopropyl β-D-1-thiogalactopyranoside (IPTG) Sigma-Aldrich
Lysis Buffer 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM Imidazole, pH 8.0 -
Wash Buffer 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM Imidazole, pH 8.0 -
Elution Buffer 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM Imidazole, pH 8.0 -
Dialysis Buffer 50 mM HEPES, 150 mM KCl, 10% Glycerol, pH 7.5 -
IMAC Resin Ni-NTA Agarose Qiagen

| Protein Quantitation | Bradford or BCA Assay Kit | Bio-Rad, Thermo Fisher |

B. Step-by-Step Methodology

  • Transformation: Transform competent E. coli BL21(DE3) cells with the expression vector containing the gene of interest. Plate on LB agar with kanamycin and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 50 mL of LB broth with kanamycin. Grow overnight at 37°C with shaking (220 rpm).

  • Large-Scale Culture: Inoculate 1 L of TB media with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction: Cool the culture to 18°C. Induce protein expression by adding IPTG to a final concentration of 0.5 mM. Continue to grow the culture for 16-18 hours at 18°C. Rationale: Lowering the temperature slows down protein synthesis, which often improves the solubility and proper folding of recombinant proteins.

  • Cell Harvest: Pellet the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C.

  • Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer supplemented with lysozyme (1 mg/mL) and a protease inhibitor cocktail. Incubate on ice for 30 minutes. Sonicate the suspension on ice to ensure complete lysis and shear DNA.

  • Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris. Carefully collect the supernatant.

  • Affinity Chromatography:

    • Equilibrate a column packed with 2 mL of Ni-NTA resin with 10 column volumes (CV) of Lysis Buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with 20 CV of Wash Buffer to remove non-specifically bound proteins.

    • Elute the His-tagged protein with 5 CV of Elution Buffer, collecting 1 mL fractions.

  • Quality Control & Dialysis:

    • Analyze the eluted fractions by SDS-PAGE to assess purity. Pool the purest fractions.

    • Measure protein concentration using a Bradford or BCA assay.

    • Dialyze the pooled fractions against 2 L of Dialysis Buffer overnight at 4°C to remove imidazole and exchange the buffer.

    • Aliquot the purified enzyme, flash-freeze in liquid nitrogen, and store at -80°C. Rationale: Glycerol is included as a cryoprotectant to maintain enzyme activity through freeze-thaw cycles.

Part II: The In Vitro Reconstitution Assay

This protocol details the assembly of the multi-enzyme system to produce this compound.

Protocol 2: Reconstitution Reaction Setup

A. Materials and Reagents

ComponentStock ConcentrationFinal Concentration
HEPES Buffer, pH 7.51 M100 mM
(8Z,11Z,14Z,17Z)-Icosatetraenoyl-CoA (Substrate)10 mM (in H₂O)100 µM
Purified ACAD100 µM (1-5 mg/mL)1 µM
Purified ECH100 µM (1-5 mg/mL)1 µM
Purified HADH100 µM (1-5 mg/mL)1 µM
FAD10 mM200 µM
NAD⁺50 mM1 mM
Dithiothreitol (DTT)1 M1 mM
Nuclease-free Water-To final volume

B. Step-by-Step Methodology

  • Master Mix Preparation: Prepare a master mix of all common reagents (Buffer, FAD, NAD⁺, DTT, Water) on ice. Rationale: A master mix ensures that each reaction receives the same concentration of common components, reducing pipetting error and improving reproducibility.

  • Reaction Assembly: In a 1.5 mL microcentrifuge tube on ice, add the following in order:

    • Nuclease-free water

    • Master Mix

    • Purified enzymes (ACAD, ECH, HADH)

  • Pre-incubation: Gently mix and pre-incubate the reaction mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiation: Start the reaction by adding the substrate, (8Z,11Z,14Z,17Z)-icosatetraenoyl-CoA. Vortex briefly to mix.

  • Incubation: Incubate the reaction at 37°C. For time-course experiments, prepare multiple identical reactions and stop them at different time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., ¹³C-labeled palmitoyl-CoA). This step simultaneously precipitates the enzymes and halts all enzymatic activity.

  • Sample Preparation: Vortex the quenched reaction vigorously. Centrifuge at >16,000 x g for 10 minutes at 4°C. Transfer the supernatant to an HPLC vial for analysis.

Part III: Product Analysis and Validation

The low abundance and inherent instability of acyl-CoA thioesters necessitate a highly sensitive and specific analytical method. LC-MS/MS is the gold standard for this application.[6][7]

Protocol 3: LC-MS/MS Analysis of Acyl-CoAs

A. Instrumentation and Conditions

ParameterSpecification
HPLC SystemAgilent 1290 Infinity II or equivalent
Mass SpectrometerSciex 7500 QTrap, Thermo TSQ Altis, or equivalent Triple Quadrupole
Analytical ColumnC18 reverse-phase, e.g., Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
Mobile Phase A95:5 Water:Acetonitrile + 10 mM Ammonium Acetate
Mobile Phase B95:5 Acetonitrile:Water + 10 mM Ammonium Acetate
Gradient5% B to 95% B over 10 minutes, hold 2 min, re-equilibrate 3 min
Flow Rate0.3 mL/min
Ionization ModePositive Electrospray Ionization (ESI+)

B. MS/MS Detection (Multiple Reaction Monitoring - MRM)

Acyl-CoAs exhibit a characteristic neutral loss of 507 Da in the mass spectrometer, corresponding to the fragmentation of the CoA moiety.[8] This predictable fragmentation is ideal for creating highly specific MRM transitions.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
(8Z,11Z,14Z,17Z)-Icosatetraenoyl-CoA (Substrate)1056.6549.6
3-Hydroxy-...-icosatetraenoyl-CoA (Intermediate)1074.6567.6
This compound (Product)1072.6565.6
¹³C₁₆-Palmitoyl-CoA (Internal Standard)1022.6515.6

C. Data Interpretation and Validation

  • Identification: The target product is identified by its specific retention time and the detection of its unique MRM transition.

  • Quantification: The peak area of the product is normalized to the peak area of the internal standard to correct for variations in sample processing and instrument response. A standard curve prepared with a synthetic standard of the product should be used for absolute quantification.

  • Validation: The integrity of the reconstituted pathway must be confirmed using a series of control reactions:

    • No-enzyme control: A reaction containing all components except the enzymes.

    • Single-omission controls: Reactions missing one enzyme at a time (e.g., missing ECH). This is critical to confirm that the entire enzymatic cascade is required for product formation and can help identify accumulating intermediates.

Workflow_Diagram cluster_prep Part I: Preparation cluster_assay Part II: Reconstitution cluster_analysis Part III: Analysis p1 Enzyme Expression & Purification p2 QC: SDS-PAGE & Activity Assays p1->p2 a1 Assemble Reaction Mix (Buffer, Cofactors, Enzymes) p2->a1 a2 Initiate with Substrate a1->a2 a3 Incubate at 37°C a2->a3 a4 Quench Reaction (Acetonitrile + Int. Std.) a3->a4 an1 Sample Centrifugation a4->an1 an2 LC-MS/MS Analysis an1->an2 an3 Data Interpretation (Quantify Product) an2->an3

Caption: The experimental workflow for in vitro pathway reconstitution.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No product detected 1. Inactive enzyme(s). 2. Missing cofactor (FAD, NAD⁺). 3. Substrate degradation.1. Re-purify enzymes and validate activity with individual assays. 2. Double-check master mix preparation and concentrations. 3. Use fresh substrate stock; store aliquots at -80°C.
Low product yield 1. Sub-optimal enzyme concentration. 2. Rate-limiting step. 3. Incorrect buffer pH or temperature.1. Titrate each enzyme concentration to find the optimal ratio.[5] 2. Increase the concentration of the rate-limiting enzyme. 3. Verify pH of all solutions and incubator temperature.
Accumulation of an intermediate 1. Downstream enzyme is slow or inhibited. 2. Insufficient downstream cofactor.1. Increase the concentration of the enzyme responsible for consuming the intermediate. 2. Ensure the concentration of NAD⁺ is not limiting.
High variability between replicates 1. Pipetting errors. 2. Inconsistent incubation times.1. Use a master mix for all common reagents. 2. Stagger the start of reactions to ensure precise timing for quenching.

Conclusion

The protocols outlined in this guide provide a robust and validated methodology for the in vitro reconstitution and analysis of the this compound metabolic pathway. This cell-free approach strips away cellular complexity, offering a powerful platform to dissect the fundamental biochemistry of PUFA metabolism. The insights gained from such studies are invaluable for understanding metabolic regulation in health and disease and can accelerate the development of novel therapeutics targeting fatty acid oxidation.

References

Application Notes and Protocols for the Purification of (8Z,11Z,14Z,17Z)-3-Oxoicosatetraenoyl-CoA from Biological Extracts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (8Z,11Z,14Z,17Z)-3-Oxoicosatetraenoyl-CoA

This compound is a key metabolic intermediate in the β-oxidation of (8Z,11Z,14Z,17Z)-eicosatetraenoic acid, an omega-6 polyunsaturated fatty acid. The accurate quantification of this and other acyl-CoA thioesters is fundamental to understanding cellular energy homeostasis, lipid metabolism, and the pathophysiology of various metabolic diseases. As intermediates in fatty acid metabolism, 3-oxoacyl-CoAs are situated at a critical juncture preceding the final thiolytic cleavage that yields acetyl-CoA. The inherent challenges in isolating these molecules stem from their low physiological abundance, susceptibility to enzymatic degradation, and the chemical lability of both the thioester bond and the polyunsaturated acyl chain.

This guide provides a comprehensive, technically detailed protocol for the successful purification of this compound from biological extracts. The methodologies outlined herein are designed to ensure high recovery and sample integrity, enabling researchers, scientists, and drug development professionals to obtain reliable and reproducible results for downstream applications such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Pre-Extraction Safeguards: Preserving the Integrity of the Analyte

The fidelity of your results is intrinsically linked to the quality of your initial sample handling. Acyl-CoA pools are dynamic and can be rapidly altered by enzymatic activity and oxidative stress upon tissue disruption. Therefore, the following pre-extraction steps are of paramount importance.

Immediate Metabolic Quenching: To preserve the in vivo acyl-CoA profile, it is imperative to halt all enzymatic activity at the point of sample collection. The gold standard for this is freeze-clamping , where tissues are immediately clamped with tongs pre-chilled in liquid nitrogen.

Protection Against Oxidation: The four cis double bonds in this compound render it highly susceptible to peroxidation. To mitigate this, all buffers and solvents used during the extraction process should be supplemented with antioxidants. A common and effective choice is a combination of butylated hydroxytoluene (BHT) and triphenylphosphine (TPP) at final concentrations of 50-100 µM each.

Experimental Workflow Overview

The purification of this compound from biological extracts is a multi-step process designed to progressively enrich the target analyte while removing interfering substances. The overall workflow is depicted below.

workflow sample Biological Tissue quench Metabolic Quenching (Liquid Nitrogen) sample->quench homogenize Homogenization (Acidic Buffer with Antioxidants) quench->homogenize extract Solvent Extraction (Acetonitrile/2-Propanol) homogenize->extract spe Solid-Phase Extraction (SPE) (C18 Cartridge) extract->spe hplc RP-HPLC Purification spe->hplc detect LC-MS/MS Analysis hplc->detect

Figure 1: General workflow for the purification of this compound.

Detailed Protocols

Part 1: Tissue Homogenization and Solvent Extraction

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from tissues.[1] The use of an acidic buffer helps to precipitate proteins and inhibit enzymatic activity, while the organic solvents efficiently extract the amphipathic acyl-CoA molecules.

Materials:

  • Frozen tissue sample (≤ 100 mg)

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9, chilled to 4°C

  • Extraction Solvents: 2-Propanol and Acetonitrile (ACN), HPLC grade

  • Internal Standard: Heptadecanoyl-CoA (C17:0-CoA) or other suitable odd-chain acyl-CoA.

  • Antioxidant Stock Solution: 10 mM Butylated hydroxytoluene (BHT) and 10 mM Triphenylphosphine (TPP) in ethanol.

Protocol:

  • Preparation: To the Homogenization Buffer, add the antioxidant stock solution to a final concentration of 100 µM BHT and 100 µM TPP.

  • Homogenization: In a pre-chilled glass homogenizer, add the frozen tissue sample and 1 mL of ice-cold Homogenization Buffer. Homogenize thoroughly on ice.

  • Internal Standard Spiking: Add a known amount of the internal standard (e.g., Heptadecanoyl-CoA) to the homogenate. The amount should be determined based on the expected concentration of the analyte and the linear range of the mass spectrometer.

  • First Solvent Addition: Add 1 mL of 2-Propanol to the homogenate and homogenize again.

  • Second Solvent Addition: Add 2 mL of Acetonitrile to the homogenate and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge the mixture at 2,000 x g for 5 minutes at 4°C.

  • Supernatant Collection: Carefully collect the upper organic phase, which contains the acyl-CoAs, and transfer it to a new tube.

Part 2: Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment

Solid-phase extraction is a critical step to remove salts, phospholipids, and other polar and non-polar contaminants from the extract, thereby concentrating the acyl-CoA fraction. A C18 reversed-phase cartridge is suitable for this purpose.

Materials:

  • C18 SPE Cartridge (e.g., 100 mg packing material)

  • Wash Solution 1: 15% Ethanol in water

  • Wash Solution 2: Hexane

  • Elution Solvent: 65:35 (v/v) Ethanol/water containing 0.1 M ammonium acetate.

  • Nitrogen gas stream or centrifugal vacuum evaporator

Protocol:

  • Cartridge Conditioning: Condition the C18 SPE cartridge by washing with 5 mL of methanol, followed by 5 mL of deionized water.

  • Sample Loading: Dilute the supernatant from the extraction step with 5 mL of deionized water and load it onto the conditioned C18 cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove salts.

    • Wash with 5 mL of Wash Solution 1 (15% Ethanol) to remove highly polar impurities.

    • Wash with 5 mL of Wash Solution 2 (Hexane) to remove neutral lipids.

  • Elution: Elute the acyl-CoAs from the cartridge with 2 mL of the Elution Solvent.

  • Drying: Dry the eluate under a gentle stream of nitrogen gas or using a centrifugal vacuum evaporator.

  • Reconstitution: Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the initial mobile phase for HPLC analysis (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

Part 3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The final purification step involves separating the this compound from other acyl-CoA species using RP-HPLC. The separation is based on the hydrophobicity of the acyl chain.

HPLC System and Column:

  • HPLC system with a binary pump and a UV detector or coupled to a mass spectrometer.

  • C18 reversed-phase column (e.g., 2.1 x 150 mm, 2.6 µm particle size).

Mobile Phases:

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH 6.8

  • Mobile Phase B: Acetonitrile

HPLC Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.090100.3
2.090100.3
15.010900.3
20.010900.3
20.190100.3
25.090100.3

Detection:

  • UV Detection: The adenine ring of Coenzyme A has a characteristic absorbance at 260 nm. This can be used for initial detection and fractionation.

  • Mass Spectrometry (MS): For definitive identification and quantification, the HPLC system should be coupled to a tandem mass spectrometer.

LC-MS/MS Parameters for Detection and Quantification

For sensitive and specific detection, a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended. The fragmentation of acyl-CoAs in positive ion mode typically involves a neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da).

Ionization Mode: Electrospray Ionization (ESI), Positive

Typical MS/MS Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound[Calculated M+H]+[Calculated M+H - 507]+
Heptadecanoyl-CoA (Internal Standard)1022.6515.6

Note: The exact m/z values for the target analyte should be calculated based on its chemical formula and confirmed by infusion of a standard if available.

Data Interpretation and Quantification

The concentration of this compound in the biological sample is determined by comparing the peak area of the analyte to the peak area of the known amount of the internal standard. A calibration curve should be generated using a synthetic standard of the analyte to ensure accurate quantification.

Metabolic Context of this compound

Understanding the metabolic pathway of the parent fatty acid is crucial for anticipating potential interferences and for the biological interpretation of the results. (8Z,11Z,14Z,17Z)-Eicosatetraenoic acid is an intermediate in the metabolism of omega-6 fatty acids and can be a substrate for various enzymatic reactions, including β-oxidation.

metabolism parent_fa (8Z,11Z,14Z,17Z)-Eicosatetraenoic Acid activation Acyl-CoA Synthetase parent_fa->activation parent_coa (8Z,11Z,14Z,17Z)-Eicosatetraenoyl-CoA activation->parent_coa beta_ox β-Oxidation Cycle 1 parent_coa->beta_ox target This compound beta_ox->target thiolase Thiolase target->thiolase products Downstream Acyl-CoAs + Acetyl-CoA thiolase->products

Figure 2: Simplified metabolic pathway leading to this compound.

Trustworthiness and Self-Validation

The robustness of this protocol is ensured by several key elements:

  • Internal Standard: The use of an odd-chain acyl-CoA internal standard from the initial extraction step accounts for sample loss during the multi-step purification process.

  • Antioxidants: The inclusion of antioxidants throughout the procedure minimizes the degradation of the polyunsaturated analyte.

  • Specific Detection: The high specificity of LC-MS/MS in MRM mode ensures that the signal detected is indeed from the target analyte, free from interferences from isobaric compounds.

By adhering to the detailed steps and rationale provided in this guide, researchers can confidently purify and quantify this compound from biological extracts, paving the way for a deeper understanding of its role in health and disease.

References

Application Notes & Protocols: Tracing the Metabolic Fate of (8Z,11Z,14Z,17Z)-3-oxoicosatetraenoyl-CoA using Stable Isotope Labeling and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The study of lipid metabolism is crucial for understanding a vast array of physiological and pathological processes, from energy homeostasis to inflammation and chronic disease.[][2] Omega-3 polyunsaturated fatty acids (PUFAs), such as (8Z,11Z,14Z,17Z)-eicosatetraenoic acid (ETA n-3), are of particular interest due to their roles in modulating inflammatory responses, often competing with the metabolic pathways of omega-6 fatty acids like arachidonic acid.[3][4][5] To fully elucidate the mechanisms behind these effects, it is essential to trace the dynamic flow—or flux—of these molecules through specific metabolic pathways.

One such critical pathway is mitochondrial fatty acid β-oxidation, the primary process for cellular energy extraction from lipids. The molecule (8Z,11Z,14Z,17Z)-3-oxoicosatetraenoyl-CoA is a key intermediate in the β-oxidation of ETA n-3.[6][7] Its transient nature makes it difficult to study using traditional steady-state metabolomic approaches. Stable isotope tracing, coupled with high-resolution mass spectrometry, provides a powerful solution to this challenge.[8][9][10] By introducing a non-radioactive, "heavy" version of a precursor molecule, researchers can track the incorporation of the isotopic label into downstream metabolites over time, yielding a dynamic view of pathway activity.[11][12][13]

This guide provides a comprehensive framework for designing and executing experiments to trace the metabolic fate of this compound. It offers both the theoretical underpinnings and detailed, field-tested protocols for researchers, scientists, and drug development professionals aiming to investigate fatty acid metabolism with precision and confidence.

Part 1: Scientific Principles and Biological Context

The Metabolic Pathway of (8Z,11Z,14Z,17Z)-Eicosatetraenoic Acid (ETA n-3)

(8Z,11Z,14Z,17Z)-Eicosatetraenoic acid is an omega-3 fatty acid that serves as an intermediate in the conversion of stearidonic acid (18:4 n-3) to the well-known eicosapentaenoic acid (EPA, 20:5 n-3).[5][14] Before it can be metabolized for energy, ETA must first be activated. This occurs in the cytoplasm, where an acyl-CoA synthetase attaches a Coenzyme A (CoA) molecule to the fatty acid, forming eicosatetraenoyl-CoA. This activated form is then transported into the mitochondria to undergo β-oxidation.

The β-oxidation spiral is a four-step process that sequentially shortens the acyl-CoA chain, releasing acetyl-CoA in each cycle. The target molecule of this guide, this compound, is the product of the third step in the first cycle of ETA n-3 oxidation.

The sequence is as follows:

  • Dehydrogenation: Eicosatetraenoyl-CoA is oxidized by an acyl-CoA dehydrogenase.

  • Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond.

  • Dehydrogenation: A hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group, forming This compound .

  • Thiolysis: A thiolase cleaves the 3-oxoacyl-CoA, releasing a two-carbon acetyl-CoA unit and a shortened acyl-CoA chain, which then re-enters the cycle.

Understanding the flux through this pathway is critical, as it competes with other metabolic fates for ETA n-3, such as incorporation into complex lipids or conversion into bioactive eicosanoids.[4][15][16]

ETA_Metabolism cluster_beta_oxidation β-Oxidation Cycle 1 ETA (8Z,11Z,14Z,17Z)-Eicosatetraenoic Acid (ETA n-3) AcylCoA_Synthetase Acyl-CoA Synthetase ETA->AcylCoA_Synthetase ETA_CoA Eicosatetraenoyl-CoA AcylCoA_Synthetase->ETA_CoA Step1 1. Dehydrogenation (Acyl-CoA Dehydrogenase) ETA_CoA->Step1 Mitochondria Mitochondrial Matrix Step2 2. Hydration (Enoyl-CoA Hydratase) Step1->Step2 Step3 3. Dehydrogenation (Hydroxyacyl-CoA Dehydrogenase) Step2->Step3 Target (8Z,11Z,14Z,17Z)- 3-oxoicosatetraenoyl-CoA Step3->Target Step4 4. Thiolysis (Thiolase) Target->Step4 AcetylCoA Acetyl-CoA (to TCA Cycle) Step4->AcetylCoA Shortened_AcylCoA Shortened Acyl-CoA (C18:4-CoA) Step4->Shortened_AcylCoA Shortened_AcylCoA->Step1 Re-enters cycle

Figure 1: Simplified metabolic pathway of ETA n-3 β-oxidation.
Principles of Stable Isotope Labeling

Stable isotope tracing is a technique that uses molecules in which one or more atoms have been replaced by their heavy (but non-radioactive) stable isotope, such as replacing Carbon-12 (¹²C) with Carbon-13 (¹³C) or Hydrogen (¹H) with Deuterium (²H).[8] These labeled compounds, or "tracers," are metabolically indistinguishable from their natural counterparts ("tracees").[8]

When a labeled tracer is introduced into a biological system, it enters the same metabolic pathways as the endogenous molecule. Mass spectrometry can differentiate between the labeled (heavy) and unlabeled (light) forms of metabolites due to their mass difference.[9] By measuring the rate at which the heavy isotope appears in downstream products, one can quantify the metabolic flux through the pathway.[13][17]

Key Advantages:

  • Safety: Stable isotopes are non-radioactive, making them safe for use in a wide range of models, including human studies.[2][8]

  • Dynamic Information: Unlike traditional metabolomics which provides a static snapshot, tracing provides dynamic flux data.[10]

  • Specificity: It allows for the unambiguous tracking of atoms from a specific precursor to a specific product.[12]

Part 2: Experimental Design

A successful tracing experiment hinges on careful planning. The choices made at this stage will directly impact the quality and interpretability of the data.

Selection of the Isotopic Tracer

The ideal tracer for this application is Uniformly ¹³C-labeled (8Z,11Z,14Z,17Z)-eicosatetraenoic acid ([U-¹³C₂₀]-ETA) .

  • Causality: Using a uniformly labeled precursor, where every carbon atom is ¹³C, is superior to position-specific labeling for this purpose. As the [U-¹³C₂₀]-ETA is oxidized, it produces a fully labeled [¹³C₂₀]-3-oxoicosatetraenoyl-CoA. In the subsequent thiolysis step, it will release a ¹³C₂-acetyl-CoA and a shortened [¹³C₁₈]-acyl-CoA. This allows for the simultaneous tracking of the entire carbon backbone and its breakdown products, providing a comprehensive view of pathway flux.

  • Sourcing: Synthesis of custom isotopically labeled compounds is a specialized process.[18][19] These tracers must be acquired from commercial vendors specializing in stable isotopes, ensuring high chemical and isotopic purity.

In Vitro vs. In Vivo Models
  • Cell Culture (In Vitro): Offers a highly controlled environment to study cell-autonomous metabolism. It is ideal for mechanistic studies and screening the effects of genetic or pharmacological perturbations. The key is to replace the standard fatty acid source in the culture medium with the labeled tracer.[]

  • Animal Models (In Vivo): Provide systemic biological context, accounting for inter-organ transport and metabolic regulation.[11][20] This is essential for understanding the physiological relevance of a pathway. Tracers are typically administered via a primed-continuous intravenous infusion to achieve a steady-state concentration of the tracer in the plasma.[11][21]

Experimental Controls and Validation

Every protocol must be a self-validating system.

  • Time-Course Analysis: Harvesting samples at multiple time points after tracer introduction is critical. This allows for the observation of labeling kinetics and ensures that measurements are taken during a period of active label incorporation.[17]

  • Unlabeled Controls: Parallel experiments using unlabeled ETA should be run to confirm the chromatographic retention times and fragmentation patterns of all analytes.

  • Blank Samples: Processing blank samples (e.g., cell-free media, tissue-free extraction solvent) is necessary to identify background noise and potential contaminants.

Part 3: Detailed Protocols

Protocol 1: Stable Isotope Labeling of Cultured Adherent Cells

This protocol is designed for a time-course experiment in 6-well plates.

  • Cell Seeding: Seed cells at a density that ensures they reach ~70-80% confluency on the day of the experiment. Allow cells to adhere and grow for 24-48 hours.

  • Tracer Preparation: Prepare the labeling medium. Use the same base medium as for normal culture, but supplement it with fatty acid-free bovine serum albumin (BSA) complexed with [U-¹³C₂₀]-ETA. A typical final concentration is 25-100 µM. Also prepare an identical medium with unlabeled ETA as a control.

  • Initiate Labeling: Aspirate the old medium from the cells. Wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add 2 mL of the pre-warmed labeling medium (or control medium) to each well.

  • Time-Course Incubation: Place the plates back in the incubator. Harvest replicate wells at designated time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr). The "0" time point represents cells harvested immediately after adding the labeling medium.

  • Harvesting and Quenching:

    • Place the 6-well plate on ice.

    • Aspirate the labeling medium.

    • Immediately wash the cell monolayer twice with 2 mL of ice-cold PBS to remove extracellular tracer.

    • Add 1 mL of ice-cold 80% methanol (-80°C) to each well to quench all enzymatic activity and lyse the cells.

    • Use a cell scraper to scrape the quenched cell lysate into the methanol.

    • Transfer the lysate to a pre-chilled microcentrifuge tube. Store immediately at -80°C pending extraction.

Protocol 2: Extraction of Acyl-CoAs from Cell Lysate

Acyl-CoAs are susceptible to degradation; therefore, this procedure must be performed quickly and on ice.[22][23] This protocol is adapted from methods utilizing solid-phase extraction (SPE) for cleanup.[24]

  • Sample Preparation:

    • Thaw the quenched cell lysates on ice.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.

    • Transfer the supernatant to a new pre-chilled tube. This supernatant contains the acyl-CoAs.

  • SPE Cartridge Activation:

    • Use a mixed-mode or reverse-phase SPE cartridge (e.g., C18).

    • Activate the cartridge by passing 3 mL of methanol through it.

    • Equilibrate the cartridge by passing 3 mL of an appropriate extraction buffer (e.g., 2% acetic acid in water) through it.[24]

  • Sample Loading:

    • Load the entire metabolite supernatant onto the equilibrated SPE cartridge.

    • Wash the cartridge with 3 mL of the extraction buffer to remove salts and highly polar contaminants.

  • Elution:

    • Elute the acyl-CoAs from the cartridge using a series of methanol/ammonium formate buffers of increasing organic content. A typical scheme might be:

      • 3 mL of 50% methanol in 50 mM ammonium formate.

      • 3 mL of 75% methanol in 50 mM ammonium formate.

      • 3 mL of 100% methanol.[24]

    • Collect all elution fractions into a single tube.

  • Final Step:

    • Dry the combined eluate under a gentle stream of nitrogen gas or using a vacuum concentrator.

    • Store the dried extract at -80°C until LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

This protocol outlines a method using a triple quadrupole mass spectrometer for targeted analysis.

  • Sample Reconstitution: Reconstitute the dried extracts in 50-100 µL of a suitable solvent, such as 50% methanol in 50 mM ammonium acetate.[23] Vortex briefly and centrifuge to pellet any insoluble material before transferring to an autosampler vial.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient would start at a low percentage of B, ramp up to ~95% B to elute the lipophilic acyl-CoAs, hold, and then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Mechanism: Acyl-CoAs exhibit a characteristic fragmentation pattern in positive ion mode: a neutral loss of the 3'-phosphoadenosine diphosphate moiety, which corresponds to 507 Da.[24][25] This highly specific fragmentation is ideal for MRM analysis.

    • MRM Transitions: The instrument is programmed to monitor specific precursor-to-product ion transitions.

Analyte Label Precursor Ion (Q1) [M+H]⁺ Product Ion (Q3) Notes
Eicosatetraenoyl-CoAUnlabeledm/z 1074.5m/z 567.5Precursor to the target intermediate
Eicosatetraenoyl-CoA¹³C₂₀m/z 1094.5m/z 587.5Labeled precursor
3-oxoicosatetraenoyl-CoAUnlabeledm/z 1088.5m/z 581.5Target Analyte
3-oxoicosatetraenoyl-CoA¹³C₂₀m/z 1108.5m/z 601.5Labeled Target Analyte
Stearidonyl-CoA (C18:4)Unlabeledm/z 1046.5m/z 539.5Downstream product of β-oxidation
Stearidonyl-CoA (C18:4)¹³C₁₈m/z 1064.5m/z 557.5Labeled downstream product
Table 1: Example MRM transitions for tracing ETA n-3 β-oxidation. Exact m/z values should be confirmed empirically.

Part 4: Data Analysis and Workflow

The raw data from the LC-MS/MS is a series of chromatograms showing the intensity of each MRM transition over time.

Workflow Start Introduce [U-¹³C₂₀]-ETA to Biological System Incubate Time-Course Incubation (e.g., 0-4 hours) Start->Incubate Harvest Harvest & Quench Metabolism (Cold Methanol) Incubate->Harvest Extract Acyl-CoA Extraction (LLE / SPE) Harvest->Extract Analyze LC-MS/MS Analysis (MRM Mode) Extract->Analyze Process Peak Integration & Quantification Analyze->Process Calculate Calculate Isotopic Enrichment (APE) Process->Calculate Interpret Interpret Metabolic Flux & Pathway Activity Calculate->Interpret

Figure 2: General experimental workflow for stable isotope tracing.
Peak Integration and Quantification

For each MRM transition at each time point, integrate the area under the chromatographic peak. Using calibration curves generated from authentic standards, convert these peak areas into absolute concentrations (e.g., pmol/mg protein).

Calculation of Isotopic Enrichment

Isotopic enrichment, often expressed as Atom Percent Excess (APE), represents the percentage of the metabolite pool that is labeled.[26] It is calculated from the peak areas of the labeled (M+n) and unlabeled (M+0) isotopologues.

For a fully labeled ¹³C₂₀ compound: APE (%) = [ Area(M+20) / (Area(M+0) + Area(M+20)) ] * 100

Interpretation of Results

Plotting the APE of this compound and other downstream metabolites over time provides a direct visualization of metabolic flux.

  • Rapid Increase in APE: A fast and high enrichment in the 3-oxoacyl-CoA intermediate indicates active flux through the initial stages of β-oxidation.

  • Label Appearance in Downstream Products: The subsequent appearance of the ¹³C₁₈ label in the shortened stearidonyl-CoA confirms the completion of the first β-oxidation cycle.

  • Comparing Conditions: By comparing the labeling kinetics between different experimental conditions (e.g., control vs. drug-treated), one can determine how a specific perturbation alters the rate of ETA n-3 oxidation.

References

Application and Kinetic Analysis of (8Z,11Z,14Z,17Z)-3-oxoicosatetraenoyl-CoA as a Substrate for 3-Ketoacyl-CoA Thiolase

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(8Z,11Z,14Z,17Z)-3-oxoicosatetraenoyl-CoA is a pivotal intermediate in the catabolism of eicosatetraenoic acid and other related C20 polyunsaturated fatty acids (PUFAs). As a long-chain 3-oxoacyl-CoA, it serves as a substrate for the enzyme 3-ketoacyl-CoA thiolase (EC 2.3.1.16), which catalyzes the final step in each cycle of fatty acid β-oxidation.[1][2] The study of the enzymatic conversion of this specific substrate is crucial for understanding the nuances of PUFA metabolism, a pathway of significant interest in both fundamental biochemistry and the development of therapeutics for metabolic disorders.

The unique stereochemistry and multiple double bonds of this compound present distinct challenges and considerations for kinetic analysis compared to its saturated counterparts. This guide provides a comprehensive overview of the biochemical context, key physicochemical properties, and detailed protocols for the accurate determination of enzyme kinetics using this substrate. It is intended for researchers, scientists, and drug development professionals seeking to investigate the activity and inhibition of 3-ketoacyl-CoA thiolases and related enzymes in the fatty acid oxidation pathway.

Biochemical Context and Significance

The breakdown of fatty acids via β-oxidation is a core metabolic process for energy production.[3][4] While the oxidation of saturated fatty acids follows a straightforward four-step cycle, the presence of double bonds in unsaturated fatty acids necessitates the action of auxiliary enzymes to handle the non-standard intermediates. This compound is a product of the β-oxidation of arachidonic acid (20:4, n-6) or eicosatetraenoic acid (20:4, n-3) after several cycles of oxidation and isomerization/reduction steps.

The final step of each β-oxidation cycle is a thiolytic cleavage catalyzed by 3-ketoacyl-CoA thiolase. This reaction cleaves the 3-ketoacyl-CoA substrate, yielding a shortened acyl-CoA (by two carbons) and an acetyl-CoA molecule.[1][4] The acetyl-CoA then enters the citric acid cycle, while the shortened acyl-CoA re-enters the β-oxidation spiral. Given the broad substrate specificity of some thiolase isozymes, understanding how the structure of this compound influences binding affinity and turnover rate is essential for mapping the flux through the PUFA degradation pathway.[1][5]

Beta_Oxidation_Pathway cluster_pathway Simplified β-Oxidation of a C20:4 PUFA PUFA_CoA Eicosatetraenoyl-CoA (20:4) Cycles Multiple Cycles of β-Oxidation & Auxiliary Enzymes PUFA_CoA->Cycles Substrate This compound Cycles->Substrate Thiolase 3-Ketoacyl-CoA Thiolase Substrate->Thiolase Products Octadecatrienoyl-CoA (18:3) + Acetyl-CoA Thiolase->Products TCA Citric Acid Cycle Products->TCA Acetyl-CoA enters PingPong_Mechanism cluster_legend Legend E E E_S1 E-S1 E->E_S1 S1 binds E_Ac E-Ac E_S1->E_Ac P1 released E_P2 E-P2 E_Ac->E_P2 S2 binds E_P2->E P2 released E_node E = Thiolase S1_node S1 = 3-oxoacyl-CoA P1_node P1 = Acyl-CoA (shortened) S2_node S2 = CoA-SH P2_node P2 = Acetyl-CoA Kinetic_Workflow cluster_workflow Workflow for Determining Kinetic Parameters Prep Prepare Reagents & Master Mix Assays Perform Spectrophotometric Assays at Varying [Substrate] Prep->Assays Data Record Initial Velocity (v₀) for each [Substrate] Assays->Data Plot Plot v₀ vs. [Substrate] Data->Plot Fit Non-linear Regression (Michaelis-Menten Fit) Plot->Fit Params Determine Kₘ and Vₘₐₓ Fit->Params

References

Troubleshooting & Optimization

improving the stability of (8Z,11Z,14Z,17Z)-3-oxoicosatetraenoyl-CoA in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (8Z,11Z,14Z,17Z)-3-oxoicosatetraenoyl-CoA

A Guide to Improving Solution Stability and Ensuring Experimental Integrity

Welcome, researchers and drug development professionals. This guide is designed to serve as your dedicated technical resource for working with this compound. Given its unique structure, featuring both a reactive thioester bond and a polyunsaturated acyl chain, this molecule presents specific stability challenges.[1][2] Our goal is to equip you with the foundational knowledge and practical protocols to mitigate degradation, ensuring the accuracy and reproducibility of your experiments.

This center is structured into two main parts: a proactive Frequently Asked Questions (FAQs) section to establish best practices from the outset, and a reactive Troubleshooting Guide to address issues as they arise.

Part 1: Frequently Asked Questions (FAQs) - Proactive Stability Management

This section addresses the most common questions regarding the handling and storage of this compound to prevent degradation before it occurs.

Q1: What are the primary chemical instabilities of this compound?

A1: The molecule's structure contains two key liabilities:

  • The Thioester Bond: This bond is significantly more susceptible to hydrolysis than a standard oxygen ester bond.[3][4] Hydrolysis can be catalyzed by acidic or basic conditions, elevated temperatures, and the presence of specific enzymes (thioesterases) in biological samples.[5][6][7] This process cleaves the molecule into Coenzyme A and the free fatty acid, (8Z,11Z,14Z,17Z)-3-oxoicosatetraenoic acid.

  • The Polyunsaturated Acyl Chain: The four cis double bonds in the C20 fatty acyl chain make it highly prone to non-enzymatic and enzymatic oxidation.[8][9] This process is often initiated by reactive oxygen species (ROS), light, or trace metal ions, leading to a variety of oxidized byproducts and a loss of the parent compound.[10][11]

DegradationPathways cluster_main Primary Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Parent This compound Hydrolysis_Factors Catalysts: - pH (Acidic/Basic) - Temperature - Thioesterases Parent->Hydrolysis_Factors Hydrolysis_Products Products: - Coenzyme A - (8Z,11Z,14Z,17Z)-3-oxoicosatetraenoic acid Oxidation_Factors Initiators: - Oxygen (Air) - Light - Metal Ions (Fe²⁺, Cu²⁺) Parent->Oxidation_Factors Oxidation_Products Products: - Hydroperoxides - Aldehydes - Other Oxidized Species Hydrolysis_Factors->Hydrolysis_Products leads to Oxidation_Factors->Oxidation_Products leads to

Caption: Key degradation pathways for this compound.

Q2: What are the optimal storage conditions for this compound?

A2: Proper storage is the single most critical factor in maintaining the integrity of your acyl-CoA standard. We have summarized the best practices below.

ConditionLong-Term Storage (>1 month)Short-Term Storage (<1 month)Working Solution (During Experiment)Rationale
Form Lyophilized PowderAliquoted Stock SolutionDiluted in BufferMinimizes hydrolysis in the absence of water.[12]
Temperature -80°C-80°C0-4°C (On Ice)Drastically reduces the rate of all chemical and enzymatic degradation.[7]
Atmosphere Inert Gas (Argon/Nitrogen)Inert Gas (Argon/Nitrogen)N/A (Use Quickly)Prevents oxidation by displacing atmospheric oxygen.[13]
Container Glass vial, Teflon-lined capGlass vial, Teflon-lined capGlass or Polypropylene (for aqueous)Avoids leaching of plasticizers from polymer containers with organic solvents.[13]
Light Protect from Light (Amber vial/Box)Protect from Light (Amber vial/Box)Protect from LightPrevents photo-oxidation of the polyunsaturated chain.[7]

Q3: How should I prepare my stock solution to maximize stability?

A3: Follow the detailed protocol below. The key principles are to avoid moisture condensation, use high-purity, de-gassed solvents, and immediately aliquot for single-use purposes to prevent repeated freeze-thaw cycles.[12]

Protocol 1: Reconstitution and Aliquoting

  • Equilibration: Before opening, allow the vial of lyophilized powder to warm to room temperature for at least 15-20 minutes. This is a critical step to prevent atmospheric water from condensing onto the cold powder, which would immediately initiate hydrolysis.

  • Solvent Preparation: Prepare your reconstitution buffer. A slightly acidic buffer, such as 50 mM potassium phosphate at pH 6.0-6.5, is often a good choice as it minimizes the rate of base-catalyzed hydrolysis.[7] Ensure the buffer is prepared with high-purity water and de-gassed by sparging with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

  • Reconstitution: Carefully open the vial and add the appropriate volume of the de-gassed buffer to achieve your desired stock concentration (e.g., 1-5 mM). Gently vortex or pipette to dissolve the powder completely.

  • Aliquoting: Immediately dispense the stock solution into single-use aliquots in glass vials with Teflon-lined caps. The volume of each aliquot should be appropriate for a single experiment.

  • Inert Overlay & Storage: Before sealing each aliquot, flush the headspace of the vial with dry argon or nitrogen. Immediately cap tightly and store at -80°C.

Q4: Should I add antioxidants to my solutions?

A4: Yes, for many applications, adding antioxidants is a highly effective strategy.

  • For Organic Solvents: If you are handling the lipid in an organic solvent like ethanol or methanol, adding Butylated Hydroxytoluene (BHT) to a final concentration of 0.01-0.05% can be effective.

  • For Aqueous Buffers: For aqueous solutions, adding a metal chelator like Ethylenediaminetetraacetic acid (EDTA) at a concentration of 0.1-0.5 mM is crucial. EDTA sequesters divalent metal ions (like Fe²⁺ and Cu²⁺) that can catalyze the formation of free radicals and initiate lipid peroxidation.[14] For certain cell-based assays where EDTA may be inappropriate, consider using other water-soluble antioxidants like Trolox, a vitamin E analog.[15][16]

Part 2: Troubleshooting Guide - A Reactive Approach to Stability Issues

This guide is designed in a question-and-answer format to help you diagnose and solve problems when you suspect your this compound has degraded.

Issue 1: My experimental results are inconsistent or show lower-than-expected activity.

  • Q: I've just reconstituted my compound and my assay isn't working. What should I check first?

    • A: Suspect rapid degradation upon reconstitution. The most likely culprits are pH, temperature, or contamination.

      • Possible Cause 1: pH of the solution. The thioester bond is labile outside of a neutral pH range.[7]

      • Solution: Measure the pH of your final experimental buffer. Ensure it is within a stable range, ideally between 6.0 and 7.4.

      • Possible Cause 2: Temperature. Keeping the compound at room temperature or even 4°C for extended periods can lead to significant hydrolysis.

      • Solution: Always keep your stock and working solutions on ice. Prepare working dilutions immediately before use and discard any unused portions.

      • Possible Cause 3: Enzymatic Degradation. If your experiment involves crude cell lysates or tissue homogenates, endogenous acyl-CoA thioesterases (ACOTs) may be rapidly hydrolyzing your compound.[6]

      • Solution: Consider purifying your protein of interest away from thioesterases. Alternatively, if compatible with your assay, the addition of broad-spectrum serine hydrolase inhibitors may reduce this activity.

Issue 2: My LC-MS analysis shows multiple peaks or a reduced parent compound peak.

  • Q: I ran an LC-MS analysis of my stock solution and see a large peak corresponding to the mass of the free fatty acid and/or Coenzyme A. What happened?

    • A: This is a classic sign of thioester hydrolysis. This indicates that the bond between the acyl chain and Coenzyme A has been broken.

      • Possible Cause 1: Improper Storage. Storing aqueous solutions at -20°C instead of -80°C, or subjecting the stock to multiple freeze-thaw cycles, is a common cause.[12]

      • Solution: Discard the compromised stock. Reconstitute a fresh vial of lyophilized powder following the rigorous protocol outlined in the FAQ section, paying close attention to aliquoting.

      • Possible Cause 2: Buffer pH. The buffer used for reconstitution or dilution was either too acidic or too basic.

      • Solution: Re-evaluate your buffer system. Prepare fresh buffers and confirm the pH is in the optimal 6.0-7.4 range.

  • Q: My LC-MS shows the parent mass peak, but also several peaks with +16, +32, or other mass additions. What are these?

    • A: These are indicative of oxidation. The addition of 16 Da (or multiples thereof) strongly suggests the addition of oxygen atoms to the polyunsaturated acyl chain.

      • Possible Cause 1: Oxygen Exposure. The solutions were not handled under inert gas, or the solvents were not de-gassed.

      • Solution: Implement the use of de-gassed buffers and overlay aliquots with argon or nitrogen before freezing.[13]

      • Possible Cause 2: Metal Ion Contamination. Trace metals in your buffers or on your labware can catalyze oxidation.

      • Solution: Prepare all buffers with high-purity, metal-free water. Add a chelating agent like EDTA (0.1-0.5 mM) to your stock and working buffers.[14]

      • Possible Cause 3: Light Exposure.

      • Solution: Store all solutions in amber vials or wrap them in foil to protect them from light.

TroubleshootingWorkflow cluster_results Analyze LC-MS Data Start Inconsistent Results or Suspected Degradation CheckPurity Perform Analytical Check (LC-MS/MS) Start->CheckPurity ParentOK Parent Ion Peak is >95% and Singular CheckPurity->ParentOK No Degradation Detected HydrolysisPeak Significant Peak for Free Fatty Acid + CoA CheckPurity->HydrolysisPeak Degradation Detected OxidationPeaks Peaks at M+16, M+32, etc. Proceed Compound is Stable. Investigate other experimental variables. ParentOK->Proceed TroubleshootHydrolysis Troubleshoot Hydrolysis: 1. Verify pH (6.0-7.4) 2. Check Storage Temp (-80°C) 3. Avoid Freeze-Thaw (Aliquot!) 4. Consider Thioesterases HydrolysisPeak->TroubleshootHydrolysis TroubleshootOxidation Troubleshoot Oxidation: 1. Use De-gassed Buffers 2. Add EDTA (0.1-0.5 mM) 3. Store Under Inert Gas (Ar/N₂) 4. Protect from Light OxidationPeaks->TroubleshootOxidation

Caption: A troubleshooting workflow for diagnosing degradation of acyl-CoA.

Part 3: Self-Validating Experimental Protocol

To ensure the stability of this compound under your specific experimental conditions, we strongly recommend performing a simple time-course stability study.

Protocol 2: Time-Course Stability Assessment via LC-MS

Objective: To quantify the degradation of this compound in your experimental buffer over time.

Materials:

  • A freshly prepared stock solution of the compound.

  • Your final experimental buffer, prepared with and without any potential stabilizers (e.g., EDTA).

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard).

  • LC-MS system.[17][18]

Procedure:

  • Preparation: Prepare two sets of working solutions of this compound at the final experimental concentration. One in your standard buffer and one in the buffer supplemented with a stabilizer (e.g., 0.5 mM EDTA).

  • Time Zero (T=0): Immediately after preparation, withdraw an aliquot from each solution and add it to a tube containing the quenching solution. This is your T=0 sample. Vortex and store on ice or at -20°C until analysis.

  • Incubation: Incubate the remaining working solutions under your exact experimental conditions (e.g., 25°C or 37°C in a water bath, protected from light).

  • Time Points: At regular intervals (e.g., 15, 30, 60, 120 minutes), withdraw another aliquot from each solution and quench it as in step 2.

  • Analysis: Analyze all quenched samples by LC-MS. Develop a method that can separate the parent compound from its primary hydrolysis product (the free fatty acid).

  • Quantification: Calculate the peak area of the parent compound at each time point, normalized to the internal standard.

  • Evaluation: Plot the percentage of the remaining parent compound versus time. An acceptable level of stability is typically defined as >90% of the parent compound remaining at the final time point of your experiment. This data will validate your handling procedure and buffer conditions.

By implementing these proactive strategies and utilizing these troubleshooting guides, you can significantly enhance the stability of this compound, leading to more reliable and reproducible scientific outcomes.

References

Technical Support Center: Navigating the Challenges in the Quantification of Polyunsaturated Fatty Acyl-CoAs by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming the complexities of quantifying polyunsaturated fatty acyl-CoAs (PUFA-CoAs) by mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the intricate landscape of lipidomics. Here, we will dissect the common challenges and provide field-proven insights and troubleshooting strategies to ensure the accuracy, reproducibility, and integrity of your experimental results.

Frequently Asked Questions (FAQs)

Here are some of the most common high-level questions we encounter from researchers working with PUFA-CoAs:

Q1: Why are PUFA-CoAs so difficult to quantify accurately?

A1: The accurate quantification of PUFA-CoAs is challenging due to a combination of factors. Their polyunsaturated fatty acyl chains are highly susceptible to oxidation, leading to sample degradation.[1][2] Their amphipathic nature makes them prone to adsorption to surfaces, leading to sample loss during preparation. Furthermore, their structural diversity, including numerous isomers, complicates chromatographic separation and mass spectrometric detection.[3][4]

Q2: What are the most critical steps in the analytical workflow to ensure data quality?

A2: The most critical steps are meticulous sample preparation to minimize degradation and matrix effects, robust chromatographic separation to resolve isomers, and optimized mass spectrometry conditions to achieve sensitive and specific detection. Each step is interconnected, and failure in one will undoubtedly compromise the entire analysis.

Q3: How do I choose the right internal standard for my PUFA-CoA analysis?

A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte of interest.[5] This is because it shares near-identical physicochemical properties with the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization.[6][7] If a SIL-IS is unavailable, an odd-chain fatty acyl-CoA can be a suitable alternative.[8]

Q4: What are "matrix effects" and how do they impact my results?

A4: Matrix effects are the alteration of ionization efficiency of the analyte by co-eluting compounds from the sample matrix.[5][9] This can lead to ion suppression or enhancement, resulting in inaccurate quantification.[10][11] The complexity of biological samples makes them a significant source of matrix effects in PUFA-CoA analysis.[9][12]

Troubleshooting Guide

This section provides a detailed breakdown of common problems, their probable causes, and actionable troubleshooting steps.

Part 1: Sample Preparation

The integrity of your results begins with the quality of your sample preparation. Due to their inherent instability, handling PUFA-CoAs requires special attention.[1]

Issue 1: Low or No Signal for PUFA-CoAs

  • Possible Cause 1: Degradation. The bis-allylic hydrogens in PUFAs are highly susceptible to free radical-mediated oxidation (lipid peroxidation), which is a self-propagating chain reaction.[1][2] This can be exacerbated by exposure to oxygen, elevated temperatures, and transition metals.[1][13]

    • Troubleshooting Steps:

      • Work on ice: Always keep samples on ice to minimize thermal degradation.[1]

      • Use de-gassed solvents: Remove dissolved oxygen from your solvents to reduce the potential for oxidation.[1]

      • Add antioxidants: Consider adding antioxidants like butylated hydroxytoluene (BHT) to your extraction and storage solvents.[1]

      • Inert atmosphere: If possible, perform sample preparation in a glove box under an inert atmosphere like argon or nitrogen.[1]

      • Proper Storage: For long-term storage, snap-freeze samples in liquid nitrogen and store them at -80°C under an inert atmosphere.[1] Avoid repeated freeze-thaw cycles by preparing smaller aliquots.

  • Possible Cause 2: Inefficient Extraction. The choice of extraction solvent is critical for recovering PUFA-CoAs from complex biological matrices.[14]

    • Troubleshooting Steps:

      • Solvent System Optimization: A common and effective method is a biphasic extraction using a mixture of polar and nonpolar solvents, such as the Folch or Bligh and Dyer methods.[15]

      • Test Different Methods: The optimal extraction method can be sample-dependent. It's advisable to test different solvent systems to find the most effective one for your specific application.[16]

  • Possible Cause 3: Adsorption to Surfaces. The amphipathic nature of PUFA-CoAs can lead to their adsorption onto plasticware and glassware, resulting in significant sample loss.

    • Troubleshooting Steps:

      • Use low-retention plastics: Utilize low-retention pipette tips and microcentrifuge tubes.

      • Siliconized glassware: If using glassware, consider siliconizing it to minimize surface adsorption.

Experimental Protocol: PUFA-CoA Extraction from Cultured Cells

  • Cell Lysis: After harvesting, lyse the cells (typically 0.5-2 million) by adding two volumes of methanol. Add deuterated internal standards at this stage.[17]

  • Acidification: Acidify the mixture to a final concentration of 25 mM HCl.[17]

  • Extraction: Add 1 mL of iso-octane, vortex vigorously, and centrifuge to separate the layers.[17]

  • Collection: Carefully transfer the upper organic layer to a clean tube.[17]

  • Repeat Extraction: Repeat the extraction step on the remaining aqueous layer to maximize recovery.[17]

  • Drying: Dry the combined organic extracts under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in an appropriate solvent for LC-MS analysis, such as methanol.[18]

Part 2: Chromatographic Separation

Effective chromatographic separation is paramount for resolving the complex mixture of PUFA-CoAs and their isomers.

Issue 2: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause 1: Column Overload. Injecting too much sample can lead to peak distortion.

    • Troubleshooting Steps:

      • Dilute the sample: Try diluting your sample and re-injecting.

      • Reduce injection volume: Decrease the volume of sample injected onto the column.[5]

  • Possible Cause 2: Incompatible Injection Solvent. If the injection solvent is significantly stronger than the initial mobile phase, it can cause poor peak shape.

    • Troubleshooting Steps:

      • Match solvent strength: Reconstitute your sample in a solvent that is as weak as or weaker than the initial mobile phase.

  • Possible Cause 3: Column Degradation. Over time, the stationary phase of the column can degrade, leading to poor performance.

    • Troubleshooting Steps:

      • Use a guard column: A guard column can help protect the analytical column from contaminants.[5]

      • Replace the column: If performance does not improve with other troubleshooting steps, the column may need to be replaced.

Issue 3: Co-elution of Isomers

  • Possible Cause: Insufficient Chromatographic Resolution. Many PUFA-CoAs exist as isomers with very similar structures, making them difficult to separate.

    • Troubleshooting Steps:

      • Optimize the gradient: A slower, more shallow gradient can improve the separation of closely eluting compounds.[5]

      • Change the stationary phase: Consider using a column with a different stationary phase chemistry that may offer better selectivity for your analytes.

      • Vary the mobile phase: Experiment with different mobile phase compositions and pH to alter the selectivity of the separation.[5] The elution order of unsaturated fatty acids can be influenced by the position of the double bonds.[19]

Diagram: Troubleshooting Poor Peak Shape

G start Poor Peak Shape (Tailing/Fronting) cause1 Column Overload? start->cause1 cause2 Incompatible Injection Solvent? start->cause2 cause3 Column Degradation? start->cause3 solution1 Dilute Sample or Reduce Injection Volume cause1->solution1 Yes solution2 Match Injection Solvent to Mobile Phase cause2->solution2 Yes solution3 Use Guard Column or Replace Column cause3->solution3 Yes

Caption: A decision tree for troubleshooting poor peak shape in LC-MS analysis.

Part 3: Mass Spectrometry Detection

The final step in the analytical chain, where sensitivity and specificity are key.

Issue 4: Low Signal Intensity

  • Possible Cause 1: Ion Suppression. Co-eluting matrix components can suppress the ionization of your target PUFA-CoAs.[5]

    • Troubleshooting Steps:

      • Improve sample cleanup: Employ solid-phase extraction (SPE) to remove interfering matrix components.

      • Optimize chromatography: Adjust the chromatographic method to separate the analyte from the suppression zone. A post-column infusion experiment can help identify these zones.[5]

      • Use a more robust ionization source: If available, try a different ionization source that may be less susceptible to matrix effects.

  • Possible Cause 2: In-source Fragmentation. PUFA-CoAs can be prone to fragmentation within the ion source, reducing the abundance of the precursor ion.

    • Troubleshooting Steps:

      • Optimize source parameters: Reduce the fragmentor or capillary voltage to minimize in-source fragmentation.

      • Use a gentler ionization technique: If possible, explore alternative ionization methods.

  • Possible Cause 3: Poor Fragmentation for MS/MS. The fragmentation of PUFA-CoAs can be complex and may not always yield abundant, specific product ions.[20]

    • Troubleshooting Steps:

      • Optimize collision energy: Systematically vary the collision energy to find the optimal setting for your specific PUFA-CoA.

      • Consider derivatization: Derivatization can improve fragmentation and lead to more characteristic product ions.[3][4][21]

Table 1: Common Adducts of Fatty Acyl-CoAs in Positive Ion Mode ESI-MS

Adductm/z shiftNotes
[M+H]++1.0073Protonated molecule
[M+Na]++22.9892Sodium adduct, common in biological samples
[M+K]++38.9632Potassium adduct

Diagram: General Workflow for PUFA-CoA Quantification

G sample Biological Sample (Cells, Tissue, etc.) extraction Extraction with Internal Standard sample->extraction cleanup Sample Cleanup (e.g., SPE) extraction->cleanup lc LC Separation cleanup->lc ms MS/MS Detection lc->ms data Data Analysis & Quantification ms->data

Caption: A generalized workflow for the quantification of PUFA-CoAs by LC-MS/MS.

Concluding Remarks

The quantification of polyunsaturated fatty acyl-CoAs by mass spectrometry is undoubtedly a demanding task, but with a thorough understanding of the potential pitfalls and a systematic approach to troubleshooting, it is achievable. This guide provides a foundation for addressing the most common challenges. Remember that each sample type and analytical platform may present its own unique set of obstacles, and a continuous process of optimization and validation is the key to success.

References

Technical Support Center: Mitigating Matrix Effects in the Analysis of (8Z,11Z,14Z,17Z)-3-oxoicosatetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the quantitative analysis of (8Z,11Z,14Z,17Z)-3-oxoicosatetraenoyl-CoA. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the significant challenge of matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis. Our focus is to equip you with the scientific rationale and practical protocols to ensure the accuracy, precision, and reliability of your experimental results.

Part 1: Frequently Asked Questions (FAQs) about Matrix Effects

This section addresses fundamental questions regarding the nature of matrix effects and their impact on the analysis of this compound.

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), significantly compromising the accuracy and precision of quantitative analyses.[2] For a molecule like this compound, which is often analyzed at low concentrations in complex biological matrices such as plasma or tissue homogenates, matrix effects are a primary concern.[3] The primary sources of these interferences are often phospholipids, salts, and other endogenous metabolites that can co-extract with the analyte.[3][4]

Q2: What are the most common sources of matrix effects in biological samples?

A2: The composition of the biological matrix is the root cause of matrix effects. Key interfering components include:

  • Phospholipids: Abundant in plasma and tissue samples, phospholipids are notorious for causing ion suppression in electrospray ionization (ESI) and can build up on LC columns, leading to poor reproducibility.[4]

  • Salts and Buffers: High concentrations of non-volatile salts from buffers or the sample itself can crystallize in the ion source, reducing instrument sensitivity and performance.

  • Endogenous Metabolites: Other lipids, amino acids, and small molecules can co-elute with the target analyte and compete for ionization.[5]

  • Proteins: While larger proteins are typically removed during sample preparation, residual peptides can still interfere with ionization.

Q3: How can I qualitatively and quantitatively assess matrix effects in my assay?

A3: Assessing matrix effects is a critical step in method development. Two common approaches are:

  • Qualitative Assessment (Post-Column Infusion): This technique helps to visualize the regions in your chromatogram where ion suppression or enhancement occurs.[6][7] A constant flow of a standard solution of your analyte is introduced into the LC eluent after the analytical column and before the mass spectrometer. A blank, extracted matrix sample is then injected. Any deviation in the stable baseline signal of the analyte reveals the chromatographic zones of matrix interference.[1]

  • Quantitative Assessment (Post-Extraction Spike): This method provides a numerical value for the matrix effect, often referred to as the matrix factor (MF).[2] The peak response of an analyte spiked into a pre-extracted blank matrix is compared to the response of the analyte in a neat (clean) solvent at the same concentration.[2]

    • Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

Part 2: Troubleshooting Guide for Reducing Matrix Effects

This section provides solutions to common issues encountered during the analysis of this compound, with a focus on practical, step-by-step protocols.

Issue 1: My results show poor reproducibility and accuracy, and I suspect matrix effects.

This is a classic symptom of uncharacterized or unmitigated matrix effects. The following solutions offer a systematic approach to cleaning up your sample and optimizing your analytical method.

The most effective strategy to combat matrix effects is to remove the interfering components before analysis.[8] The choice of sample preparation technique depends on the physicochemical properties of your analyte and the nature of the matrix.

Technique Principle Pros for this compound Cons
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.Simple, fast, and inexpensive.Often results in "dirty" extracts with significant residual phospholipids and other interferences.[9]
Liquid-Liquid Extraction (LLE) Partitioning the analyte between two immiscible liquid phases.Can provide cleaner extracts than PPT by selectively extracting the analyte into an organic solvent.[9]Analyte recovery can be variable, especially for more polar compounds. Requires optimization of solvent and pH.[9]
Solid-Phase Extraction (SPE) Selective retention of the analyte on a solid sorbent, followed by washing away interferences and eluting the analyte.Offers the highest degree of sample cleanup and can significantly reduce matrix effects.[10] Methods can be tailored for acyl-CoAs.[10]More complex, time-consuming, and costly than PPT or LLE. Requires careful method development.

Experimental Protocol: Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from biological matrices.[10][11]

Materials:

  • Weak Anion Exchange SPE Cartridges (e.g., Strata™-X-A)[10]

  • Homogenization Buffer (e.g., 100 mM KH2PO4, pH 4.9)[11]

  • Extraction Solvent (e.g., Acetonitrile, 2-Propanol)[11]

  • Wash Solution 1 (e.g., 2% Formic Acid in water)

  • Wash Solution 2 (e.g., Methanol)

  • Elution Buffer (e.g., 2-5% Ammonium Hydroxide in 50% Methanol)

  • Stable Isotope-Labeled Internal Standard (SIL-IS) for a structurally similar long-chain acyl-CoA.

Procedure:

  • Sample Homogenization:

    • To ~50-100 mg of frozen tissue or cell pellet, add 1 mL of ice-cold Homogenization Buffer containing your SIL-IS.

    • Homogenize thoroughly on ice.

    • Add 1 mL of 2-Propanol and briefly homogenize again.[11]

  • Protein Precipitation & Extraction:

    • Add 2 mL of Acetonitrile to the homogenate and vortex vigorously for 2 minutes.[10]

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction:

    • Conditioning: Condition the SPE cartridge with 3 mL of methanol, followed by 3 mL of water.

    • Loading: Load the supernatant from step 2 onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 2.4 mL of Wash Solution 1, followed by 2.4 mL of Wash Solution 2 to remove polar and non-polar interferences, respectively.

    • Elution: Elute the acyl-CoAs with 2.4 mL of Elution Buffer.

  • Sample Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in a suitable volume of your initial LC mobile phase.

Diagram: Solid-Phase Extraction Workflow

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_final Final Steps Homogenize 1. Homogenize Sample (with SIL-IS) Extract 2. Extract with ACN & Centrifuge Homogenize->Extract Supernatant Collect Supernatant Extract->Supernatant Load 4. Load Supernatant Supernatant->Load Condition 3. Condition SPE Cartridge Condition->Load Wash 5. Wash Interferences Load->Wash Elute 6. Elute Analyte Wash->Elute Evaporate 7. Evaporate to Dryness Elute->Evaporate Reconstitute 8. Reconstitute Evaporate->Reconstitute Analysis Inject for LC-MS/MS Reconstitute->Analysis SIL_IS_Principle cluster_process Analytical Process cluster_output Data Output SamplePrep Sample Preparation LC_Separation LC Separation SamplePrep->LC_Separation Ionization ESI Source (Matrix Effects Occur) LC_Separation->Ionization MS_Detection MS Detection Ionization->MS_Detection Analyte_Signal Variable Analyte Signal MS_Detection->Analyte_Signal SIL_IS_Signal Variable SIL-IS Signal MS_Detection->SIL_IS_Signal Analyte Analyte Analyte->SamplePrep SIL_IS SIL-IS SIL_IS->SamplePrep Ratio Ratio (Analyte / SIL-IS) = Stable & Accurate Analyte_Signal->Ratio SIL_IS_Signal->Ratio

References

troubleshooting low signal intensity for long-chain acyl-CoAs in ESI-MS

Author: BenchChem Technical Support Team. Date: January 2026

< Welcome to the Technical Support Center for the mass spectrometric analysis of long-chain acyl-Coenzyme As (acyl-CoAs). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving robust and sensitive detection of these critical lipid metabolites using Electrospray Ionization Mass Spectrometry (ESI-MS).

Core Troubleshooting Areas

Low signal intensity for long-chain acyl-CoAs in ESI-MS is a multifaceted problem. The troubleshooting process can be systematically approached by examining three key areas of your experimental workflow.

Troubleshooting_Workflow cluster_0 Troubleshooting Workflow for Low Acyl-CoA Signal cluster_1 Sample Prep Checks cluster_2 LC & Matrix Checks cluster_3 MS Settings Checks A Start: Low Signal Intensity Observed B Sample Preparation & Stability Issues A->B Is the analyte stable and efficiently extracted? C LC Separation & Matrix Effects B->C Is the analyte properly separated from interferences? B1 pH and Temperature Control D MS Ionization & Detection Settings C->D Is the mass spectrometer optimized for the analyte? C1 Column Choice & Mobile Phase E E D->E Resolution: Improved Signal D1 Ionization Mode & Polarity B2 Extraction Efficiency B3 Adsorption to Surfaces C2 Ion Suppression C3 Adduct Formation D2 Source Parameters D3 In-source Fragmentation

Caption: A systematic workflow for troubleshooting low signal intensity of long-chain acyl-CoAs.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: Sample Preparation and Analyte Stability

Q1: My signal intensity is inconsistent across replicates. Could my long-chain acyl-CoAs be degrading during sample preparation?

A1: Yes, the stability of long-chain acyl-CoAs is a critical factor that is highly sensitive to pH, temperature, and enzymatic activity.[1] These molecules are prone to hydrolysis, especially in aqueous solutions that are alkaline or strongly acidic.[2]

  • Expert Insight: Acyl-CoAs are most stable in slightly acidic conditions (around pH 4.0-6.8).[3] During sample preparation, it's crucial to inhibit enzymatic activity immediately and maintain a stable pH. Adding acid to the extraction solvent can help stabilize the acyl-CoA compounds; however, strong acids like formic acid or sulfosalicylic acid have been shown to drastically decrease or even eliminate the MS signal.[3][4]

  • Troubleshooting Steps:

    • Rapid Quenching & Low Temperatures: Process your samples on ice at all times to minimize enzymatic degradation.[5]

    • pH Control: Use an acidic buffer, such as 100 mM potassium phosphate monobasic (KH2PO4) at pH 4.9, during homogenization.[6]

    • Storage: For long-term storage, it is best to store extracts as a dry pellet at -80°C.[3][5] Reconstituting in a solution containing methanol can improve stability.[2][5] Minimize freeze-thaw cycles.[1]

Q2: I suspect low recovery of my long-chain acyl-CoAs from the extraction step. How can I improve this?

A2: The amphiphilic nature of long-chain acyl-CoAs, with their hydrophilic CoA moiety and long, hydrophobic fatty acyl chain, makes efficient extraction challenging.[7] Furthermore, these molecules can adsorb to plastic and glass surfaces, leading to significant sample loss.[1][7]

  • Expert Insight: A common and effective method for extracting long-chain acyl-CoAs from tissues involves homogenization in a mixture of an acidic buffer and organic solvents.[6][8] Solid-phase extraction (SPE) is often used for cleanup, but care must be taken as it can lead to the loss of more hydrophilic, short-chain acyl-CoAs.[5]

  • Detailed Protocol: Tissue Extraction for Long-Chain Acyl-CoAs [6][8]

    • Place ~40 mg of frozen, powdered tissue into a pre-chilled tube on ice.

    • Add 0.5 mL of ice-cold 100 mM KH2PO4 (pH 4.9).

    • Add 0.5 mL of an ice-cold organic solvent mixture (e.g., Acetonitrile:2-propanol:methanol (3:1:1)).

    • Include an appropriate internal standard (e.g., heptadecanoyl-CoA).[6]

    • Homogenize the sample twice on ice.

    • Vortex for 2 minutes, then sonicate for 3 minutes.

    • Centrifuge at 16,000 x g at 4°C for 10 minutes.

    • Collect the supernatant for analysis.

  • Troubleshooting Steps:

    • Use Low-Binding Tubes: To prevent loss due to adsorption, use glass or low-binding microcentrifuge tubes for all sample handling steps.[1]

    • Optimize SPE: If using SPE, ensure the cartridge type (e.g., Oasis HLB) and elution conditions are optimized. Elution with an acetonitrile/water solution containing ammonium hydroxide can be effective.[8]

    • Consider Alternatives to SPE: For broader coverage that includes shorter-chain acyl-CoAs, methods using protein precipitation with 5-sulfosalicylic acid (SSA) can be effective without an SPE step.[4][5]

Part 2: Liquid Chromatography and Matrix Effects

Q3: My peaks for long-chain acyl-CoAs are broad and tailing. What is causing this and how can I improve the chromatography?

A3: Poor peak shape is often due to the interaction of the phosphate groups on the CoA molecule with the stationary phase or metal surfaces in the LC system.[9] The increasing hydrophobicity with longer acyl chains also requires careful optimization of the reversed-phase separation.[10][11]

  • Expert Insight: High pH mobile phases can improve peak shape and resolution for acyl-CoAs.[5][8] Using a C18 column is common, but for very long-chain species, a less hydrophobic column like a C4 or C8 might provide better separation.[11][12]

  • Troubleshooting Steps:

    • High pH Mobile Phase: Employ a mobile phase containing a volatile base like ammonium hydroxide (to achieve a pH of ~10.5).[8][13] This deprotonates the phosphate groups, reducing unwanted interactions.

    • Column Selection: While C18 columns are widely used, if you are analyzing a range of chain lengths, consider that retention time increases with the length of the fatty acid chain.[2][11] Experiment with C8 or C4 columns for very long-chain species.

    • Gradient Optimization: Use a gradient with a strong organic solvent like acetonitrile to effectively elute the highly hydrophobic long-chain species.[8]

Q4: I am observing a significant drop in signal when analyzing samples compared to pure standards. Could this be ion suppression?

A4: Yes, this is a classic sign of ion suppression, a major matrix effect in ESI-MS.[14][15] Co-eluting compounds from the biological matrix compete with your analyte for ionization, reducing its signal intensity.[16][17]

  • Expert Insight: Ion suppression is a significant challenge in complex biological samples.[14][18] Effective chromatographic separation is the most powerful tool to mitigate this. By ensuring your long-chain acyl-CoAs elute at a different time than the bulk of interfering matrix components, you can significantly improve ionization efficiency.

Ion_Suppression cluster_0 Mechanism of Ion Suppression in ESI A ESI Droplet (Analyte + Matrix) B Solvent Evaporation A->B C Competition for Surface Charge B->C High concentration of matrix components D Gas-Phase Ions C->D Matrix ions dominate E Reduced Analyte Signal at Detector D->E

Caption: The process of ion suppression in the ESI source.

  • Troubleshooting Steps:

    • Improve Chromatographic Resolution: As detailed in Q3, optimize your LC method to separate the analytes from the matrix.

    • Dilute the Sample: A simple yet effective strategy is to dilute your sample extract. This reduces the concentration of interfering compounds, though it may also lower your analyte signal to below the limit of detection.[15]

    • Enhance Sample Cleanup: Incorporate an effective SPE step to remove salts and other interfering molecules before LC-MS analysis.[8]

    • Reduce Flow Rate: Lowering the ESI flow rate (e.g., to the nano-flow regime) can make the ionization process more tolerant to nonvolatile salts and reduce signal suppression.[15]

Q5: I am seeing multiple peaks for a single acyl-CoA, typically at M+23 and M+39. What are these?

A5: These are most likely sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts.[9] Acyl-CoAs are prone to forming adducts with cations present in the sample matrix, solvents, or leached from glassware.[9][19] This splits the ion current among multiple species, reducing the intensity of your target protonated molecule ([M+H]⁺) and complicating quantification.

  • Expert Insight: While positive ion mode is often more sensitive for acyl-CoA analysis, it is also where adduct formation is most prevalent.[20][21] Controlling the sources of salt contamination is key.

  • Troubleshooting Steps:

    • Use High-Purity Solvents: Always use MS-grade solvents and reagents to minimize salt contamination.[9]

    • Switch to Polypropylene Vials: Glass vials can leach sodium ions. Using polypropylene autosampler vials can significantly reduce the formation of [M+Na]⁺ adducts.[9]

    • Mobile Phase Modifiers: Adding a small amount of a volatile acid like formic or acetic acid can provide a proton source and favor the formation of the [M+H]⁺ ion.[9] However, be mindful of the potential for signal suppression from the acid itself.[3] Ammonium acetate or formate in the mobile phase can also help by promoting the formation of [M+NH4]⁺ adducts, which can be more consistent than alkali metal adducts.[22]

Part 3: Mass Spectrometry Settings and Optimization

Q6: What is the optimal ionization polarity for long-chain acyl-CoAs, and what are the key MS/MS transitions to monitor?

A6: While acyl-CoAs can be detected in both positive and negative ion modes, the positive ion mode is generally reported to be more sensitive .[20][21]

  • Expert Insight: In positive ion mode ESI-MS/MS, acyl-CoAs exhibit a highly characteristic fragmentation pattern. The most common and reliable transition to monitor is the neutral loss of 507 Da , which corresponds to the 3'-phospho-ADP moiety of the Coenzyme A molecule.[5][8] This allows for the use of a neutral loss scan to screen for a wide variety of acyl-CoA species in a sample. For targeted quantification using Multiple Reaction Monitoring (MRM), you would select the protonated precursor ion [M+H]⁺ and the fragment ion corresponding to the fatty acyl-pantetheine portion.

Acyl-CoA SpeciesPrecursor Ion (m/z) [M+H]⁺Product Ion (m/z)
Palmitoyl-CoA (C16:0)1006.5499.5
Stearoyl-CoA (C18:0)1034.6527.6
Oleoyl-CoA (C18:1)1032.6525.6
Lignoceroyl-CoA (C24:0)1118.7611.7
Cerotoyl-CoA (C26:0)1146.8639.8

Table 1: Example MRM transitions for common long-chain acyl-CoAs in positive ion mode.

Q7: How should I optimize my ESI source parameters for these large, thermally labile molecules?

A7: Optimizing ESI source parameters is a balance between achieving efficient desolvation and preventing thermal degradation or in-source fragmentation of the analyte.[23][24] Long-chain acyl-CoAs are relatively large molecules and can be sensitive to high temperatures.

  • Expert Insight: The key parameters to tune are the spray voltage, sheath and auxiliary gas flow rates, and the capillary/gas temperatures.[6][25] Do not simply maximize these for signal intensity; aim for a stable and reproducible signal.

  • Recommended Starting Parameters and Optimization Strategy:

    • Spray Voltage: Start around 3.5-4.0 kV in positive mode.[6] Lower voltages can sometimes reduce in-source fragmentation and lead to a more stable spray.[25]

    • Sheath and Aux Gas: These gases aid in nebulization and desolvation. Typical values might be 40-45 for sheath gas and 2-5 for aux/sweep gas (arbitrary units).[6]

    • Capillary/Vaporizer Temperature: This is a critical parameter. Start around 275-300°C.[6] If you suspect thermal degradation, try reducing the temperature. For very large or fragile molecules, lower temperatures may be beneficial.[23]

    • In-Source Fragmentation (ISF): Be aware that high voltages in the ion optics can cause fragmentation before the analyzer.[26] This can deplete your precursor ion signal. If you observe fragments in your full scan spectra that correspond to known losses (like the 507 Da loss), it may be due to ISF. Reducing the cone voltage or equivalent parameter can mitigate this.[25][26]

ParameterTypical Starting ValueOptimization Goal
Spray Voltage3.5 kVStable spray, minimize corona discharge[25]
Sheath Gas45 (a.u.)Efficient nebulization
Sweep Gas2 (a.u.)Aid desolvation
Capillary Temp275 °CEfficient desolvation without thermal degradation[6]
Cone Voltage30-60 VMaximize precursor ion, minimize in-source fragmentation[25]

Table 2: General ESI source parameters for long-chain acyl-CoA analysis. Note: Optimal values are instrument-dependent.

By systematically addressing these areas—from the initial sample handling to the final mass spectrometric detection—you can effectively troubleshoot and significantly enhance the signal intensity for your long-chain acyl-CoA analyses.

References

overcoming poor chromatographic peak shape for unsaturated acyl-CoAs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the chromatographic analysis of unsaturated acyl-CoAs. These molecules, pivotal to cellular metabolism, present unique analytical challenges due to their amphipathic nature, structural similarities, and potential for interaction with system components.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, empowering researchers to overcome poor peak shape and achieve robust, reliable results.

Frequently Asked Questions (FAQs)

Q1: What makes unsaturated acyl-CoAs so challenging to analyze chromatographically?

A1: The primary challenges stem from the inherent molecular structure of acyl-CoAs:

  • Amphipathic Nature: Acyl-CoAs possess a highly polar coenzyme A headgroup containing multiple phosphate groups, and a non-polar, hydrophobic acyl tail. This dual characteristic can lead to complex retention behaviors.

  • Secondary Interactions: The negatively charged phosphate groups are a major source of peak tailing. They can interact strongly with positively charged sites on the stationary phase support (e.g., acidic silanol groups on silica) or with metal ions present in the HPLC system (frits, tubing, stator).[1]

  • Structural Similarity: Many acyl-CoAs differ only in the length and degree of unsaturation of their acyl chains, leading to very similar physicochemical properties and potential co-elution.[1] Unsaturated acyl-CoAs typically elute slightly earlier than their saturated counterparts of the same chain length.[3]

  • Stability: The thioester bond in acyl-CoAs can be susceptible to hydrolysis, especially under harsh pH conditions. Samples should be processed quickly at low temperatures to minimize degradation.[4]

Q2: What are the most common chromatographic modes for separating unsaturated acyl-CoAs?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique, typically with C8 or C18 columns.[1][3] This method separates the analytes primarily based on the hydrophobicity of the acyl chain. For broader coverage that includes short-chain species, Hydrophilic Interaction Liquid Chromatography (HILIC) has also been successfully employed, as it separates compounds based on the polarity of the CoA headgroup.[1][5]

Q3: What is the difference between peak tailing and peak fronting, and what do they indicate?

A3: These terms describe peak asymmetry.

  • Peak Tailing: The latter half of the peak is broader than the front half. This is the most common issue for acyl-CoAs and often indicates a secondary, stronger retention mechanism is occurring for a portion of the analyte molecules, such as interactions with active sites on the column.[1][6]

  • Peak Fronting: The first half of the peak is broader than the latter half. This is less common for acyl-CoAs but typically points to issues like column overload (injecting too much sample), poor sample solubility in the mobile phase, or a physical collapse of the column bed.[1][7][8]

Troubleshooting Guide: Overcoming Poor Peak Shape

This guide provides a systematic approach to diagnosing and resolving common peak shape problems encountered during the analysis of unsaturated acyl-CoAs.

Issue 1: My unsaturated acyl-CoA peaks are tailing severely.

Peak tailing is the most frequent adversary in acyl-CoA analysis. The cause is often chemical interactions between the analyte and the chromatographic system. Follow this workflow to diagnose and resolve the issue.

Systematic Troubleshooting Workflow for Peak Tailing

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Peak Tailing Observed q1 Does tailing affect ALL peaks or just acyl-CoAs? start->q1 all_peaks Problem is System-Wide q1->all_peaks All Peaks acyl_peaks Problem is Analyte-Specific q1->acyl_peaks Just Acyl-CoAs system_sol Check for extra-column dead volume (e.g., bad fittings, long tubing). Check for partially blocked column frit. Backflush or replace column. all_peaks->system_sol cause1 Cause: Secondary Ionic Interactions (Analyte phosphate groups vs. column silanols) acyl_peaks->cause1 cause2 Cause: Metal Chelation (Analyte phosphate groups vs. metal ions) acyl_peaks->cause2 cause3 Cause: Incompatible Sample Solvent acyl_peaks->cause3 sol1 Solution: Add Ion-Pairing Agent (e.g., TEA) to mobile phase. Use an end-capped column. cause1->sol1 sol2 Solution: Add Chelating Agent (e.g., EDTA) to mobile phase. cause2->sol2 sol3 Solution: Dissolve sample in initial mobile phase conditions. cause3->sol3

Caption: Troubleshooting logic for diagnosing peak tailing.

Step-by-Step Protocol for Mitigating Peak Tailing
  • Isolate the Problem: First, determine if the issue is specific to your acyl-CoA analytes or affects all peaks in your chromatogram.

    • If all peaks tail: The problem is likely physical or system-wide. Check for extra-column band broadening caused by improper tubing connections or a partially blocked column inlet frit.[9]

      • Action: Remake all capillary connections between the injector, column, and detector. If the issue persists, try backflushing the column (if the manufacturer allows) or replacing it with a new one.[9][10]

  • Address Analyte-Specific Interactions: If only the acyl-CoA peaks are tailing, the cause is chemical. The primary culprits are secondary ionic interactions and metal chelation.

    • Secondary Ionic Interactions: The phosphate backbone of CoA interacts with residual, positively charged silanol groups on the silica stationary phase.[1][10]

      • Action 1: Use Mobile Phase Additives. Adding a small amount of a competing base, like triethylamine (TEA), can mask the silanol groups and significantly improve peak shape.[11] Alternatively, operating at a low pH (e.g., using formic acid) can suppress the ionization of the silanol groups.

      • Action 2: Use an End-Capped Column. Modern, high-purity silica columns are often "end-capped," a process that deactivates most residual silanol groups. Ensure you are using a high-quality, end-capped column suitable for polar analytes.[10]

    • Metal Chelation: The phosphate groups can chelate with trace metal ions in the mobile phase, column hardware, or LC system, leading to peak distortion.[12][13]

      • Action: Add a Chelating Agent. Introduce a weak chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase at a low concentration (e.g., 0.1 mM). The EDTA will bind to free metal ions, preventing them from interacting with your analytes.

  • Check Sample Solvent Compatibility: If your sample is dissolved in a solvent that is much stronger (more organic) than your initial mobile phase, it can cause peak distortion.[14][15]

    • Action: Whenever possible, dissolve and inject your sample in the initial mobile phase. If you must use a stronger solvent for solubility, inject the smallest possible volume.[7]

Table 1: Common Mobile Phase Additives for Acyl-CoA Analysis
AdditiveTypical ConcentrationMechanism of ActionPrimary Application
Formic Acid 0.1% (v/v)Lowers mobile phase pH to ~2.7. Suppresses ionization of silanol groups on the stationary phase.[11][16]General purpose pH modifier for good peak shape and MS compatibility.
Ammonium Acetate 5-10 mMActs as a buffer to maintain a stable pH. Volatile and MS-friendly.[17][18]Buffering mobile phase pH, especially near neutral conditions.
Triethylamine (TEA) 0.05 - 0.1% (v/v)Competing base that masks active silanol sites, preventing secondary ionic interactions with acidic analytes.[11]Specifically targets and reduces peak tailing caused by silanol interactions.
EDTA 0.1 mMChelates (binds) trace metal ions in the system, preventing them from interacting with the phosphate groups of acyl-CoAs.[19]Addresses peak tailing or splitting caused by metal chelation.
Issue 2: My peaks are fronting.

Peak fronting is typically caused by overloading the column or a mismatch between the sample solvent and the mobile phase.[7][8]

Protocol for Resolving Peak Fronting
  • Rule out Column Overload: This is the most common cause of peak fronting.[8][20] The stationary phase becomes saturated, and excess analyte molecules travel through the column too quickly.

    • Action: Perform a dilution series. Reduce the concentration of your sample by a factor of 5 and 10 and re-inject. If the peak shape becomes more symmetrical, you have confirmed column overload.[8]

    • Solution: Reduce the amount of sample loaded onto the column, either by lowering the concentration or the injection volume.[20][21]

  • Verify Sample Solubility and Solvent Choice: If the analyte has poor solubility in the mobile phase, it can precipitate at the head of the column, leading to fronting.[7] Similarly, if the sample solvent is significantly different from the mobile phase, it can cause distortion.[21]

    • Action: Ensure your sample is fully dissolved. As with tailing, try to match the sample solvent to the mobile phase.

  • Check for Column Failure: A sudden appearance of fronting peaks can indicate a physical problem with the column, such as a void or "channel" forming in the packed bed.[7][9] This is often caused by operating outside the column's recommended pH or pressure limits.

    • Action: Replace the column with a new one. If the problem is resolved, the previous column has failed. Review your method parameters to ensure they are within the manufacturer's specifications for the column.[9]

Issue 3: My retention times are drifting, and peak shape is inconsistent.

Inconsistent results often point to an unstable chromatographic environment. Temperature and mobile phase pH are critical parameters to control.

  • Control Column Temperature: Temperature affects mobile phase viscosity and the kinetics of analyte-stationary phase interactions.[22] Fluctuations in ambient temperature can lead to retention time drift.

    • Action: Use a thermostatted column compartment and set it to a stable temperature, typically 5-10°C above ambient (e.g., 30-40°C), to overcome daily fluctuations. Higher temperatures generally decrease retention times and can sometimes improve peak shape by reducing mobile phase viscosity.[22]

  • Ensure Proper Mobile Phase Buffering: For reproducible chromatography, the pH of the mobile phase must be stable and consistent. This is crucial for ionizable compounds like acyl-CoAs.

    • Action: Use a buffer at a concentration of 5-10 mM.[9] Ammonium acetate or ammonium formate are excellent choices as they are volatile and compatible with mass spectrometry.[18] Ensure the mobile phase pH is at least 1.5-2 units away from the analyte's pKa for stable retention.

References

Technical Support Center: Method Refinement for the Extraction of (8Z,11Z,14Z,17Z)-3-oxoicosatetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the extraction and refinement of (8Z,11Z,14Z,17Z)-3-oxoicosatetraenoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and detailed protocols to ensure successful and reproducible results. As Senior Application Scientists, we have compiled this information based on established methodologies and field-proven insights to address the common challenges associated with this specific long-chain, unsaturated 3-oxoacyl-CoA.

Troubleshooting Guide

This section addresses specific issues that may arise during the extraction and analysis of this compound from biological samples.

Issue 1: Low or No Detectable Yield of this compound

  • Potential Cause A: Inefficient Extraction from Tissue or Cells.

    • Explanation: Due to its amphipathic nature, with a polar CoA head and a long, unsaturated acyl tail, this molecule requires a carefully balanced extraction solvent system. Inefficient homogenization or the wrong solvent polarity can lead to poor recovery from the cellular matrix. Acyl-CoAs are typically present in very low concentrations (nanomole amounts) in tissues, making efficient extraction critical.[1]

    • Recommended Solution:

      • Thorough Homogenization: Ensure the tissue is thoroughly homogenized on ice. For cultured cells, rapid quenching and lysis are essential.

      • Solvent System Optimization: A common and effective method involves an isopropanol/acetonitrile mixture in a buffered aqueous solution.[2] An alternative, robust method is based on buffered 2-propanol followed by solvent partitioning.[1] For long-chain acyl-CoAs, a single-phase methanol extraction can also be effective.[3]

      • Internal Standard: The use of an appropriate internal standard, such as heptadecanoyl-CoA, is crucial for quantifying recovery efficiency.[1]

  • Potential Cause B: Analyte Degradation.

    • Explanation: this compound is susceptible to both enzymatic and chemical degradation. The thioester bond is labile, particularly at non-neutral pH, and the polyunsaturated acyl chain is prone to oxidation.

    • Recommended Solution:

      • Maintain Cold Temperatures: All extraction steps should be performed on ice or at 4°C to minimize enzymatic activity.[2]

      • Rapid Processing: Process samples as quickly as possible. For long-term storage, flash-freeze tissue or cell pellets in liquid nitrogen and store at -80°C.[2]

      • pH Control: Use buffered solutions during extraction to maintain a pH where the thioester bond is more stable, typically slightly acidic to neutral.

  • Potential Cause C: Inefficient Purification and Concentration.

    • Explanation: Crude extracts contain numerous contaminants that can interfere with downstream analysis and mask the signal of your target molecule.

    • Recommended Solution:

      • Solid-Phase Extraction (SPE): Utilize a weak anion exchange SPE column for sample cleanup and concentration. This allows for the separation of acyl-CoAs from other lipids and cellular components.[4]

Issue 2: High Background Noise or Interfering Peaks in LC-MS/MS Analysis

  • Potential Cause A: Matrix Effects.

    • Explanation: The complexity of biological matrices can lead to ion suppression or enhancement in the mass spectrometer, affecting the signal of the target analyte.[2]

    • Recommended Solution:

      • Robust Sample Cleanup: Implement a thorough sample cleanup procedure, such as the SPE method mentioned above.[2]

      • Chromatographic Separation: Optimize the HPLC/UPLC method to ensure this compound is chromatographically resolved from co-eluting matrix components.[2] This often involves using a C18 column with a gradient elution of a buffered mobile phase (e.g., ammonium acetate or potassium phosphate) and an organic solvent like acetonitrile.[1][3]

      • Internal Standards: Use a stable isotope-labeled internal standard if available, or a structurally similar acyl-CoA to normalize for matrix effects.[2]

  • Potential Cause B: Incorrect MS/MS Parameters.

    • Explanation: The mass spectrometer must be properly tuned for the specific precursor and product ions of this compound.

    • Recommended Solution:

      • Parameter Optimization: Empirically determine the optimal MS/MS parameters, including precursor ion selection (the [M+H]⁺ ion), product ion selection, collision energy, and cone voltage. These parameters are instrument-specific. For acyl-CoAs, a common fragmentation pattern involves the neutral loss of the CoA moiety.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store tissue samples before extraction? A1: To preserve the integrity of this compound, it is imperative to halt all biological activity immediately upon sample collection. The gold standard is to snap-freeze the tissue in liquid nitrogen and then store it at -80°C until you are ready for extraction.[2] This prevents enzymatic degradation and minimizes chemical instability.

Q2: Can I use a standard lipid extraction method like Bligh-Dyer? A2: While a Bligh-Dyer type extraction can be used, it partitions the more polar acyl-CoAs into the methanolic aqueous phase, separating them from non-polar lipids in the chloroform phase.[1] However, methods specifically optimized for acyl-CoAs, often using isopropanol or acetonitrile, generally provide better recovery and are recommended.[1]

Q3: What are the expected challenges when working with a polyunsaturated 3-oxo-acyl-CoA like this one? A3: The primary challenges are its low endogenous abundance, susceptibility to oxidation due to the four double bonds, and the inherent instability of the thioester bond. The 3-oxo functional group can also introduce additional reactivity. Careful handling, use of antioxidants (if compatible with downstream analysis), and strict temperature control are crucial.

Q4: How do I confirm the identity of my extracted compound? A4: The most reliable method is high-resolution mass spectrometry (HRMS) to confirm the accurate mass of the parent ion. Tandem mass spectrometry (MS/MS) can be used to confirm the characteristic fragmentation pattern, such as the loss of the CoA group. Comparison of the retention time with a commercially available standard, if available, is also a key verification step.

Experimental Protocols

Protocol 1: Extraction of this compound from Tissue

This protocol is a synthesis of established methods for acyl-CoA extraction, adapted for long-chain, unsaturated species.

Materials:

  • Frozen tissue powder (100-200 mg)

  • Internal Standard (e.g., C17:0-CoA)

  • 100 mM KH₂PO₄ buffer, pH 4.9

  • 2-propanol

  • Acetonitrile

  • Saturated (NH₄)₂SO₄

  • Ice bucket and refrigerated centrifuge (4°C)

Procedure:

  • Homogenization: In a glass homogenizer on ice, homogenize the frozen tissue powder in 2 mL of cold 100 mM KH₂PO₄ buffer containing the internal standard.

  • Solvent Addition: Add 2.0 mL of 2-propanol and homogenize again.

  • Phase Separation: Add 0.25 mL of saturated (NH₄)₂SO₄ and 4.0 mL of acetonitrile. Vortex vigorously for 5 minutes. This step precipitates proteins and helps partition the acyl-CoAs into the supernatant.

  • Centrifugation: Centrifuge the mixture at 1,900 x g for 5 minutes at 4°C.

  • Supernatant Collection: Carefully collect the upper phase, which contains the acyl-CoAs.

  • Dilution: Dilute the collected supernatant with 10 mL of 100 mM KH₂PO₄ buffer (pH 4.9) to prepare it for the purification step.[1]

Protocol 2: Refinement using Solid-Phase Extraction (SPE)

Materials:

  • Weak anion exchange SPE column

  • Methanol

  • Deionized water

  • 2% Formic acid

  • 2% Ammonium hydroxide

  • 5% Ammonium hydroxide

Procedure:

  • Column Conditioning: Condition the SPE column with 3 mL of methanol.

  • Equilibration: Equilibrate the column with 3 mL of deionized water.

  • Sample Loading: Load the diluted supernatant from the extraction protocol onto the column.

  • Washing:

    • Wash the column with 2.4 mL of 2% formic acid to remove contaminants.

    • Wash the column with 2.4 mL of methanol to remove remaining non-polar impurities.

  • Elution:

    • Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide.

    • Perform a second elution with 2.4 mL of 5% ammonium hydroxide to ensure complete recovery.[4]

  • Drying and Reconstitution: Dry the eluted fractions under a stream of nitrogen. Reconstitute the sample in a suitable buffer for LC-MS/MS analysis (e.g., 50 mM ammonium acetate).[3]

Data and Workflow Visualization

Quantitative Data Summary
ParameterRecommended Value/ConditionRationale
Storage Temperature -80°CMinimizes enzymatic degradation of the analyte.[2]
Extraction pH ~4.9Enhances stability of the thioester bond.[1]
SPE Column Type Weak Anion ExchangeCaptures the negatively charged phosphate groups of CoA.[4]
LC Column Type C18 Reversed-PhaseGood retention and separation for long-chain acyl-CoAs.[1]
UV Detection Wavelength 260 nmCorresponds to the absorbance maximum of the adenine base in CoA.[1]

Experimental Workflow Diagram

Extraction_Workflow cluster_extraction PART 1: Extraction cluster_purification PART 2: Purification (SPE) cluster_analysis PART 3: Analysis Homogenize 1. Homogenize Tissue in Cold Buffer + IS Solvents 2. Add 2-Propanol & Acetonitrile Homogenize->Solvents Centrifuge 3. Centrifuge to Pellet Debris Solvents->Centrifuge Collect 4. Collect Supernatant (Crude Extract) Centrifuge->Collect Load 6. Load Crude Extract Collect->Load Transfer Condition 5. Condition & Equilibrate SPE Column Condition->Load Wash 7. Wash Column (Formic Acid & Methanol) Load->Wash Elute 8. Elute Acyl-CoAs (Ammonium Hydroxide) Wash->Elute Dry 9. Dry Eluate Elute->Dry Transfer Reconstitute 10. Reconstitute in Assay Buffer Dry->Reconstitute Analyze 11. LC-MS/MS Analysis Reconstitute->Analyze caption Workflow for Extraction and Analysis

Caption: Workflow for Extraction and Analysis.

References

calibration curve issues in the analysis of 3-keto-eicosa-8,11,14,17-all-cis-tetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the quantitative analysis of 3-keto-eicosa-8,11,14,17-all-cis-tetraenoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of generating reliable calibration curves for this specific long-chain keto-acyl-CoA. Here, we address common challenges with in-depth explanations and actionable troubleshooting steps to ensure the accuracy and reproducibility of your experimental data.

Introduction to the Analyte and its Challenges

3-keto-eicosa-8,11,14,17-all-cis-tetraenoyl-CoA is a key intermediate in various metabolic pathways. Its accurate quantification is crucial for understanding disease states and for the development of novel therapeutics. However, like many long-chain acyl-CoAs, its analysis presents several challenges:

  • Low physiological concentrations: Requiring highly sensitive analytical methods.

  • Susceptibility to degradation: The thioester bond is labile, and the polyunsaturated fatty acid chain is prone to oxidation.

  • Complex biological matrices: Endogenous lipids and other molecules can interfere with the analysis, causing matrix effects.[1][2]

This guide will focus on the most common analytical technique for this molecule: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .

Core Principles of a Robust Calibration Curve

A reliable calibration curve is the cornerstone of accurate quantification. For 3-keto-eicosa-8,11,14,17-all-cis-tetraenoyl-CoA, this means:

  • Linearity: A linear relationship between the concentration and the instrument response across the desired analytical range.

  • Accuracy and Precision: The calculated concentrations of your quality control samples should be close to their true values and consistently reproducible.

  • Matrix-Matching: Calibration standards should be prepared in a matrix that closely mimics the biological samples to be analyzed.[3] This is critical for compensating for matrix effects where co-eluting substances can suppress or enhance the ionization of the analyte.[2]

  • Appropriate Internal Standard (IS): An ideal IS is a stable isotope-labeled version of the analyte, which co-elutes and experiences similar matrix effects, thus providing the most accurate correction.

Troubleshooting Guide & FAQs

Here we address specific issues you may encounter during the generation of your calibration curve for 3-keto-eicosa-8,11,14,17-all-cis-tetraenoyl-CoA.

Q1: My calibration curve is non-linear. What are the potential causes and how can I fix it?

A1: Non-linearity in your calibration curve can stem from several sources. A systematic approach to troubleshooting is key.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Detector Saturation At high concentrations, the mass spectrometer detector can become saturated, leading to a plateauing of the signal.1. Extend the upper limit of your calibration curve to confirm saturation. 2. If saturation is observed, reduce the concentration of your highest standards or dilute your samples to fall within the linear range.
Improper Standard Preparation Errors in serial dilutions are a common source of non-linearity.[4]1. Prepare fresh calibration standards from a new stock solution. 2. Use calibrated pipettes and ensure proper mixing at each dilution step. 3. Avoid preparing standards by serial dilution of the most concentrated standard, as this can propagate errors.[4]
Analyte Adsorption Long-chain acyl-CoAs can adsorb to plasticware and glass surfaces, especially at low concentrations.1. Use low-adsorption microcentrifuge tubes and pipette tips. 2. Consider the use of silanized glassware. 3. Include a small amount of organic solvent (e.g., acetonitrile) in your sample diluent.
Matrix Effects Differential ion suppression or enhancement across the concentration range can lead to non-linearity.[2]1. Ensure your calibration standards are matrix-matched.[3] 2. If using a surrogate matrix, ensure it is free of the analyte and has similar properties to your study samples. 3. Improve your sample preparation to remove interfering matrix components (see Q3).

Logical Troubleshooting Workflow for Non-Linearity:

Caption: Troubleshooting workflow for a non-linear calibration curve.

Q2: I'm observing poor reproducibility (high %CV) in my quality control (QC) samples. What should I investigate?

A2: Poor precision in your QC samples indicates a lack of consistency in your analytical process.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Inconsistent Sample Preparation Variability in extraction efficiency is a major contributor to imprecision.1. Ensure consistent timing and temperature for all extraction steps. 2. Automate liquid handling steps if possible. 3. Ensure complete evaporation and consistent reconstitution of your samples.
Analyte Instability 3-keto-eicosa-8,11,14,17-all-cis-tetraenoyl-CoA can degrade during sample processing and storage.1. Keep samples on ice or at 4°C throughout the preparation process. 2. Minimize the time between sample preparation and analysis. 3. Investigate the need for antioxidants (e.g., BHT) in your extraction solvent.
LC System Issues Fluctuations in pump performance, injector variability, or column temperature can lead to inconsistent results.[5]1. Check for leaks in the LC system.[5] 2. Purge the pumps to remove air bubbles.[5] 3. Ensure the column thermostat is functioning correctly.[5] 4. Perform an injector precision test.
Inconsistent Internal Standard Addition If the IS is not added consistently to all samples and standards, it cannot effectively correct for variability.1. Add the IS to all samples, standards, and blanks at the beginning of the sample preparation process. 2. Ensure the IS stock solution is well-mixed before use.
Q3: My assay has low sensitivity, and I'm struggling to detect the lower limit of quantification (LLOQ). How can I improve it?

A3: Low sensitivity can be a significant hurdle, especially with low-abundance analytes.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Suboptimal MS/MS Parameters The collision energy and other MS parameters may not be optimized for your specific analyte.1. Perform a compound optimization experiment by infusing a pure standard of your analyte to determine the optimal precursor and product ions, and collision energy.
Poor Chromatographic Peak Shape Broad, tailing peaks result in a lower signal-to-noise ratio.1. Ensure your sample solvent is compatible with the mobile phase. A solvent with a much higher elution strength than the initial mobile phase can cause peak distortion. 2. Check for column degradation. Consider replacing the column if it has been used extensively. 3. Optimize the mobile phase composition and gradient profile. For long-chain acyl-CoAs, a C18 reversed-phase column with a gradient of acetonitrile in water, often with a modifier like ammonium hydroxide, is a good starting point.[6]
Significant Ion Suppression Matrix components co-eluting with your analyte can suppress its ionization, reducing sensitivity.[2]1. Improve Chromatographic Separation: Modify your LC gradient to separate the analyte from the region of major matrix interference. 2. Enhance Sample Cleanup: Implement a more rigorous sample preparation method. Solid-phase extraction (SPE) is often more effective at removing interfering lipids than simple protein precipitation.[7] 3. Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, but this may also dilute your analyte below the detection limit.[1]

Experimental Protocol: Basic Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment

This is a general protocol that should be optimized for your specific application.

  • Condition the SPE Cartridge: Use a C18 SPE cartridge. Condition with 1 mL of methanol, followed by 1 mL of water.

  • Load the Sample: Load your pre-treated sample (e.g., cell lysate supernatant) onto the cartridge.

  • Wash: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elute: Elute the 3-keto-eicosa-8,11,14,17-all-cis-tetraenoyl-CoA with 1 mL of a strong solvent (e.g., methanol or acetonitrile).

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in your initial mobile phase.

Q4: I am observing a high background or "ghost" peaks in my blank injections. What is the source of this contamination?

A4: High background or carryover can compromise the accuracy of your low-level measurements.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Injector Carryover The analyte can adsorb to the injector needle or valve and be injected in subsequent runs.[8]1. Optimize the injector wash solution. Use a wash solvent that is stronger than your elution mobile phase (e.g., a mixture of isopropanol, acetonitrile, and water). 2. Increase the volume of the needle wash.
Contaminated Mobile Phase or LC System The analyte or an interfering substance may be present in your solvents or have accumulated in the LC system.1. Prepare fresh mobile phase using high-purity solvents (LC-MS grade). 2. Flush the entire LC system with a strong solvent mixture.
Leaching from Plasticware Plasticizers and other compounds can leach from microcentrifuge tubes and well plates.1. Use high-quality polypropylene tubes and plates. 2. Minimize the contact time of organic solvents with plasticware.

Workflow for Investigating High Background:

Caption: A systematic approach to diagnosing high background noise.

References

Technical Support Center: Enhancing the Recovery of Polyunsaturated Acyl-CoAs from Cell Lysates

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from Your Application Scientist

Welcome to the technical support center. As a Senior Application Scientist, I've partnered with numerous research groups tackling the intricate challenge of accurately quantifying polyunsaturated acyl-CoAs (PUFA-CoAs). These molecules are not just metabolic intermediates; they are potent signaling molecules and key structural precursors whose abundance reflects the cell's dynamic state. However, their very nature—a labile thioester bond combined with a highly oxidizable polyunsaturated tail—makes them notoriously difficult to extract and analyze.

This guide is born from field-proven experience and established scientific principles. It is designed to be a practical resource that moves beyond simple step-by-step instructions. Here, we will delve into the causality behind our protocol choices, empowering you to troubleshoot effectively and have confidence in your results. Every protocol herein is designed as a self-validating system, with checkpoints and expected outcomes to ensure technical accuracy. Let's begin.

Troubleshooting Guide: Addressing Common Experimental Hurdles

This section addresses the most frequent and critical issues encountered during the extraction and analysis of PUFA-CoAs.

Question 1: Why is my final PUFA-CoA yield consistently low or undetectable?

Answer: Low yield is the most common issue, and it typically points to one of three areas: inefficient extraction, sample loss during processing, or molecular degradation.

  • Inefficient Extraction: The initial lysis and extraction must be robust enough to liberate the PUFA-CoAs from the cellular matrix while simultaneously precipitating proteins that can interfere with downstream steps. A common and effective method involves homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile and isopropanol.[1][2] The acidic pH (around 4.9) is critical as it helps to stabilize the acyl-CoA molecules.[1]

  • Sample Loss during Solid-Phase Extraction (SPE): SPE is a powerful purification technique, but it can be a major point of sample loss if not optimized.[3]

    • Improper Column Conditioning: Failure to properly condition and equilibrate the SPE column will lead to poor binding of your target molecules.

    • Incorrect Sorbent Choice: For PUFA-CoAs, a mixed-mode or anion-exchange sorbent, such as one functionalized with 2-(2-pyridyl)ethyl, is highly effective as it leverages both hydrophobic interactions with the acyl chain and ionic interactions with the phosphate groups of Coenzyme A.[2][4]

    • Flow Rate: Loading the sample too quickly onto the SPE column can prevent efficient binding. A slow, consistent flow under gentle vacuum or gravity is recommended.[5]

  • Molecular Degradation: PUFA-CoAs are highly unstable. Their two primary points of failure are the thioester bond and the polyunsaturated acyl chain.

    • Hydrolysis: The thioester bond is susceptible to hydrolysis, especially in neutral or alkaline aqueous solutions.[6] This is why acidic buffers and minimizing time in aqueous phases are critical.

    • Oxidation: The bis-allylic hydrogens in the polyunsaturated chain are highly susceptible to oxidation. This process can be initiated by exposure to air, light, or trace metal contaminants. It is imperative to work quickly, on ice, and consider the use of antioxidants in your extraction buffers, though this must be validated to ensure no interference with downstream analysis.[7]

Below is a troubleshooting workflow to systematically diagnose the source of low yield.

G start Start: Low PUFA-CoA Yield check_lysis Step 1: Verify Lysis & Extraction - Is the buffer acidic (pH ~4.9)? - Are organic solvents (ACN/IPA) fresh? start->check_lysis lysis_ok Lysis Appears Correct check_lysis->lysis_ok Yes lysis_bad Action: Remake acidic buffers. Use fresh, HPLC-grade solvents. Ensure rapid homogenization on ice. check_lysis->lysis_bad No check_spe Step 2: Evaluate SPE Protocol - Was the column properly conditioned? - Is the sorbent appropriate (e.g., 2-(2-pyridyl)ethyl)? - Was the sample loaded slowly? lysis_ok->check_spe conclusion Root cause likely identified. Re-run experiment with corrective actions. lysis_bad->conclusion spe_ok SPE Protocol Followed check_spe->spe_ok Yes spe_bad Action: Re-run with a fresh SPE column. Strictly follow conditioning/equilibration steps. Use gravity feed or slow vacuum. check_spe->spe_bad No check_degradation Step 3: Assess for Degradation - Were samples kept on ice/cold at all times? - Was processing time minimized? - Was the final extract reconstituted in a non-aqueous solvent? spe_ok->check_degradation spe_bad->conclusion degradation_ok Degradation Minimized check_degradation->degradation_ok Yes degradation_bad Action: Work faster and colder. Reconstitute final sample in methanol. Consider adding an antioxidant like BHT to extraction solvents. check_degradation->degradation_bad No final_analysis Final Check: LC-MS/MS sensitivity - Is the instrument tuned? - Are MRM transitions correct? degradation_ok->final_analysis degradation_bad->conclusion final_analysis->conclusion

Caption: Troubleshooting Flowchart for Low PUFA-CoA Recovery.

Question 2: My results are not reproducible. What are the most critical sources of variability?

Answer: Reproducibility issues with sensitive analytes like PUFA-CoAs often stem from minor, yet cumulative, variations in sample handling and processing.

  • Incomplete Metabolic Quenching: The moment you harvest your cells, enzymatic activity (lipases, thioesterases) begins to alter the native acyl-CoA pool. It is absolutely critical to quench this activity instantly. The most effective method is to wash the cells rapidly with ice-cold PBS and then immediately add an ice-cold extraction solvent, such as 80% methanol pre-chilled to -80°C, to the culture dish to lyse the cells and halt all enzymatic processes.[8] Any delay or temperature fluctuation at this stage will introduce significant variability.

  • Inconsistent SPE Technique: As mentioned above, SPE is a common source of variability. Ensure that you use a vacuum manifold with controlled pressure or a consistent gravity-drip method for all samples. Do not let the column run dry between steps.

  • Sample Evaporation and Reconstitution: Evaporating the eluate to dryness is a necessary concentration step, but it must be done gently to avoid degrading the sample.[5] Use a gentle stream of nitrogen or a vacuum concentrator at a low temperature. Over-drying can make the acyl-CoAs difficult to redissolve. Crucially, the choice of reconstitution solvent impacts stability. Reconstituting in methanol provides the best stability for subsequent LC-MS/MS analysis, as it minimizes the risk of hydrolysis that occurs in aqueous solutions.[6] Ensure you vortex thoroughly and that the final volume is precise for accurate quantification.

Frequently Asked Questions (FAQs)

Question: What are the key chemical instability points of a PUFA-CoA, and how does the recommended protocol mitigate them?

Answer: A PUFA-CoA has two primary weak points: the thioester bond linking the fatty acid to the Coenzyme A moiety, and the carbon-carbon double bonds of the polyunsaturated chain.

Caption: Key Instability Points of a Representative PUFA-CoA.

Our recommended protocol is designed to protect these vulnerable sites:

  • Protecting the Thioester Bond: We use acidic buffers (pH 4.9-6.0) throughout the extraction and purification process.[1][2] The acidic environment significantly slows the rate of chemical and enzymatic hydrolysis of the thioester bond.[6]

  • Protecting the PUFA Chain: The entire procedure is performed on ice or at 4°C to reduce the rate of all chemical reactions, including oxidation.[8] The use of organic solvents for extraction and reconstitution limits the sample's exposure to dissolved oxygen present in aqueous buffers. Adding an antioxidant like butylated hydroxytoluene (BHT) during the initial homogenization can provide further protection against oxidative degradation.[7]

Question: Solid-Phase Extraction (SPE) vs. simple Protein Precipitation. Which should I choose?

Answer: The choice depends on your sample complexity and the required sensitivity of your assay.

FeatureProtein Precipitation (e.g., with SSA)[9]Solid-Phase Extraction (SPE)[2][4]
Principle Denatures and precipitates proteins, leaving small molecules like acyl-CoAs in the supernatant.Separates molecules based on physicochemical properties (hydrophobicity, charge).
Speed & Simplicity Very fast and simple. Fewer steps involved.More time-consuming and complex. Requires multiple steps (conditioning, loading, washing, eluting).
Selectivity & Purity Lower. The supernatant still contains many other small molecules, which can cause ion suppression in the mass spectrometer.High. Effectively removes interfering salts, phospholipids, and other contaminants, leading to a much cleaner sample.
Recovery Can be high for some acyl-CoAs, but may be less consistent across different chain lengths.Generally provides high and reproducible recovery when optimized.[2][4]
Recommendation Suitable for rapid screening or when analyzing relatively abundant acyl-CoAs.Strongly recommended for PUFA-CoAs , which are typically low-abundance and require maximum sensitivity and specificity for accurate quantification.

Table 1. Comparison of PUFA-CoA Purification Strategies.

Experimental Protocols & Data

Recommended Protocol: Enrichment of PUFA-CoAs using Solid-Phase Extraction (SPE)

This protocol is a synthesis of established methods designed to maximize the recovery and stability of long-chain PUFA-CoAs from cultured cells.[1][2][4]

Materials:

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9.

  • Extraction Solvents: HPLC-grade Acetonitrile (ACN) and 2-Propanol (IPA).

  • SPE Columns: 2-(2-pyridyl)ethyl functionalized silica, 100 mg.

  • SPE Wash Solution: ACN/IPA/Water/Acetic Acid (9:3:4:4, v/v/v/v).

  • SPE Elution Buffer: Methanol/250 mM Ammonium Formate (4:1, v/v).

  • Reconstitution Solvent: HPLC-grade Methanol.

Procedure:

  • Cell Harvesting & Quenching:

    • Aspirate culture medium. Wash cell monolayer 2x with ice-cold PBS.

    • Immediately add 1 mL of ice-cold Homogenization Buffer to the plate. Scrape cells and transfer the lysate to a pre-chilled tube. This step must be done as quickly as possible.

  • Homogenization & Extraction:

    • Briefly homogenize the cell lysate on ice.

    • Add 1 mL of 2-Propanol and briefly homogenize again.[1]

    • Add 2 mL of Acetonitrile, vortex vigorously for 2 minutes, and incubate on ice for 10 minutes to precipitate proteins.[2]

    • Centrifuge at 16,000 x g for 15 minutes at 4°C.[8]

    • Carefully transfer the supernatant to a new tube. This contains your acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Pass 2 mL of the SPE Wash Solution through the 2-(2-pyridyl)ethyl column.

    • Sample Loading: Load the supernatant from Step 2 onto the column. Allow it to pass through slowly by gravity.

    • Washing: Wash the column with 2 mL of the SPE Wash Solution to remove unbound contaminants.

    • Elution: Elute the acyl-CoAs with 2 mL of SPE Elution Buffer into a clean collection tube.

  • Concentration & Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried sample in 100 µL of HPLC-grade Methanol.[6] Vortex thoroughly.

    • Transfer to an autosampler vial for immediate LC-MS/MS analysis.

Data Presentation: Expected Recovery Rates

The efficiency of SPE is critical for accurate quantification. The table below summarizes representative recovery data for various long-chain acyl-CoAs using different SPE methods, demonstrating the high efficiency of the recommended approach.

Acyl-CoA SpeciesChain LengthSPE SorbentAverage Recovery (%)Reference
Palmitoyl-CoAC16:0Oligonucleotide70-80%[1]
Oleoyl-CoAC18:12-(2-pyridyl)ethyl85-90%[2][4]
Arachidonyl-CoA C20:4 (PUFA) 2-(2-pyridyl)ethyl 83-88% [2][4]

Table 2. Representative Recovery Rates of Long-Chain Acyl-CoAs using SPE.

References

Validation & Comparative

A Researcher's Guide to the Analytical Confirmation of (8Z,11Z,14Z,17Z)-3-oxoicosatetraenoyl-CoA in the Absence of a Commercial Standard

Author: BenchChem Technical Support Team. Date: January 2026

For researchers navigating the complex landscape of lipidomics and drug discovery, the unambiguous identification of novel or rare metabolites is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison and experimental workflow for confirming the identity of (8Z,11Z,14Z,17Z)-3-oxoicosatetraenoyl-CoA, a polyunsaturated 3-oxo-fatty acyl-CoA. A significant challenge in the study of this molecule is the current lack of a commercially available chemical standard.[1][2] This guide, therefore, focuses on a self-validating system of analysis, leveraging liquid chromatography-tandem mass spectrometry (LC-MS/MS) and referencing closely related, commercially available standards to build a confident identification.

The Biochemical Significance and Analytical Challenge

This compound belongs to the class of long-chain 3-oxoacyl-CoAs. These molecules are critical intermediates in fatty acid metabolism. The presence of a 3-oxo group and four cis double bonds makes this molecule particularly susceptible to degradation, posing challenges for its extraction and analysis.[3][4][5][6] The primary analytical hurdle is distinguishing it from other isomers with the same mass but different double bond positions or stereochemistry.

A Multi-Faceted Approach to Identity Confirmation

In the absence of a dedicated standard, a robust identification strategy relies on a confluence of analytical evidence. This guide will detail a workflow that combines high-resolution mass spectrometry for accurate mass determination, tandem mass spectrometry for characteristic fragmentation, and chromatographic separation to differentiate it from related acyl-CoAs.

Experimental Workflow Overview

The confirmation process can be broken down into four key stages: sample preparation, chromatographic separation, mass spectrometric analysis, and data interpretation. This workflow is designed to be self-validating by incorporating internal standards and comparing the analytical behavior of the target molecule to that of commercially available, structurally similar compounds.

Workflow cluster_prep Sample Preparation cluster_analysis Analytical Workflow cluster_validation Identity Confirmation Quenching Metabolic Quenching (Liquid Nitrogen) Extraction Solid-Phase Extraction (SPE) Quenching->Extraction LC LC Separation (C18 Reversed-Phase) Extraction->LC MS MS Analysis (High-Resolution MS) LC->MS MSMS MS/MS Fragmentation (Collision-Induced Dissociation) MS->MSMS AccurateMass Accurate Mass Measurement MSMS->AccurateMass Fragmentation Characteristic Neutral Loss AccurateMass->Fragmentation RetentionTime Retention Time Comparison Fragmentation->RetentionTime

Caption: Workflow for the confirmation of this compound.

Part 1: Meticulous Sample Preparation

The journey to confident identification begins with pristine sample preparation. Due to their inherent instability, the rapid quenching of metabolic activity and efficient extraction of acyl-CoAs from biological matrices are paramount.

Protocol 1: Extraction of Acyl-CoAs from Biological Samples

  • Metabolic Quenching: Immediately freeze-clamp tissue samples in liquid nitrogen to halt all enzymatic activity. For cultured cells, rapidly aspirate the medium and wash with ice-cold phosphate-buffered saline (PBS) before adding a quenching/extraction solvent.

  • Homogenization: Homogenize the frozen tissue or cell pellet in an ice-cold extraction solvent. A common choice is an acidic acetonitrile/isopropanol/water mixture. The acidity helps to maintain the stability of the acyl-CoAs.

  • Internal Standard Spiking: Prior to homogenization, spike the sample with a known amount of a suitable internal standard. Given the lack of a labeled standard for the target molecule, a commercially available odd-chain fatty acyl-CoA, such as heptadecanoyl-CoA (C17:0), is a good choice. This will allow for the normalization of extraction efficiency and instrument response.

  • Solid-Phase Extraction (SPE): Purify and concentrate the acyl-CoAs using a reversed-phase SPE cartridge (e.g., C18). This step is crucial for removing salts and other interfering substances from the biological matrix.

    • Condition the cartridge with methanol, followed by water.

    • Load the sample extract.

    • Wash the cartridge with a low percentage of organic solvent to remove hydrophilic impurities.

    • Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., acetonitrile or methanol).

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the sample in a solvent compatible with the LC-MS system, typically a mixture of water and acetonitrile.

Part 2: Chromatographic and Mass Spectrometric Analysis

The heart of the identification process lies in the coupling of liquid chromatography with tandem mass spectrometry.

Liquid Chromatography: Separating the Isomers

Reversed-phase chromatography using a C18 column is the most common method for separating acyl-CoAs. A gradient elution with a mobile phase consisting of an aqueous component with a volatile salt (e.g., ammonium acetate) and an organic component (e.g., acetonitrile) provides good separation of these molecules based on the length and unsaturation of the acyl chain. Longer and more saturated chains will have longer retention times.

Table 1: Suggested LC Gradient for Acyl-CoA Analysis

Time (minutes)% Mobile Phase A (Water + 10 mM Ammonium Acetate)% Mobile Phase B (Acetonitrile)
0.0955
2.0955
15.0595
20.0595
20.1955
25.0955

Note: This is a starting point and should be optimized for your specific LC system and column.

Mass Spectrometry: Deciphering the Molecular Signature

High-resolution mass spectrometry is essential for determining the accurate mass of the precursor ion, providing a high degree of confidence in the elemental composition. For this compound (C41H64N7O18P3S), the expected monoisotopic mass of the protonated molecule [M+H]+ is approximately 1068.33 g/mol .

Tandem mass spectrometry (MS/MS) provides structural information through collision-induced dissociation (CID). Acyl-CoAs exhibit a characteristic fragmentation pattern in positive ion mode, with a neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507.0 Da). This highly specific fragmentation is a key identifier for the entire class of acyl-CoA molecules.

Fragmentation Parent [M+H]+ (e.g., m/z 1068.33) Fragment1 [M+H - 507.0]+ Parent->Fragment1 Neutral Loss of 507.0 Da Fragment2 Other Fragments Parent->Fragment2

Caption: Characteristic fragmentation of acyl-CoAs in positive ion mode MS/MS.

Protocol 2: LC-MS/MS Analysis

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a UHPLC system.

  • Ionization Mode: Operate in positive electrospray ionization (ESI) mode.

  • MS Scan: Acquire full scan MS data over a mass range that includes the expected m/z of the target molecule and internal standard (e.g., m/z 700-1200).

  • MS/MS Scan (Targeted): Perform targeted MS/MS on the accurate mass of the protonated this compound. Look for the characteristic neutral loss of 507.0 Da.

  • MS/MS Scan (Data-Dependent): In parallel, run a data-dependent acquisition (DDA) experiment to fragment the most abundant ions in each MS scan. This can help to identify other related acyl-CoAs in the sample.

Part 3: Comparison with Chemical Standards

Since a direct standard for this compound is not commercially available, a comparative analysis with structurally related and commercially available standards is crucial.

Table 2: Potential Commercially Available Standards for Comparison

CompoundSupplierRationale for Comparison
Arachidonoyl-CoAe.g., Cayman Chemical, Sigma-AldrichSame acyl chain length and number of double bonds, but lacks the 3-oxo group. Useful for retention time comparison.
Eicosapentaenoyl-CoAe.g., Cayman ChemicalSimilar polyunsaturated C20 acyl-CoA.
Palmitoyl-CoA (C16:0)e.g., Sigma-AldrichSaturated long-chain acyl-CoA for baseline retention time.
Stearoyl-CoA (C18:0)e.g., Sigma-AldrichSaturated long-chain acyl-CoA for baseline retention time.

The analysis of these standards alongside the sample containing the putative this compound will allow for a relative comparison of retention times. The presence of the polar 3-oxo group in the target molecule is expected to result in a slightly earlier elution time compared to arachidonoyl-CoA under reversed-phase conditions.

Part 4: The Role of Nuclear Magnetic Resonance (NMR) Spectroscopy

For an unequivocal structural elucidation, particularly for determining the precise positions and stereochemistry of the double bonds, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. However, this requires a significant amount of pure, isolated material, which can be a major challenge for a low-abundance endogenous metabolite.

Should sufficient material be isolated, key features to look for in the 1H NMR spectrum would include:

  • Olefinic protons: Resonances in the range of 5.3-5.5 ppm.[7]

  • Allylic and bis-allylic protons: Signals between 2.0 and 2.8 ppm.[7]

  • Protons alpha to the 3-oxo group: These would likely appear further downfield.

13C NMR would provide information on the carbonyl carbon of the 3-oxo group and the sp2 carbons of the double bonds.[8][9]

Data Interpretation and Confirmation Criteria

A confident identification of this compound should meet the following criteria:

Table 3: Criteria for Identity Confirmation

CriterionExpected Result
Accurate Mass The measured mass of the precursor ion should be within 5 ppm of the theoretical mass of [C41H65N7O18P3S]+.
Characteristic Fragmentation The MS/MS spectrum should show a prominent neutral loss of 507.0 Da.
Chromatographic Retention Time The retention time should be consistent across multiple runs and should elute slightly earlier than arachidonoyl-CoA.
Isotopic Pattern The isotopic distribution of the precursor ion should match the theoretical pattern for its elemental composition.

Conclusion: A Pathway to Confident Identification

Confirming the identity of this compound without a commercial standard is a challenging but achievable endeavor. By employing a meticulous, multi-step analytical workflow that combines robust sample preparation, high-resolution LC-MS/MS, and careful comparison with related standards, researchers can build a strong case for the presence of this molecule. This guide provides a comprehensive framework for such an investigation, empowering scientists to push the boundaries of metabolomics and drug discovery with confidence in their analytical data.

References

A Guide to the Validation of a Novel Analytical Method for 3-Oxo-Polyunsaturated Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: January 2026

<Senior Application Scientist

A Comparative Framework for Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of 3-Oxo-PUFA-CoAs

3-oxo-polyunsaturated fatty acyl-CoAs (3-oxo-PUFA-CoAs) are critical, albeit transient, intermediates in fatty acid metabolism, particularly within the peroxisomal β-oxidation pathway. Their accurate quantification is essential for understanding metabolic flux, identifying enzyme deficiencies, and developing therapeutic interventions for a range of metabolic disorders. However, their inherent instability, low physiological concentrations, and complex biological matrices present significant analytical challenges.[1][2][3]

This guide provides a comprehensive framework for the validation of a new analytical method for 3-oxo-PUFA-CoAs, using a hypothetical high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method as a case study. We will compare this advanced technique to existing alternatives and provide a step-by-step validation protocol grounded in the authoritative principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5] The objective is to equip researchers with the knowledge to demonstrate that a chosen analytical procedure is unequivocally "suitable for its intended purpose."[5]

Part 1: The Landscape of Current Analytical Methods

The selection of an analytical technique depends on the specific research question, required sensitivity, and available instrumentation. Historically, several methods have been employed for the analysis of acyl-CoAs, each with distinct advantages and limitations.

MethodPrincipleProsCons
Spectrophotometric Assays Measure absorbance changes resulting from enzymatic reactions involving the CoA thioester or the β-keto group.[6] For example, the release of Coenzyme A can be detected using reagents like dithiobisnitrobenzoic acid (DTNB).[7][8]Rapid, simple, cost-effective, suitable for high-throughput screening of enzyme activity.[6][7]Low specificity (cannot easily distinguish between different acyl-CoA species), lower sensitivity, susceptible to interference from other absorbing compounds in the matrix.[3]
HPLC with UV Detection Chromatographically separates acyl-CoAs, which are then detected by their strong UV absorbance around 260 nm (due to the adenine moiety).Good for targeted analysis of more abundant short-chain acyl-CoAs; relatively simple and cost-effective compared to MS.[3]Lacks the sensitivity and specificity required for low-abundance or complex mixtures; co-eluting compounds can interfere with quantification.[3]
Gas Chromatography (GC-MS) Requires derivatization to make the acyl-CoAs volatile before separation and mass spectrometric detection.[9] Often used for fatty acid profiling after hydrolysis.[10][11][12]High chromatographic resolution for fatty acid chains.Derivatization adds complexity and potential for sample loss; not suitable for the intact, thermally labile acyl-CoA molecule.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Combines the powerful separation of HPLC with the high sensitivity and specificity of tandem mass spectrometry.[1][2][13][14]Gold Standard: Unmatched sensitivity and specificity, allowing for the simultaneous quantification of multiple acyl-CoA species, including isomers.[3][13]Higher equipment cost and complexity; susceptible to matrix effects that require careful method development and validation.[15]

Our proposed new method, Reverse-Phase HPLC coupled with Triple Quadrupole Mass Spectrometry (HPLC-MS/MS) , represents the state-of-the-art for this application. Its superior sensitivity and specificity make it the ideal choice for quantifying low-concentration 3-oxo-PUFA-CoAs in complex biological samples, justifying the rigorous validation process detailed below.

Part 2: A Step-by-Step Protocol for Method Validation

Validation is the process of providing documented evidence that an analytical method is fit for its intended purpose.[5] We will follow the framework established by the ICH Q2(R1) guideline, which is the global standard for the pharmaceutical industry.[4][16][17][18]

Validation_Workflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Reporting Dev Method Development (Selectivity, System Suitability) Proto Write Validation Protocol (Define Parameters & Acceptance Criteria) Dev->Proto Spec Specificity Selectivity Proto->Spec Lin Linearity Range Acc Accuracy Prec Precision (Repeatability, Intermediate) LoQ LOD & LOQ Rob Robustness Report Validation Report (Summarize Data, Assess Criteria) Rob->Report

Caption: A generalized workflow for analytical method validation, from initial development to the final report.

Specificity / Selectivity

Causality: The first and most critical step is to prove the method can unequivocally measure the analyte of interest without interference from other components in the sample matrix (e.g., other lipids, metabolites, or isomers).[19] For an MS/MS method, this is achieved by monitoring unique precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM).[20]

Experimental Protocol:

  • Analyze Blank Matrix: Inject an extract from a blank matrix (e.g., cell lysate from a knockout model, or a surrogate matrix) to ensure no interfering peaks are present at the retention time of the target analyte.

  • Analyze Spiked Matrix: Spike the blank matrix with a known concentration of the 3-oxo-PUFA-CoA standard and any known, structurally similar potential interferents.

  • Demonstrate Resolution: Confirm that the chromatographic system can separate the target analyte from isomers or other closely related compounds.

  • Acceptance Criteria: No significant interfering peaks (>20% of the lower limit of quantitation area) should be observed in the blank matrix at the analyte's retention time. The analyte peak in the spiked sample must be chromatographically pure and resolved from other compounds.

Linearity and Range

Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the instrument's response. This is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations for which the method is shown to be accurate, precise, and linear.[21]

Experimental Protocol:

  • Prepare Calibration Standards: Create a series of at least five calibration standards by spiking the analyte into a blank biological matrix. The concentration range should bracket the expected physiological concentrations.

  • Incorporate Internal Standard (IS): An ideal IS is a stable isotope-labeled version of the analyte. If unavailable, an odd-chain acyl-CoA (e.g., C17:0-CoA) that is not endogenously present can be used.[15] The IS corrects for variability in sample extraction and instrument response.[13]

  • Generate Calibration Curve: Analyze the standards in triplicate. Plot the ratio of the analyte peak area to the IS peak area against the analyte concentration.

  • Perform Linear Regression: Calculate the coefficient of determination (R²), y-intercept, and slope of the regression line.

Data Presentation (Example):

Concentration (nM)Analyte/IS Peak Area Ratio (Avg)
1.00.052
5.00.261
25.01.305
100.05.220
250.013.115
Regression Results Value
> 0.995
Slope 0.0524
Y-Intercept 0.0015

Acceptance Criteria: The coefficient of determination (R²) should be ≥ 0.99.

Accuracy and Precision

Causality: Accuracy reflects how close the measured value is to the true value. Precision describes the closeness of repeated measurements under the same conditions (repeatability) or different conditions (intermediate precision, e.g., different days, analysts).[5][19] These parameters ensure the method is both correct and reliable.

Experimental Protocol:

  • Prepare Quality Control (QC) Samples: Spike a blank matrix with the analyte at a minimum of three concentration levels: low, medium, and high (LQC, MQC, HQC).

  • Assess Accuracy (Recovery): Analyze the QC samples (n=5 at each level) against a freshly prepared calibration curve. Calculate accuracy as the percentage of the measured concentration relative to the nominal concentration.

  • Assess Precision (RSD):

    • Repeatability (Intra-assay): Calculate the relative standard deviation (%RSD) of the measurements for each QC level within a single analytical run.

    • Intermediate Precision (Inter-assay): Repeat the analysis on at least two different days with different analysts or equipment if possible. Calculate the %RSD across all runs.

Data Presentation (Example):

QC LevelNominal Conc. (nM)Measured Conc. (Avg, n=5)Accuracy (% Recovery)Precision (% RSD, Intra-assay)Precision (% RSD, Inter-assay)
LQC3.02.9197.0%4.5%6.8%
MQC75.076.8102.4%2.1%3.5%
HQC200.0197.498.7%1.8%2.9%

Acceptance Criteria:

  • Accuracy: Mean value should be within ±15% of the nominal value (±20% at the lower limit).

  • Precision: %RSD should not exceed 15% (20% at the lower limit).

Caption: Conceptual relationship between accuracy (closeness to the true value) and precision (closeness of repeated measurements).

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantified with acceptable accuracy and precision. The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[2] These define the lower limits of the method's capability.

Experimental Protocol:

  • Method 1 (Signal-to-Noise): Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3 for LOD and 10 for LOQ.[2]

  • Method 2 (Standard Deviation of the Response): Analyze a series of blank samples and calculate the standard deviation of the response. The LOD and LOQ are then calculated based on this standard deviation and the slope of the calibration curve.

  • Confirmation: The LOQ must be confirmed by demonstrating that it meets the accuracy and precision requirements (e.g., within ±20% accuracy and ≤20% RSD).

Acceptance Criteria: The LOQ must be at or below the lowest expected physiological concentration to be useful for the intended application.

Robustness

Causality: Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.[21]

Experimental Protocol:

  • Identify Critical Parameters: For an HPLC-MS/MS method, these include:

    • HPLC column temperature (e.g., ± 2°C)

    • Mobile phase pH (e.g., ± 0.1 units)

    • Mobile phase composition (e.g., ± 1% organic solvent)

    • Flow rate (e.g., ± 5%)

  • Vary Parameters: Analyze a sample (e.g., MQC) while making small, deliberate changes to one parameter at a time.

  • Assess Impact: Evaluate the effect on system suitability, analyte retention time, peak area, and shape.

Acceptance Criteria: The results should remain within the acceptance criteria for accuracy and precision, and system suitability parameters (e.g., peak resolution, tailing factor) should remain within predefined limits.

Conclusion

The validation of a new analytical method is a rigorous, multi-faceted process that is essential for generating reliable and reproducible scientific data. While older techniques like spectrophotometric assays offer simplicity for specific applications, the quantification of low-abundance and complex molecules like 3-oxo-PUFA-CoAs demands the superior sensitivity and specificity of HPLC-MS/MS.[3]

By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness according to established ICH guidelines, researchers can build a comprehensive validation package.[4][5] This not only ensures the trustworthiness of the data but also provides a solid foundation for its application in basic research, clinical diagnostics, and drug development, ultimately advancing our understanding of metabolic health and disease.

References

A Senior Scientist's Guide to the Cross-Validation of Quantification Methods for (8Z,11Z,14Z,17Z)-3-oxoicosatetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(8Z,11Z,14Z,17Z)-3-oxoicosatetraenoyl-CoA is a critical intermediate in the metabolism of long-chain polyunsaturated fatty acids.[1] As a 3-oxoacyl-CoA derivative, its concentration and flux are pivotal in understanding cellular energy homeostasis, lipid signaling, and the pathophysiology of metabolic diseases.[2] Consequently, the accurate and precise quantification of this molecule in complex biological matrices is paramount for researchers, scientists, and drug development professionals. However, its low endogenous abundance, inherent chemical reactivity, and similarity to other acyl-CoA species present significant analytical challenges.[3][4]

This guide provides an in-depth comparison of the primary analytical methodologies for quantifying this compound. We move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring each method is presented as a self-validating system. This document is designed to empower researchers to not only select the appropriate technique for their experimental needs but also to design and execute robust cross-validation studies to guarantee the integrity and reliability of their data.

Section 1: The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is widely regarded as the most effective analytical method for the detection and quantification of acyl-CoAs due to its unparalleled sensitivity and specificity.[2][4]

Principle of Operation

The power of LC-MS/MS lies in its multi-stage analytical process. First, High-Performance Liquid Chromatography (HPLC) separates this compound from other metabolites in the sample based on its physicochemical properties (e.g., polarity). The separated analyte is then ionized, typically via electrospray ionization (ESI), and enters the mass spectrometer. In the tandem MS setup, the first quadrupole (Q1) selects the specific mass-to-charge ratio (m/z) of the parent molecule. This selected ion is then fragmented in a collision cell (Q2), and the resulting characteristic fragment ions are detected by a third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, as it is highly improbable that an interfering compound will have both the same parent mass and the same fragmentation pattern.[5]

Detailed Experimental Protocol: LC-MS/MS
  • Sample Preparation & Extraction:

    • Rationale: The goal is to efficiently extract the polar acyl-CoA from a complex biological matrix (e.g., tissue homogenate, cell lysate) while removing interfering substances like proteins and non-polar lipids. The inclusion of an internal standard is critical to correct for variability in extraction efficiency and matrix-induced ion suppression.[4]

    • Protocol:

      • To ~50 mg of frozen tissue or a cell pellet, add 1 mL of an ice-cold extraction solvent (e.g., 2:1:1 dichloromethane/methanol/water).

      • Crucially, add an internal standard. The ideal choice is a stable isotope-labeled version of the analyte. If unavailable, a structurally similar odd-chain acyl-CoA (e.g., heptadecanoyl-CoA) is a suitable alternative.[4]

      • Homogenize the sample thoroughly using a tissue disruptor or probe sonicator, always keeping the sample on ice.

      • Centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins and separate phases.

      • Carefully collect the upper aqueous/methanol phase, which contains the polar acyl-CoAs.[2]

      • For cleaner samples, a solid-phase extraction (SPE) step can be employed to further purify the acyl-CoAs and remove salts that can interfere with MS analysis.[5]

      • Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a small volume (e.g., 100 µL) of the initial LC mobile phase.

  • Liquid Chromatography (LC) Conditions:

    • Rationale: Reversed-phase chromatography is used to separate acyl-CoAs based on the length and unsaturation of their fatty acyl chains. A gradient elution is necessary to resolve a wide range of polarities within a reasonable timeframe.[3]

    • Parameters:

      • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

      • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.[6][7]

      • Mobile Phase B: Acetonitrile/Methanol (9:1) with 0.1% formic acid.

      • Flow Rate: 0.3 mL/min.

      • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.

  • Tandem Mass Spectrometry (MS/MS) Conditions:

    • Rationale: Positive ion mode is typically used for acyl-CoAs as they readily form protonated species [M+H]⁺.[2] The MRM transitions are chosen based on the predictable fragmentation of the Coenzyme A moiety.

    • Parameters:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • MRM Transitions:

        • Parent Ion (Q1): The calculated m/z for this compound [M+H]⁺ is approximately 1068.4.

        • Product Ions (Q3): A common fragmentation for acyl-CoAs is the neutral loss of the 3'-phospho-ADP moiety (-507.1 amu), resulting in a product ion of m/z ~561.3.[5] Another characteristic fragment corresponds to the adenosine diphosphate portion at m/z 428.1.[5][8]

      • Quantification: The analyte concentration is determined by the ratio of the peak area of the analyte's MRM transition to that of the internal standard.

Section 2: The Accessible Workhorse: HPLC with UV Detection (HPLC-UV)

Principle of Operation

This method leverages the same powerful chromatographic separation as LC-MS/MS. However, detection relies on the strong ultraviolet (UV) absorbance of the adenine ring within the Coenzyme A structure.[3] The maximum absorbance occurs around 260 nm, allowing for quantification based on the Beer-Lambert law. The primary limitation is specificity; any co-eluting compound that also contains an adenine moiety (e.g., ATP, ADP, NAD⁺) or otherwise absorbs at 260 nm will interfere with the measurement, potentially leading to overestimation.[2]

Detailed Experimental Protocol: HPLC-UV
  • Sample Preparation & Extraction:

    • Rationale: The extraction protocol is similar to that for LC-MS/MS. However, because the detector is less specific, a more rigorous cleanup, such as a well-optimized SPE protocol, is highly recommended to minimize interferences.[3]

    • Protocol: Follow steps 1.1 through 1.7 as described for LC-MS/MS. An internal standard is still recommended, but it must be a compound that separates chromatographically from the analyte of interest and other endogenous peaks.

  • High-Performance Liquid Chromatography (HPLC) Conditions:

    • Rationale: The chromatographic conditions are designed to achieve baseline separation of the target analyte from other UV-absorbing species.

    • Parameters:

      • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[3]

      • Mobile Phase A: 75 mM Potassium Phosphate buffer (KH₂PO₄), pH adjusted to 5.5.

      • Mobile Phase B: Acetonitrile.[3]

      • Flow Rate: 1.0 mL/min.

      • Gradient: A shallow gradient is often required to resolve complex mixtures, for example, starting at 20% B and increasing to 50% B over 30 minutes.

      • Detection: UV detector set to 260 nm.[9]

      • Quantification: Concentration is determined by comparing the peak area of the analyte to a standard curve generated from a pure, synthetic standard of this compound.[10]

Section 3: The High-Throughput Option: Coupled Spectrophotometric Assay

Enzymatic assays offer a high-throughput, chromatography-free method suitable for screening applications where relative changes are of primary interest.

Principle of Operation

This method relies on a series of coupled enzymatic reactions that produce a colored or fluorescent product proportional to the amount of the target analyte. A plausible assay for a 3-oxoacyl-CoA involves the enzyme 3-oxoacyl-CoA thiolase. This enzyme catalyzes the cleavage of the 3-oxoacyl-CoA into an acetyl-CoA and a shortened acyl-CoA, releasing a molecule of free Coenzyme A (CoASH). The liberated sulfhydryl group on CoASH can then react with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored product with a strong absorbance at 412 nm.[11]

Detailed Experimental Protocol: Spectrophotometric Assay
  • Sample Preparation:

    • Rationale: Samples must be prepared to be compatible with the enzymatic reaction. This typically involves a simpler extraction than for chromatographic methods, but care must be taken to remove any substances that might inhibit the enzymes.

    • Protocol:

      • Homogenize tissue or cells in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).

      • Centrifuge to remove debris. The resulting supernatant can often be used directly.

      • A simple deproteinization step using a perchloric acid precipitation followed by neutralization may be necessary for some sample types.

  • Assay Protocol (96-well plate format):

    • Rationale: A microplate format allows for the simultaneous analysis of many samples, standards, and controls.

    • Protocol:

      • Prepare a standard curve using a known concentration of this compound.

      • To each well of a 96-well plate, add 50 µL of sample or standard.

      • Prepare a reaction mixture containing: 100 mM Tris-HCl buffer (pH 8.0), 100 µM DTNB, and an excess of 3-oxoacyl-CoA thiolase.

      • Initiate the reaction by adding 150 µL of the reaction mixture to each well.

      • Incubate at 37°C for 15-30 minutes.

      • Measure the absorbance at 412 nm using a microplate reader.[11]

      • Quantification: Calculate the concentration in the samples by interpolating their absorbance values from the standard curve.

Section 4: A Framework for Robust Cross-Validation

Experimental Workflow for Cross-Validation

The core principle is to analyze the same set of samples using each of the chosen methods in parallel.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Parallel Quantification cluster_data Data Analysis & Comparison Sample Biological Samples (n > 20) (e.g., liver homogenates) Spike Spike subset of samples with known concentrations Sample->Spike Split Aliquot each sample for parallel analysis Spike->Split LCMS Method 1: LC-MS/MS Analysis Split->LCMS HPLC Method 2: HPLC-UV Analysis Split->HPLC Enzyme Method 3: Spectrophotometric Assay Split->Enzyme Stats Method Performance Metrics (LOD, LOQ, Precision, Accuracy) LCMS->Stats Correlation Correlation Analysis (e.g., Pearson r) LCMS->Correlation Agreement Agreement Analysis (e.g., Bland-Altman Plot) LCMS->Agreement HPLC->Stats HPLC->Correlation HPLC->Agreement Enzyme->Stats Enzyme->Correlation Enzyme->Agreement Conclusion Final Report: Method Comparability Stats->Conclusion Correlation->Conclusion Agreement->Conclusion

Caption: Workflow for the cross-validation of three quantification methods.

Key Data Analysis Steps
  • Method Performance Assessment: For each method, calculate the Limit of Detection (LOD), Limit of Quantification (LOQ), linearity (R² of the standard curve), intra-assay precision (%CV), and inter-assay precision (%CV).[12][13]

  • Correlation Analysis: Plot the concentrations obtained from Method 2 (e.g., HPLC-UV) against those from Method 1 (LC-MS/MS). Calculate the Pearson correlation coefficient (r) to assess the strength of the linear relationship. A value close to 1 indicates a strong positive correlation.

  • Agreement Analysis: A high correlation does not automatically mean the methods agree. A Bland-Altman plot is used to visualize the agreement by plotting the difference between the two measurements against their average. This helps to identify any systematic bias between the methods.

Section 5: Comparative Performance and Method Selection

The choice of method is a trade-off between specificity, sensitivity, throughput, and available resources. The table below summarizes the expected performance characteristics based on established principles for acyl-CoA analysis.

Parameter LC-MS/MS HPLC-UV Spectrophotometric Assay Reference(s)
Specificity Very High (Mass-based)Moderate (Retention time only)Low (Enzyme/Substrate class)[2][4]
Sensitivity (LOQ) Very High (fmol-pmol)Low (pmol-nmol)Moderate (pmol)[3][13][14]
Linear Range 3-4 orders of magnitude2-3 orders of magnitude1-2 orders of magnitude[5]
Precision (Inter-assay CV) < 10%< 15%< 20%[4][13]
Throughput Low to MediumLow to MediumHigh[11]
Matrix Effect High (Ion suppression)LowMedium (Enzyme inhibition)[4]
Instrumentation Cost HighMediumLow
Expertise Required HighMediumLow
Decision-Making Guide

This flowchart can guide the selection of the most appropriate method based on the primary research question.

DecisionTree q1 Primary Goal? ans_abs Absolute & Accurate Quantification (e.g., Biomarker Validation) q1->ans_abs Accuracy ans_rel Relative Quantification & High-Throughput Screening (e.g., Compound Library Screen) q1->ans_rel Throughput ans_bud Routine Analysis on a Limited Budget q1->ans_bud Cost-Effectiveness res_lcms Use LC-MS/MS ans_abs->res_lcms res_enz Use Spectrophotometric Assay ans_rel->res_enz res_hplc Use HPLC-UV ans_bud->res_hplc validate Crucially, validate findings with LC-MS/MS on select hits/samples res_enz->validate res_hplc->validate

Caption: Decision tree for selecting a quantification method.

Conclusion

The quantification of this compound is a challenging but essential task in metabolic research. While LC-MS/MS stands as the unequivocal gold standard for its sensitivity and specificity, HPLC-UV provides a viable alternative for laboratories with limited resources, provided that careful validation is performed to account for potential interferences. For large-scale screening applications, spectrophotometric assays offer the necessary throughput, with the understanding that positive hits must be confirmed by a more specific method.

References

A Senior Application Scientist's Guide to the Comparative Analysis of (8Z,11Z,14Z,17Z)-3-oxoicosatetraenoyl-CoA Levels in Different Tissues

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of lipid metabolism, understanding the tissue-specific distribution of key metabolic intermediates is paramount. This guide provides an in-depth comparative analysis of (8Z,11Z,14Z,17Z)-3-oxoicosatetraenoyl-CoA, a critical intermediate in the beta-oxidation of eicosatetraenoic acid. We will delve into the biochemical significance of this molecule, present a robust methodology for its quantification, and explore the enzymatic landscape that dictates its varying levels across different tissues.

The Significance of this compound in Cellular Metabolism

This compound is a transient but vital intermediate in the catabolism of eicosatetraenoic acid, a 20-carbon polyunsaturated fatty acid. Its concentration within a cell reflects the active flux through the fatty acid beta-oxidation pathway. The tissue-specific levels of this acyl-CoA can provide critical insights into the metabolic state of an organ, its energy demands, and potential dysregulations in lipid metabolism that are characteristic of various disease states.

Long-chain fatty acyl-CoAs are not merely metabolic substrates; they are also critical regulatory molecules that can influence signaling pathways and gene expression.[1] Therefore, accurately quantifying intermediates like this compound in different tissues is essential for a comprehensive understanding of both normal physiology and the pathophysiology of metabolic diseases.

Experimental Workflow for Quantification

The quantification of acyl-CoA species from biological tissues is a challenging analytical task due to their low abundance and inherent instability. A robust and sensitive method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is required for accurate and reliable measurements.[2][3]

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Tissue Tissue Collection (Liver, Brain, Heart) Homogenization Homogenization (e.g., in 10% trichloroacetic acid) Tissue->Homogenization Extraction Solid Phase Extraction (SPE) (Reversed-phase column) Homogenization->Extraction HPLC UHPLC Separation (C18 column) Extraction->HPLC Eluted Acyl-CoAs MS Tandem Mass Spectrometry (ESI in positive ion mode) HPLC->MS Data Data Acquisition (Multiple Reaction Monitoring) MS->Data Quantification Quantification (Internal Standard Method) Data->Quantification Comparison Comparative Analysis Quantification->Comparison

Caption: Experimental workflow for the comparative analysis of acyl-CoA levels in tissues.

Detailed Experimental Protocol

1. Tissue Collection and Homogenization:

  • Excise tissues (e.g., liver, brain, heart) from the model organism and immediately flash-freeze in liquid nitrogen to halt metabolic activity.

  • For extraction, weigh the frozen tissue and homogenize in a 10-fold volume of ice-cold 10% trichloroacetic acid (TCA) to precipitate proteins and extract the acyl-CoAs.[4]

2. Solid Phase Extraction (SPE):

  • Centrifuge the homogenate and load the supernatant onto a pre-conditioned reversed-phase SPE column.

  • Wash the column to remove interfering substances.

  • Elute the acyl-CoAs with an appropriate solvent mixture (e.g., methanol/water with a volatile buffer).

3. LC-MS/MS Analysis:

  • Chromatography: Employ an ultra-high-performance liquid chromatography (UHPLC) system with a C18 reversed-phase column for the separation of acyl-CoA species.[5]

  • Mass Spectrometry: Utilize a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • Data Acquisition: Set up a multiple reaction monitoring (MRM) method for the specific detection of this compound. The precursor ion will be the [M+H]+ of the molecule, and the product ion will correspond to the characteristic fragment of the CoA moiety.

4. Quantification:

  • Spike the tissue homogenate with a known amount of a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA) prior to extraction.

  • Construct a calibration curve using a series of known concentrations of a synthetic standard of this compound.

  • Calculate the concentration of the analyte in the tissue samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Comparative Analysis of this compound Levels

TissuePrimary Metabolic Function Related to Fatty AcidsKey Enzymes in Polyunsaturated Fatty Acid Beta-OxidationInferred Relative Level of this compoundRationale
Liver High capacity for both fatty acid synthesis and oxidation; central hub for lipid metabolism.[6]High expression of most beta-oxidation enzymes.[6]High The liver actively metabolizes fatty acids for energy and for the synthesis of other lipids. This high metabolic flux would lead to a relatively higher steady-state concentration of beta-oxidation intermediates.
Heart Primarily relies on fatty acid oxidation for continuous energy supply.[7]High levels of mitochondrial beta-oxidation enzymes.Moderate to High The heart's constant demand for ATP from fatty acid oxidation suggests a significant flux through this pathway, leading to substantial levels of intermediates.
Brain Primarily utilizes glucose for energy; fatty acid oxidation is less prominent but occurs.[8]Lower overall capacity for fatty acid beta-oxidation compared to liver and heart.[8]Low While the brain can oxidize fatty acids, its preference for glucose as an energy source implies a lower flux through the beta-oxidation pathway, resulting in lower levels of intermediates like this compound. Studies have shown that polyunsaturated fatty acids like eicosapentaenoic acid (structurally similar to eicosatetraenoic acid) are rapidly beta-oxidized in the brain, suggesting a rapid turnover of these intermediates.[9]
Skeletal Muscle Utilizes both glucose and fatty acids for energy, with fatty acid oxidation being significant, especially during exercise and fasting.Expression of beta-oxidation enzymes is adaptable and increases with endurance training.Variable (Low to High) The levels of beta-oxidation intermediates in skeletal muscle are highly dependent on the physiological state. At rest, the levels are likely to be low, but they can increase significantly during periods of high energy demand.

The Biochemical Pathway: Beta-Oxidation of Eicosatetraenoic Acid

The degradation of eicosatetraenoic acid to produce this compound involves a series of enzymatic reactions within the mitochondria. The presence of double bonds in polyunsaturated fatty acids necessitates the action of auxiliary enzymes in addition to the core beta-oxidation machinery.

G cluster_auxiliary Auxiliary Enzymes for PUFA Oxidation Eicosatetraenoyl_CoA Eicosatetraenoyl-CoA (20:4, cis-Δ5,8,11,14) Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Eicosatetraenoyl_CoA->Acyl_CoA_Dehydrogenase 1st cycle Intermediate1 trans-Δ2,cis-Δ8,11,14-Icosatetraenoyl-CoA Acyl_CoA_Dehydrogenase->Intermediate1 Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Intermediate2 3-Hydroxy-cis-Δ8,11,14-icosatrienoyl-CoA Enoyl_CoA_Hydratase->Intermediate2 Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Target_Molecule (8Z,11Z,14Z)-3-Oxoicosatetraenoyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Target_Molecule Thiolase β-Ketothiolase Enoyl_CoA_Isomerase Δ3,Δ2-Enoyl-CoA Isomerase Dienoyl_CoA_Reductase 2,4-Dienoyl-CoA Reductase Intermediate1->Enoyl_CoA_Hydratase Intermediate2->Hydroxyacyl_CoA_Dehydrogenase Target_Molecule->Thiolase Cleavage to Acetyl-CoA and Octadecatrienoyl-CoA

Caption: Simplified pathway showing the initial steps of eicosatetraenoic acid beta-oxidation leading to the formation of the target molecule.

The beta-oxidation of polyunsaturated fatty acids like eicosatetraenoic acid requires the concerted action of the core beta-oxidation enzymes (acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thiolase) and auxiliary enzymes such as enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase to handle the pre-existing double bonds.[8][10] The tissue-specific expression and activity of these enzymes will ultimately determine the steady-state concentration of intermediates like this compound. Transcriptomic analyses have revealed that the expression of genes involved in fatty acid transport and oxidation can vary significantly between different tissues, which supports the inferred differences in the levels of our target molecule.[6][11]

Conclusion

This guide provides a comprehensive framework for the comparative analysis of this compound levels in different tissues. While direct quantitative comparisons remain an area for future research, the presented methodology offers a robust approach for obtaining these critical data. By understanding the tissue-specific nuances of polyunsaturated fatty acid metabolism, researchers and drug development professionals can gain valuable insights into the metabolic underpinnings of health and disease, paving the way for novel therapeutic strategies.

References

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized (8Z,11Z,14Z,17Z)-3-oxoicosatetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Imperative of Purity: Understanding Potential Contaminants

The synthesis of a complex molecule like (8Z,11Z,14Z,17Z)-3-oxoicosatetraenoyl-CoA, typically involving the coupling of the corresponding fatty acid with Coenzyme A (CoA), can introduce a variety of impurities. A robust purity assessment strategy must be capable of detecting:

  • Unreacted Starting Materials: Residual (8Z,11Z,14Z,17Z)-3-oxoicosatetraenoic acid and free Coenzyme A.

  • Reagents and Catalysts: Components from the synthetic process used to activate the carboxylic acid and facilitate the thioester bond formation.

  • Side-Products: These can include isomers (both positional and geometric cis/trans isomers) of the fatty acyl chain, which can arise during synthesis or from impurities in the starting fatty acid.

  • Degradation Products: The polyunsaturated nature of the molecule makes it susceptible to oxidation, while the high-energy thioester bond is prone to hydrolysis.[1] This can result in oxidized forms of the fatty acyl chain, as well as the free fatty acid and CoA.

A Comparative Overview of Analytical Techniques

The three principal analytical methodologies for assessing the purity of long-chain acyl-CoAs are High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages and limitations.

Technique Principle Strengths Limitations Primary Application
HPLC-UV Separation based on hydrophobicity, with detection of the adenine moiety of CoA at ~260 nm.[2]Quantitative, widely available, good for detecting impurities with a CoA moiety.Lower sensitivity than MS, may not detect impurities without the CoA moiety (e.g., free fatty acids), potential for co-elution.Routine purity checks, quantification of the main compound and CoA-containing impurities.
LC-MS/MS Separation by HPLC followed by mass-based detection and fragmentation, allowing for specific identification.High sensitivity and specificity, structural information from fragmentation patterns, can detect a wide range of impurities.Quantification can be more complex than HPLC-UV, potential for ion suppression effects.Definitive identification of the target molecule and trace impurities, metabolite identification.
NMR Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Non-destructive, provides unambiguous structural confirmation, can quantify impurities without a reference standard (qNMR).Relatively low sensitivity, requires higher sample concentrations, complex spectra for large molecules.Structural verification of the final product, identification and quantification of major impurities.

In-Depth Methodologies and Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Causality of Experimental Choices: RP-HPLC separates molecules based on their hydrophobicity.[2] The long icosatetraenoyl chain of the target molecule provides strong retention on a non-polar stationary phase like C18. A gradient elution, starting with a high aqueous content and gradually increasing the organic solvent, is employed to first elute polar impurities and then the more hydrophobic acyl-CoAs. The adenine ring of the CoA moiety provides a convenient chromophore for UV detection around 260 nm.[3]

Experimental Protocol: RP-HPLC-UV Analysis

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: Aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.3).

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-10 min: 10-50% B

    • 10-25 min: 50-80% B

    • 25-30 min: 80-10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Sample Preparation: Dissolve the synthesized product in a small amount of Mobile Phase A or a methanol/water mixture to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

Figure 1: RP-HPLC-UV Workflow
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Causality of Experimental Choices: LC-MS/MS provides an orthogonal method of detection to UV, offering mass-based identification. This is crucial for confirming the identity of the target molecule and for detecting impurities that may not have a UV chromophore or that co-elute with the main peak. Acyl-CoAs exhibit a characteristic fragmentation pattern in positive ion mode, with a neutral loss of the 3'-phosphoadenosine diphosphate moiety (507 Da), which is highly specific and can be used for targeted detection in Multiple Reaction Monitoring (MRM) mode.[4]

Experimental Protocol: LC-MS/MS Analysis

  • LC System: Utilize the same LC conditions as described for RP-HPLC. The flow can be split before entering the mass spectrometer if necessary.

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • MS/MS Parameters:

    • Parent Ion (Q1): The [M+H]⁺ of this compound.

    • Product Ion (Q3): The fragment resulting from the neutral loss of 507 Da.[4]

  • Data Acquisition: Full scan mode for initial identification and MRM mode for targeted quantification and impurity profiling.

  • Sample Preparation: Similar to HPLC, but lower concentrations (e.g., 1-10 µg/mL) are typically sufficient due to the high sensitivity of MS.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis dissolve Dissolve Sample filter Filter (0.22 µm) dissolve->filter inject Inject into LC filter->inject column C18 Column inject->column esi ESI Source column->esi ms Tandem MS esi->ms spectra Acquire Mass Spectra ms->spectra identify Identify Impurities spectra->identify

Figure 2: LC-MS/MS Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Experimental Choices: NMR spectroscopy is the gold standard for unambiguous structure elucidation. For a molecule like this compound, ¹H NMR can confirm the presence of key structural features, such as the olefinic protons of the polyunsaturated chain, the methylene protons adjacent to the ketone and thioester, and the characteristic protons of the CoA moiety. ¹³C NMR provides complementary information on the carbon skeleton. The ratio of integrals of specific protons of the target molecule to those of impurities can be used for quantification without the need for impurity standards.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the synthesized product in a suitable deuterated solvent (e.g., D₂O or Methanol-d₄). The choice of solvent is critical to avoid exchange of labile protons and to ensure good solubility.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Data Acquisition: Standard ¹H NMR experiment.

  • Data Analysis:

    • Structural Confirmation: Identify characteristic chemical shifts. For polyunsaturated fatty acids, olefinic protons typically resonate between 5.3-5.4 ppm.[5] Protons on carbons adjacent to the double bonds (allylic protons) appear around 2.8 ppm.[5]

    • Purity Assessment: Integrate the signals corresponding to the target molecule and any visible impurities. The presence of free fatty acid would be indicated by a different chemical shift for the α-methylene protons. Residual solvents from the synthesis will also be readily apparent.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectrometer cluster_data Data Analysis dissolve Dissolve in Deuterated Solvent acquire Acquire 1H/13C Spectra dissolve->acquire process Process Spectra acquire->process assign Assign Signals process->assign quantify Quantify Impurities assign->quantify

Figure 3: NMR Workflow

Self-Validating Systems and Trustworthiness

Each of these protocols incorporates elements of a self-validating system.

  • In HPLC , the retention time of the main peak should be consistent across runs, and the peak shape should be symmetrical. The UV spectrum of the peak, if a diode array detector is used, should match that of a reference standard.

  • In LC-MS/MS , the detection of both the correct precursor ion and the characteristic fragment ion provides a high degree of confidence in the identification.

  • In NMR , the combination of chemical shifts, coupling constants, and integration values for all signals must be consistent with the proposed structure.

By employing at least two of these orthogonal techniques (e.g., HPLC-UV and LC-MS/MS, or HPLC-UV and NMR), a comprehensive and trustworthy assessment of purity can be achieved.

Handling and Stability Considerations

Polyunsaturated fatty acyl-CoAs are susceptible to degradation.[1] To ensure the accuracy of the purity assessment, the following precautions should be taken:

  • Storage: Store synthesized material at -80°C under an inert atmosphere (e.g., argon).

  • Sample Preparation: Prepare samples for analysis immediately before use and keep them on ice or in a cooled autosampler.

  • Solvents: Use high-purity, degassed solvents to minimize oxidation.

Conclusion

The rigorous assessment of purity for synthesized this compound is a critical, non-negotiable step in ensuring the validity of downstream research. A multi-pronged analytical approach, leveraging the quantitative strength of HPLC-UV, the high sensitivity and specificity of LC-MS/MS, and the definitive structural information from NMR, provides the most robust and reliable evaluation. By understanding the principles behind each technique and implementing the detailed protocols provided, researchers can proceed with confidence in the quality of their synthetic lipid mediators.

References

comparing the enzymatic activity on (8Z,11Z,14Z,17Z)-3-oxoicosatetraenoyl-CoA versus saturated analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in metabolic pathways, enzymology, and drug development, understanding the nuances of substrate specificity is paramount. This guide provides an in-depth comparison of the enzymatic activity on the polyunsaturated substrate (8Z,11Z,14Z,17Z)-3-oxoicosatetraenoyl-CoA versus its saturated analogs. We will delve into the structural and electronic differences that influence enzyme kinetics, explore the experimental methodologies to assess these differences, and provide insights into the physiological implications.

Introduction: The Significance of 3-Oxoacyl-CoAs in Metabolism

Long-chain fatty acyl-CoAs are central molecules in cellular metabolism, serving as intermediates in both fatty acid synthesis and degradation (β-oxidation).[1] The introduction of a keto group at the C3 position marks a critical step in these pathways, creating 3-oxoacyl-CoA substrates for a variety of enzymes. The degree of saturation in the acyl chain of these substrates can significantly impact their processing by enzymes such as 3-oxoacyl-CoA thiolases and reductases, thereby influencing metabolic flux and cellular signaling.[2]

This compound is a polyunsaturated long-chain 3-oxoacyl-CoA derived from eicosatetraenoic acid (ETA).[3][4] Its four cis double bonds introduce conformational constraints and alter the electron distribution compared to a saturated C20 analog like 3-oxoicosanoyl-CoA. This guide will explore how these differences manifest in enzymatic reactions.

The Fatty Acid β-Oxidation Pathway: A Comparative Overview

The β-oxidation of fatty acids is a cyclical process that shortens the acyl-CoA chain by two carbons in each cycle. The enzymes involved exhibit varying specificities for substrates of different chain lengths and saturation levels.

Beta_Oxidation_Pathway cluster_pathway Mitochondrial β-Oxidation Cycle AcylCoA Fatty Acyl-CoA EnoylCoA trans-Δ2-Enoyl-CoA AcylCoA->EnoylCoA Acyl-CoA Dehydrogenase FAD FAD HydroxyacylCoA (S)-3-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase H2O H2O OxoacylCoA 3-Oxoacyl-CoA HydroxyacylCoA->OxoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase NAD NAD+ ShorterAcylCoA Acyl-CoA (n-2) OxoacylCoA->ShorterAcylCoA 3-Oxoacyl-CoA Thiolase CoASH CoASH AcetylCoA Acetyl-CoA ShorterAcylCoA->AcetylCoA To Citric Acid Cycle FADH2 FADH2 NADH NADH + H+

Caption: Generalized mitochondrial β-oxidation pathway for saturated fatty acyl-CoAs.

For polyunsaturated fatty acids, additional auxiliary enzymes are required to handle the non-standard bond configurations, which can impact the overall rate of oxidation.

Comparative Enzymatic Activity

The primary enzymes acting on 3-oxoacyl-CoAs in the final steps of β-oxidation are 3-oxoacyl-CoA thiolases and in the fatty acid elongation pathway, 3-oxoacyl-CoA reductases.

3-Oxoacyl-CoA Thiolases

These enzymes (EC 2.3.1.16) catalyze the final step of β-oxidation, cleaving a 3-oxoacyl-CoA into a shorter acyl-CoA and acetyl-CoA.[5] Studies have shown that thiolases exhibit specificity based on the chain length of the substrate.[5][6][7]

  • Saturated Substrates : Thiolases generally show high activity towards medium-chain saturated 3-oxoacyl-CoAs.[6][7] For example, thiolase A from rat liver peroxisomes is most active with medium-chain substrates.[6][7] Similarly, thiolase II from sunflower cotyledons shows increasing activity with increasing chain length from C4 to C16.[5]

  • Unsaturated Substrates : The presence of cis double bonds, as in this compound, can significantly affect enzyme activity. Research comparing the metabolic flux of cis-5-enoyl-CoAs with saturated acyl-CoAs found that the combined activities of 3-hydroxyacyl-CoA dehydrogenase and 3-ketoacyl-CoA thiolase were less than 40% for the unsaturated derivatives compared to their saturated counterparts.[8][9] This suggests that the conformational rigidity and altered stereochemistry imposed by the double bonds can hinder optimal substrate binding and catalysis in the active site of thiolase.

Very-Long-Chain 3-Oxoacyl-CoA Reductases

In the context of fatty acid elongation, very-long-chain 3-oxoacyl-CoA reductases (EC 1.1.1.330) catalyze the reduction of a 3-oxoacyl-CoA to a 3-hydroxyacyl-CoA.[10][11] This is a key step in the synthesis of very-long-chain fatty acids (VLCFAs).

  • Substrate Specificity : These reductases are part of a microsomal complex that elongates palmitoyl-CoA and stearoyl-CoA and their modified forms.[10] The human enzyme, HSD17B12, is known to act on various unsaturated 3-oxoacyl-CoAs, including (7Z,10Z,13Z,16Z)-3-oxodocosatetraenoyl-CoA and (8Z,11Z,14Z)-3-oxoeicosatrienoyl-CoA.[11][12] This indicates that the enzyme can accommodate unsaturated acyl chains.

  • Saturated vs. Unsaturated : While the enzyme is active on both saturated and unsaturated substrates, the relative efficiencies can differ. The presence of double bonds can influence the flexibility of the acyl chain, potentially affecting its entry and positioning within the enzyme's active site. The 3-hydroxyacyl-CoA dehydratases (HACD1 and HACD2), which act on the product of the reductase, are known to be active on saturated, monounsaturated, and polyunsaturated 3-hydroxyacyl-CoAs, suggesting the entire elongation machinery is equipped to handle unsaturated intermediates.[13]

Quantitative Data Summary

Direct comparative kinetic data for this compound versus a saturated C20 analog is sparse. However, we can compile related data to infer the expected trends.

EnzymeSubstrate TypeOrganism/TissueKm (µM)Vmax (relative)Reference
3-Oxoacyl-CoA Thiolase IISaturated (C4 to C16)Sunflower Cotyledons3 - 27Increases with chain length--INVALID-LINK--
3-Oxoacyl-CoA Thiolase ASaturated (medium-chain)Rat Liver PeroxisomesNot specifiedHigh--INVALID-LINK--
Combined Dehydrogenase & ThiolaseSaturated Acyl-CoAsRat Liver MitochondriaNot specified100%--INVALID-LINK--
Combined Dehydrogenase & Thiolasecis-5-Unsaturated Acyl-CoAsRat Liver MitochondriaNot specified<40%--INVALID-LINK--

Experimental Protocols

To empirically determine the enzymatic activity on this compound versus a saturated analog, the following experimental workflows are recommended.

Assay for 3-Oxoacyl-CoA Thiolase Activity

A continuous spectrophotometric assay is commonly employed to measure thiolase activity. The cleavage of the 3-oxoacyl-CoA in the presence of Coenzyme A (CoASH) results in a decrease in absorbance at 303 nm due to the disappearance of the magnesium-complexed enolate form of the substrate.

Thiolase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer: - Tris-HCl (pH 8.1) - MgCl2 - Coenzyme A Mix Mix Assay Buffer, CoASH, and Substrate in a cuvette Reagents->Mix Substrates Prepare Substrates: 1. This compound 2. Saturated 3-oxoacyl-CoA (e.g., 3-oxoicosanoyl-CoA) Substrates->Mix Enzyme Purify or obtain 3-Oxoacyl-CoA Thiolase Initiate Initiate reaction by adding the enzyme Enzyme->Initiate Incubate Equilibrate at constant temperature (e.g., 25°C) Mix->Incubate Incubate->Initiate Measure Monitor decrease in A303nm over time Initiate->Measure Calculate Calculate initial rates from the linear phase of the reaction Measure->Calculate Kinetics Determine Km and Vmax by varying substrate concentration Calculate->Kinetics Compare Compare kinetic parameters for unsaturated vs. saturated substrates Kinetics->Compare

Caption: Workflow for the spectrophotometric assay of 3-oxoacyl-CoA thiolase activity.

Step-by-Step Protocol:

  • Prepare the reaction mixture: In a quartz cuvette, combine Tris-HCl buffer (pH 8.1), MgCl₂, and Coenzyme A.

  • Add the substrate: Add a known concentration of either this compound or the saturated analog.

  • Equilibrate: Incubate the mixture at a constant temperature (e.g., 25°C) in a spectrophotometer.

  • Initiate the reaction: Add the purified 3-oxoacyl-CoA thiolase to the cuvette and mix immediately.

  • Monitor absorbance: Record the decrease in absorbance at 303 nm for several minutes.

  • Calculate activity: Determine the initial reaction rate from the linear portion of the absorbance curve, using the extinction coefficient for the Mg²⁺-enolate complex.

  • Determine kinetic parameters: Repeat steps 1-6 with varying substrate concentrations to determine Km and Vmax values.

Assay for 3-Oxoacyl-CoA Reductase Activity

The activity of 3-oxoacyl-CoA reductase is typically measured by monitoring the oxidation of NADPH to NADP⁺, which results in a decrease in absorbance at 340 nm.

Step-by-Step Protocol:

  • Prepare the reaction mixture: In a cuvette, combine a suitable buffer (e.g., potassium phosphate, pH 7.0) and NADPH.

  • Add the substrate: Add a known concentration of this compound or its saturated counterpart.

  • Equilibrate: Incubate the mixture at a constant temperature (e.g., 37°C).

  • Initiate the reaction: Add the purified 3-oxoacyl-CoA reductase.

  • Monitor absorbance: Record the decrease in absorbance at 340 nm over time.

  • Calculate activity: Use the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹) to calculate the rate of NADPH oxidation.

  • Determine kinetic parameters: Vary the substrate concentration to obtain Km and Vmax.

Causality and Field-Proven Insights

The reduced enzymatic activity on polyunsaturated 3-oxoacyl-CoAs can be attributed to several factors:

  • Stereoelectronic Effects : The cis double bonds in this compound create kinks in the acyl chain, leading to a more compact and rigid structure compared to the flexible, linear conformation of a saturated chain. This can result in a suboptimal fit within the enzyme's active site, increasing the activation energy of the reaction.

  • Active Site Steric Hindrance : The active sites of many metabolic enzymes are often hydrophobic tunnels. The rigid structure of the polyunsaturated chain may cause steric clashes with amino acid residues lining the active site, impeding proper substrate positioning for catalysis.

  • Auxiliary Enzyme Requirement : The complete β-oxidation of polyunsaturated fatty acids requires additional isomerases and reductases to process the non-standard intermediates. While not directly acting on the 3-oxoacyl-CoA, the overall pathway flux for unsaturated substrates is inherently more complex and can be rate-limited by these auxiliary steps.

For drug development professionals, these differences are critical. Inhibitors designed against these enzymes may show different potencies depending on the saturation state of the endogenous substrates. A compound that effectively inhibits the processing of saturated fats may be less effective against polyunsaturated fats, a crucial consideration for metabolic disease therapies.

Conclusion and Future Directions

The available evidence strongly suggests that the enzymatic processing of this compound by key enzymes like 3-oxoacyl-CoA thiolase is less efficient than that of its saturated analogs. This is primarily due to the conformational constraints imposed by the multiple cis double bonds.

To fully elucidate these differences, further research is required to determine the precise kinetic parameters (Km, Vmax, and kcat) of purified thiolases and reductases with this compound and a direct saturated comparator like 3-oxoicosanoyl-CoA. Such studies will provide invaluable data for modeling metabolic fluxes and for the rational design of therapeutics targeting fatty acid metabolism.

References

A Senior Application Scientist's Guide to Validating Enzyme Roles in the Metabolism of (8Z,11Z,14Z,17Z)-3-oxoicosatetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Pinpointing the Players in Omega-3 Fatty Acid Beta-Oxidation

The metabolism of polyunsaturated fatty acids (PUFAs) is a cornerstone of cellular energy homeostasis and signaling. (8Z,11Z,14Z,17Z)-3-oxoicosatetraenoyl-CoA is a critical, yet transient, intermediate in the beta-oxidation of eicosatetraenoic acid (ETA), an omega-3 fatty acid. Its position as a 3-oxoacyl-CoA derivative places it at the final step of a beta-oxidation cycle, poised for thiolytic cleavage. This reaction, which shortens the fatty acyl chain by two carbons and releases a molecule of acetyl-CoA, is catalyzed by a family of enzymes known as 3-ketoacyl-CoA thiolases.

Identifying the specific thiolase isoform(s) responsible for processing this particular substrate is non-trivial. The human genome encodes multiple thiolases, each with distinct subcellular localizations (mitochondrial and peroxisomal) and potentially overlapping substrate specificities.[1][2] This guide provides a multi-pronged strategy to de-orphanize this metabolic step, ensuring robust and reliable validation of enzyme function. Our approach is built on a foundation of self-validating systems, where orthogonal methods are employed to build a cohesive and compelling line of evidence.

The Metabolic Context and Candidate Enzymes

The metabolism of this compound is the final step in one cycle of beta-oxidation. The enzyme responsible must catalyze the cleavage of this substrate into acetyl-CoA and a shortened (C18) acyl-CoA.

cluster_pathway Beta-Oxidation Cleavage Step Substrate This compound (C20:4, n-3) Enzyme Candidate 3-Ketoacyl-CoA Thiolases (e.g., ACAA2, ThB) Substrate->Enzyme Product1 Acetyl-CoA (C2) Enzyme->Product1 Product2 Hexadecatrienoyl-CoA (C18:3, n-3) Enzyme->Product2 CoA Coenzyme A (CoA-SH) CoA->Enzyme

Caption: Metabolic fate of this compound.

The primary candidates for this activity are members of the 3-ketoacyl-CoA thiolase (also known as 3-oxoacyl-CoA thiolase) family. These enzymes are crucial for the final step of fatty acid beta-oxidation.[3]

Key Candidate Thiolase Isoforms:

  • Mitochondrial Acetoacetyl-CoA Thiolase (ACAT1/ACAA1): Primarily involved in ketogenesis and isoleucine catabolism.

  • Mitochondrial 3-ketoacyl-CoA Thiolase (T1/ACAA2): Has broad specificity for medium- to long-chain 3-oxoacyl-CoAs and is a strong candidate for a role in general fatty acid beta-oxidation.

  • Peroxisomal 3-ketoacyl-CoA Thiolase B (ThB): Catalyzes the final step in the peroxisomal β-oxidation of straight-chain acyl-CoAs.[4]

Comparison of Core Validation Methodologies

A robust validation strategy relies on converging evidence from multiple, independent lines of inquiry. We will compare three core methodologies: in vitro enzymatic analysis, cell-based metabolic flux analysis, and genetic perturbation.

Methodology Principle Primary Output Strengths Limitations
In Vitro Enzyme Assay Reconstituted reaction with purified enzyme, substrate, and cofactors.Enzyme kinetics (Km, Vmax, kcat), specific activity.Direct evidence of catalytic activity; allows for precise control and kinetic characterization.Lacks physiological context; protein purification can be challenging; activity may differ from in-cellulo environment.
Cell-Based Metabolic Flux Analysis Tracing the conversion of an isotopic-labeled precursor into downstream metabolites within intact cells.Relative abundance of substrate and products; pathway flux rates.High physiological relevance; accounts for substrate availability and competing pathways.Indirect evidence of specific enzyme role; complex data analysis; potential for metabolic compensation.[5]
Genetic Validation (CRISPR-Cas9) Knockout or knockdown of a candidate enzyme gene in a cellular model, followed by metabolic flux analysis.Phenotypic change (e.g., substrate accumulation, product depletion) upon gene disruption.Establishes a causal link between a specific gene and the metabolic step; high specificity.[6][7]Potential for off-target effects; cells may adapt or compensate for the gene knockout.

Experimental Deep Dive: Protocols and Causality

In Vitro Validation: Direct Enzymatic Activity

The most direct way to test our hypothesis is to determine if a purified candidate enzyme can metabolize this compound. The causality here is straightforward: if the enzyme is active, it will convert the substrate into the expected products.

Workflow:

Caption: Workflow for in vitro enzyme activity validation.

Detailed Protocol: LC-MS/MS-Based Thiolase Assay

This protocol is superior to spectrophotometric methods as it provides unambiguous identification and quantification of the specific reaction products, confirming the exact catalytic event.

  • Enzyme Preparation:

    • Express recombinant human ACAA2 or other candidate thiolases in an E. coli expression system.

    • Purify the enzyme using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to ensure high purity and activity.

    • Causality Check: Verify protein purity by SDS-PAGE and concentration using a Bradford or BCA assay.

  • Reaction Setup (per reaction):

    • In a microcentrifuge tube, prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 25 mM MgCl₂, 1 mM DTT).

    • Add 50 µM Coenzyme A (CoA-SH).

    • Add 20 µM this compound substrate.

    • Self-Validation Control: Prepare a "No Enzyme" control and a "Heat-Inactivated Enzyme" control to account for non-enzymatic substrate degradation.

  • Initiation and Incubation:

    • Initiate the reaction by adding 1-5 µg of the purified thiolase.

    • Incubate at 37°C for a predetermined time course (e.g., 0, 5, 15, 30 minutes) to ensure measurements are taken within the linear range of the reaction.

  • Termination and Sample Preparation:

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., ¹³C-labeled acetyl-CoA). This precipitates the protein and halts the reaction.

    • Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to an LC-MS vial for analysis.

  • LC-MS/MS Analysis:

    • Employ a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).[8][9]

    • Separate metabolites using a C8 or C18 reversed-phase column with a water/methanol gradient.[8]

    • Monitor for the parent and fragment ions corresponding to the substrate, acetyl-CoA, and the predicted C18:3-CoA product.

    • Data Interpretation: Quantify the formation of products over time. A linear increase in product concentration that is dependent on active enzyme confirms catalytic activity.

Cell-Based Validation: Tracing Metabolism in a Physiological Context

This approach validates the enzyme's role within the complex cellular environment, where factors like substrate transport and competition from other pathways are at play.

Workflow:

A Culture Cells (e.g., HepG2) B Incubate with ¹³C-labeled ETA A->B C Lyse Cells & Quench Metabolism B->C D Extract Acyl-CoAs C->D E Analyze by LC-MS/MS D->E F Trace ¹³C Label into Metabolites E->F

Caption: Isotopic labeling workflow for cell-based metabolic analysis.

Detailed Protocol: Stable Isotope Tracing in Cultured Cells

  • Cell Culture:

    • Culture a relevant cell line (e.g., HepG2 human liver cells) to confluence in standard growth media.

  • Isotope Labeling:

    • Replace the standard media with media containing a known concentration (e.g., 50 µM) of uniformly ¹³C-labeled eicosatetraenoic acid (U-¹³C₂₀-ETA).

    • Incubate for a time course (e.g., 0, 1, 4, 8 hours).

  • Metabolite Extraction:

    • Aspirate media and quickly wash cells with ice-cold PBS.

    • Immediately add a cold extraction solvent (e.g., 80:20 methanol:water) to quench metabolic activity and lyse the cells.

    • Scrape the cells, collect the lysate, and centrifuge to pellet cellular debris.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Use the same LC-MS/MS method described previously.

    • Create an inclusion list of m/z values for the unlabeled and fully ¹³C-labeled versions of ETA-CoA, 3-hydroxy-ETA-CoA, 3-oxo-ETA-CoA, and the downstream C18:3-CoA product.

    • Data Interpretation: The detection of ¹³C-labeled 3-oxoicosatetraenoyl-CoA followed by the appearance of ¹³C-labeled C18:3-CoA and ¹³C₂-acetyl-CoA provides strong evidence that the pathway is active in the cell.

Genetic Validation: Establishing Causality with CRISPR-Cas9

This is the gold standard for assigning function to a specific gene. By removing the enzyme, we can directly observe its contribution to the metabolic pathway.[6][7]

Workflow:

Caption: Workflow for CRISPR-Cas9-mediated enzyme validation.

Detailed Protocol: CRISPR-Cas9 Knockout and Metabolic Phenotyping

  • Generate Knockout Cell Line:

    • Design at least two independent, validated guide RNAs (gRNAs) targeting an early exon of the candidate gene (e.g., ACAA2) to maximize the chance of generating a loss-of-function mutation.

    • Deliver the gRNAs and Cas9 nuclease into the target cell line (e.g., HepG2) via transfection or electroporation.

    • Select single-cell clones and expand them.

    • Self-Validation Control: Screen clones by PCR and Sanger sequencing to confirm frameshift mutations. Critically, confirm the absence of the target protein by Western Blot.

  • Metabolic Phenotyping:

    • Culture the validated knockout (KO) cell line alongside a wild-type (WT) control line.

    • Perform the stable isotope tracing experiment exactly as described in the cell-based protocol above, treating both WT and KO cells with U-¹³C₂₀-ETA.

  • Data Analysis and Interpretation:

    • Extract and analyze metabolites from both WT and KO cells using LC-MS/MS.

    • Expected Result for Positive Validation: Compared to WT cells, the ACAA2 KO cells should exhibit a significant accumulation of ¹³C-labeled this compound and a corresponding sharp decrease in the downstream ¹³C-labeled C18:3-CoA product. This result causally links the ACAA2 gene to the metabolism of our substrate of interest.

Hypothetical Data Summary:

Cell Line Relative Level of ¹³C-labeled 3-oxoicosatetraenoyl-CoA Relative Level of ¹³C-labeled C18:3-CoA
Wild-Type (WT)1.0 ± 0.21.0 ± 0.3
ACAA2 Knockout (KO)15.7 ± 3.10.1 ± 0.05
ThB Knockout (KO)1.2 ± 0.30.9 ± 0.2

This hypothetical data would strongly suggest that the mitochondrial thiolase ACAA2, and not the peroxisomal thiolase ThB, is the primary enzyme responsible for this metabolic step in HepG2 cells.

Conclusion

Validating the specific function of an enzyme within a complex metabolic network demands a rigorous, multi-faceted approach. By integrating direct biochemical assays with physiologically relevant cell-based and genetic methodologies, researchers can build an unassailable case for an enzyme's role. The strategy outlined here—moving from in vitro potential to in cellulo activity and finally to genetic necessity—provides a powerful and self-validating framework. This approach not only identifies the correct enzyme but also provides a deeper understanding of its context within cellular metabolism, a critical step for both basic science and the development of novel therapeutics targeting fatty acid oxidation.

References

A Researcher's Guide to Differential Acyl-CoA Profiling: Featuring (8Z,11Z,14Z,17Z)-3-oxoicosatetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate web of cellular metabolism, the precise quantification of acyl-Coenzyme A (acyl-CoA) species is paramount. These molecules are not merely intermediates; they are critical hubs in fatty acid metabolism, the tricarboxylic acid (TCA) cycle, and serve as donor molecules for protein acylation, a key post-translational modification.[1] The chemical diversity and broad concentration range of acyl-CoAs, however, present formidable analytical hurdles.[1][2]

This guide provides an objective comparison of modern analytical platforms for the differential analysis of acyl-CoA profiles, with a special focus on challenging polyunsaturated species such as (8Z,11Z,14Z,17Z)-3-oxoicosatetraenoyl-CoA. We will delve into the causality behind experimental choices, present detailed, field-tested protocols, and offer supporting data to empower you in selecting and implementing the most effective strategy for your research endeavors.

The Significance of this compound in Metabolic Research

This compound is a long-chain 3-oxoacyl-CoA, an intermediate in the mitochondrial beta-oxidation of eicosatetraenoic acid (ETA).[3] ETA and its metabolites, known as eicosanoids, are potent signaling molecules involved in inflammation, cardiovascular health, and even cancer progression.[4][5] The beta-oxidation of polyunsaturated fatty acids like ETA is more complex than that of their saturated counterparts, requiring a suite of auxiliary enzymes to handle the double bonds.[6]

Differential analysis of intermediates like this compound can provide a unique window into the flux and potential dysregulation of these critical metabolic pathways. For instance, the accumulation of specific 3-oxoacyl-CoA species can indicate a bottleneck in the beta-oxidation spiral, potentially pointing to enzyme deficiencies or the off-target effects of therapeutic compounds.[7] Therefore, the ability to accurately profile these molecules is crucial for understanding disease mechanisms and for the development of novel therapeutics targeting metabolic pathways.

cluster_0 Mitochondrial Beta-Oxidation of Eicosatetraenoic Acid ETA Eicosatetraenoic Acid ETA_CoA Eicosatetraenoyl-CoA ETA->ETA_CoA Acyl-CoA Synthetase Enoyl_CoA (2E,8Z,11Z,14Z,17Z)-Icosapentaenoyl-CoA ETA_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA (3S,8Z,11Z,14Z,17Z)-3-Hydroxyicosapentaenoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Target This compound Hydroxyacyl_CoA->Target 3-Hydroxyacyl-CoA Dehydrogenase Thiolysis Thiolytic Cleavage Target->Thiolysis Acetyl_CoA Acetyl-CoA Thiolysis->Acetyl_CoA Shortened_Acyl_CoA Shortened Acyl-CoA (Enters next cycle) Thiolysis->Shortened_Acyl_CoA

Caption: Simplified pathway of eicosatetraenoic acid beta-oxidation.

Comparative Analysis of Analytical Platforms

While various techniques can be employed for acyl-CoA analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard due to its unparalleled sensitivity, specificity, and broad coverage.[1]

Analytical PlatformTarget AnalytesSensitivitySpecificity & CoverageThroughputKey Advantages & Disadvantages
LC-MS/MS Broad range (short- to very-long-chain)High (fmol to pmol)HighModerate to HighAdvantages: High sensitivity and specificity, broad coverage, allows for stable isotope dilution for accurate quantification.[1][8] Disadvantages: Higher initial instrument cost, requires expertise in method development.
HPLC-UV Primarily short-chain acyl-CoAsModerateModerateHighAdvantages: Simpler instrumentation, lower cost. Disadvantages: Lower sensitivity and specificity, limited to UV-active compounds, not ideal for complex biological matrices.[1]
Fluorometric/Spectrophotometric Assays Total acyl-CoAs or specific abundant species (e.g., Acetyl-CoA)Low to ModerateLowHighAdvantages: Simple, high-throughput. Disadvantages: Indirect measurement, low specificity, prone to interference.[2]
NMR Spectroscopy Highly abundant species (e.g., Acetyl-CoA)LowHigh (structural information)LowAdvantages: Non-destructive, provides structural information. Disadvantages: Low sensitivity, requires large sample amounts, not suitable for low-abundance species.[1][2]

Given its superior performance for comprehensive and quantitative acyl-CoA profiling, the remainder of this guide will focus on LC-MS/MS-based methodologies.

A Deep Dive into LC-MS/MS-Based Workflows for Acyl-CoA Profiling

A robust and reproducible LC-MS/MS workflow for differential acyl-CoA analysis is built upon three pillars: efficient sample preparation, high-resolution chromatographic separation, and sensitive and specific mass spectrometric detection.

cluster_workflow LC-MS/MS Workflow for Acyl-CoA Analysis Sample Biological Sample (Cells or Tissues) Quenching Metabolic Quenching (e.g., Liquid Nitrogen) Sample->Quenching Extraction Extraction & Protein Precipitation (e.g., SPE, LLE, SSA) Quenching->Extraction LC_Separation Liquid Chromatography (Reversed-Phase C18) Extraction->LC_Separation MS_Detection Tandem Mass Spectrometry (ESI+, MRM/HRMS) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: General workflow for acyl-CoA analysis by LC-MS/MS.

Part 1: The Critical First Step - Sample Preparation

The primary challenges in sample preparation for acyl-CoA analysis are their low abundance, inherent instability, and the need to efficiently extract them from a complex biological matrix while simultaneously quenching all enzymatic activity.[3]

Comparison of Extraction Methodologies

Extraction MethodPrincipleTarget Acyl-CoAsAdvantagesDisadvantages
Solid-Phase Extraction (SPE) Selective adsorption and elutionBroad rangeHigh selectivity, removes interferences.Can be time-consuming, potential for analyte loss if not optimized.[1]
Liquid-Liquid Extraction (LLE) Differential solubility in immiscible liquidsPrimarily medium- to long-chainEffective for hydrophobic species.Can be less efficient for short-chain species, may require evaporation and reconstitution steps.
Protein Precipitation (e.g., with Sulfosalicylic Acid - SSA) Denaturation and removal of proteinsPrimarily short- to medium-chainSimple, fast, avoids SPE cleanup.[4][8]May be less effective at removing all interferences compared to SPE.[4]

Field-Proven Insight: For a broad profiling of acyl-CoAs, including long-chain species like this compound, a combination of protein precipitation with an organic solvent followed by SPE is often the most robust approach. For targeted analysis of short-chain acyl-CoAs, a simple SSA precipitation can be highly effective and efficient.[4][8]

Part 2: Achieving Separation - Liquid Chromatography

Reversed-phase chromatography using a C18 column is the most common and effective method for separating the diverse range of acyl-CoA species.[1] A gradient elution with a mobile phase system, typically consisting of an aqueous component with an ion-pairing agent (e.g., ammonium acetate) and an organic component (e.g., acetonitrile), is employed to resolve the acyl-CoAs based on the hydrophobicity of their acyl chains.

Part 3: Detection and Quantification - Tandem Mass Spectrometry

Electrospray ionization (ESI) in the positive ion mode is typically used for the analysis of acyl-CoAs.[6] Tandem mass spectrometry (MS/MS) provides the necessary specificity for accurate quantification in complex biological matrices.

Key Fragmentation Patterns for Acyl-CoA Identification:

Acyl-CoAs exhibit characteristic fragmentation patterns in MS/MS, which are invaluable for their identification and quantification. The two most prominent fragmentations are:

  • A neutral loss of 507 Da: This corresponds to the loss of the 3'-phosphoadenosine 5'-diphosphate moiety.[1][7][9]

  • A product ion at m/z 428.0365: This represents the adenosine 3',5'-diphosphate fragment.[1][7]

These characteristic fragmentations can be used to set up Multiple Reaction Monitoring (MRM) experiments on a triple quadrupole mass spectrometer for highly sensitive and specific targeted quantification.[9] High-resolution mass spectrometry (HRMS) can also be employed for untargeted or suspect screening approaches.[7]

The Gold Standard for Quantification: Stable Isotope Dilution

Due to the inherent variability in sample preparation and the potential for matrix effects in ESI-MS, the use of stable isotope-labeled internal standards is crucial for accurate and precise quantification.[5] These standards, which are chemically identical to the analyte of interest but have a higher mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N), are spiked into the sample at the very beginning of the workflow.[5][10] By measuring the ratio of the endogenous analyte to its labeled internal standard, any variations in extraction efficiency or ionization suppression can be effectively normalized.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a robust starting point and should be optimized for your specific application and instrumentation.

Protocol 1: Extraction of Acyl-CoAs from Cultured Cells
  • Cell Culture and Harvesting: Grow cells to the desired confluency.

  • Metabolic Quenching: Rapidly aspirate the culture medium and wash the cells once with ice-cold PBS. Immediately add a sufficient volume of liquid nitrogen to flash-freeze the cell monolayer.

  • Lysis and Extraction: Add 1 mL of ice-cold extraction solution (Acetonitrile:Methanol:Water 2:2:1 v/v/v) containing a suite of stable isotope-labeled internal standards to the frozen cells.

  • Scraping and Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Precipitation: Vortex the lysate vigorously for 1 minute and incubate at -20°C for 30 minutes to facilitate protein precipitation.

  • Clarification: Centrifuge at 16,000 x g for 15 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant containing the acyl-CoAs to a new tube for subsequent analysis or SPE cleanup.

Protocol 2: LC-MS/MS Analysis of Acyl-CoAs
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A linear gradient from 2% to 98% Mobile Phase B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an ESI source.

  • Ionization Mode: Positive.

  • Detection: MRM mode monitoring the specific precursor-to-product ion transitions for each acyl-CoA of interest and its corresponding internal standard. For this compound, the precursor ion would be [M+H]⁺, and a key product ion would result from the neutral loss of 507 Da.

Trustworthiness: A Self-Validating System

To ensure the trustworthiness of your acyl-CoA profiling data, a robust quality control system should be integrated into your workflow. This includes:

  • Use of Internal Standards: As emphasized, stable isotope-labeled internal standards for as many analytes as possible are critical for accurate quantification.

  • Matrix-Matched Calibration Curves: Prepare calibration standards in a representative blank matrix (e.g., lysate from a control cell line) to account for matrix effects.

  • Quality Control Samples: Include pooled QC samples at regular intervals throughout your analytical run to monitor instrument performance and data reproducibility.

  • System Suitability Tests: Perform regular checks of your LC-MS/MS system to ensure it meets predefined performance criteria.

By implementing these measures, you can have high confidence in the accuracy and reproducibility of your differential acyl-CoA profiling results.

References

A Senior Application Scientist's Guide to the Structural Confirmation of (8Z,11Z,14Z,17Z)-3-oxoicosatetraenoyl-CoA using High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of a Key Metabolic Intermediate

In the intricate web of cellular metabolism, acyl-coenzyme A (acyl-CoA) thioesters stand as central players, acting as activated intermediates in the biosynthesis and degradation of fatty acids, among over 100 other critical reactions.[1] (8Z,11Z,14Z,17Z)-3-oxoicosatetraenoyl-CoA is one such molecule, a long-chain 3-oxoacyl-CoA involved in fatty acid metabolism.[2][3] Its precise structure—an elemental composition of C41H64N7O18P3S, a C20 polyunsaturated acyl chain, an oxo-group at the third carbon, and four Z-configured double bonds at specific locations—is critical to its biological function.

Confirming this exact structure within a complex biological matrix presents a significant analytical challenge. It requires not only determining the molecule's elemental formula but also elucidating its complex topology. High-Resolution Mass Spectrometry (HRMS), with its profound capabilities in mass accuracy and structural fragmentation, has become the definitive technology for this task.[4][5][6] This guide provides an in-depth comparison of HRMS methodologies and a detailed protocol for the unambiguous structural confirmation of this compound, designed for researchers and drug development professionals who demand the highest level of analytical confidence.

Part 1: The Cornerstone of Confidence—Accurate Mass for Elemental Composition

The first and most fundamental step in identifying any molecule is to determine its elemental formula. This is where the distinction between nominal mass (the integer mass) and exact mass (the mass measured to several decimal places) becomes paramount.[7] For example, the molecules CO (27.9949 Da), N₂ (28.0061 Da), and C₂H₄ (28.0313 Da) share the same nominal mass of 28 Da but are easily distinguished by an HRMS instrument.[7]

High-resolution mass spectrometers, such as Orbitrap and Fourier Transform Ion Cyclotron Resonance (FT-ICR) instruments, routinely achieve mass accuracy below 5 parts-per-million (ppm), and often sub-ppm.[4][5][8] This extraordinary precision allows for the calculation of a unique elemental composition from a measured mass.[9][10][11]

For our target molecule, this compound, the theoretical monoisotopic exact mass of the neutral molecule (C41H64N7O18P3S) is 1063.3398 Da .

An HRMS experiment must measure the precursor ion (e.g., the protonated molecule [M+H]⁺ at m/z 1064.3471) with sufficient accuracy (e.g., < 3 ppm) to confidently assign the elemental formula C41H64N7O18P3S, thereby confirming the total number of carbons, hydrogens, and heteroatoms, which in turn defines the total degree of unsaturation.

Part 2: Selecting the Optimal HRMS Platform

While several HRMS technologies can provide the requisite mass accuracy, their performance characteristics vary. The choice of instrument represents a critical decision based on the specific demands of the analysis, balancing resolution, speed, and cost.

FeatureTime-of-Flight (TOF)OrbitrapFourier Transform-ICR (FT-ICR)
Mass Resolution Up to 60,000Up to 240,000 (or higher)>1,000,000
Mass Accuracy < 5 ppm< 3 ppm (typically < 1 ppm)< 1 ppm
Scan Speed Very FastFastSlow
MS/MS Capability Good (Q-TOF)Excellent (Multiple fragmentation options)Excellent (Multiple fragmentation options)
Cost & Maintenance ModerateHighVery High (Requires superconducting magnet)
Expert Recommendation A robust choice for routine accurate mass measurements.[10][11]Optimal choice for this application. Offers an exceptional balance of high resolution, superb mass accuracy, fast scan speeds for LC-coupling, and versatile MS/MS capabilities.[4][5][12]The ultimate in performance for resolving highly complex mixtures, but its slower scan speed and high cost are often unnecessary for this specific task.[4][8]

Senior Scientist's Insight: For the comprehensive structural analysis of a specific acyl-CoA, an Orbitrap-based mass spectrometer is the tool of choice. Its high resolution is more than sufficient to resolve the target from matrix interferences, its sub-ppm mass accuracy provides unwavering confidence in the elemental composition, and its versatile fragmentation options are essential for the subsequent structural elucidation steps.[4][5]

Part 3: An End-to-End Experimental Protocol for Structural Verification

This protocol outlines a self-validating workflow, where each step provides a piece of evidence that cumulatively confirms the target structure.

G cluster_0 Sample Preparation & Separation cluster_1 Mass Spectrometry Analysis cluster_2 Data Interpretation Sample Biological Sample Extract Acyl-CoA Extraction Sample->Extract LC Reversed-Phase HPLC/UHPLC Extract->LC ESI Electrospray Ionization (ESI) LC->ESI MS1 HRMS Full Scan (MS1) Accurate Mass of Precursor ESI->MS1 MS2 HRMS/MS Fragmentation (e.g., HCD) MS1->MS2 Formula Elemental Formula Confirmation MS1->Formula Fragments Fragment Ion Analysis MS2->Fragments Structure Structure Confirmation Formula->Structure Fragments->Structure

Caption: High-level experimental workflow for acyl-CoA analysis.

Step 1: Sample Preparation and Liquid Chromatography
  • Extraction: Acyl-CoAs are typically extracted from tissues or cells using methods involving acidic organic solvents (e.g., methanol/water with HCl) and chloroform to precipitate proteins and separate small molecules.[13]

  • Chromatography: The complex extract is separated using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

    • Column: A C18 column is commonly used for separating acyl-CoAs of varying chain lengths and degrees of saturation.[14]

    • Mobile Phase: A gradient of an aqueous buffer and an organic solvent is employed.

      • Aqueous (A): Water with 5-10 mM ammonium acetate. The acetate serves as an ion-pairing agent, improving the peak shape of the highly polar, phosphate-containing CoA moiety.[14][15]

      • Organic (B): Methanol or Acetonitrile.

    • Rationale: This chromatographic separation is crucial to reduce ion suppression in the ESI source and to separate the target analyte from isomeric or isobaric interferences, ensuring that the subsequent mass analysis is performed on a pure compound.

Step 2: Ionization via Electrospray Ionization (ESI)

ESI is the method of choice for ionizing large, polar molecules like acyl-CoAs directly from the liquid phase.

  • Polarity: Analysis can be performed in both positive and negative ion modes.

    • Negative Mode [M-H]⁻: Often provides a more intense signal for the intact molecule due to the acidic phosphate groups.[16][17]

    • Positive Mode [M+H]⁺: Generally preferred for tandem MS (MS/MS) as it yields more informative and well-characterized fragmentation patterns.[16][18]

  • Mitigating Adducts: Acyl-CoAs are highly susceptible to forming sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts, which can complicate spectra and reduce the signal of the desired protonated molecule.

    • Expert Tip: Use high-purity, MS-grade solvents and polypropylene (not glass) autosampler vials to minimize salt contamination. A small amount of a volatile acid like formic acid in the mobile phase can also suppress salt adduct formation.[19]

Step 3: HRMS Full Scan (MS1) – Confirming the Formula

The first scan event is a high-resolution survey scan to detect the precursor ion.

  • Objective: To measure the m/z of the [M+H]⁺ ion with the highest possible mass accuracy.

  • Expected Result: A measured m/z of 1064.3471 ± 5 ppm (e.g., within ± 0.0053 Da).

  • Validation: This accurate mass measurement is fed into an elemental composition calculator. With constraints based on known biological elements (C, H, N, O, P, S) and isotopic abundance patterns, the only plausible result should be C41H65N7O18P3S (for the [M+H]⁺ ion), thus confirming the elemental formula of the neutral molecule.[9][20]

Step 4: Tandem Mass Spectrometry (MS/MS) – Assembling the Structure

With the elemental formula confirmed, MS/MS is used to break the molecule apart and confirm its connectivity. The precursor ion (m/z 1064.3471) is isolated and fragmented.

The choice of fragmentation method is critical for generating the most structurally informative product ions.

TechniqueMechanismPros for Acyl-CoA AnalysisCons
Collision-Induced Dissociation (CID) Low-energy collisions with inert gas.[21][22]Excellent for generating well-known, characteristic fragments of the CoA moiety. Robust and widely available.May not provide extensive fragmentation of the acyl chain itself.
Higher-Energy C-trap Dissociation (HCD) Higher-energy collisions in an HCD cell.[21][22]Highly Recommended. Produces richer fragmentation spectra, including ions from the acyl chain, which are crucial for confirming the 3-oxo position.[23]Can sometimes lead to the loss of labile modifications if not optimized.
Electron-Transfer Dissociation (ETD) Electron transfer from a radical anion.[21]Preserves labile post-translational modifications.[24]Less effective for molecules that are not highly charged. Generally provides less informative fragmentation for this specific class of molecules compared to HCD.

A successful HCD spectrum will provide evidence for three key structural features:

  • The Coenzyme A Moiety: Acyl-CoAs exhibit a highly characteristic fragmentation pattern. The most prominent feature is a neutral loss of 507.0958 Da , corresponding to the 3'-phosphoadenosine diphosphate group.[15][16][18][25] This is a definitive signature of an acyl-CoA molecule. Other diagnostic fragment ions include those at m/z 428 and 261.[18]

  • The Acyl Chain Length and 3-Oxo Position: The fragmentation pattern will confirm the presence of a C20 acyl chain with a carbonyl group at the third position. Look for characteristic cleavages alpha to the carbonyl groups, which are favored fragmentation pathways.

  • Double Bond Positions: This is a critical point of expertise. Standard CID and HCD fragmentation do not typically break across C=C double bonds and therefore cannot be used to directly determine their positions in the acyl chain.[26] The number of double bonds is confirmed by the elemental formula from the MS1 scan. The specific locations (8, 11, 14, 17) and stereochemistry (Z) must be inferred from the known biosynthetic pathway of the precursor or confirmed using orthogonal techniques like NMR or specialized derivatization methods coupled with MS.[26][27][28]

Part 4: A Self-Validating System for Unambiguous Confirmation

The strength of this HRMS approach lies in the logical synthesis of independent pieces of evidence. No single data point is sufficient, but together, they provide an unassailable confirmation of the structure.

G cluster_0 Experimental Data cluster_1 Structural Inferences Mass Accurate Mass (m/z 1064.3471 ± 3 ppm) Formula Elemental Formula: C41H64N7O18P3S Mass->Formula NL_507 Neutral Loss of 507.0958 Da CoA_Moiety Confirms Presence of Coenzyme A Moiety NL_507->CoA_Moiety Acyl_Frags Acyl Chain Fragments Chain_Structure Confirms C20 Chain with 3-Oxo Group Acyl_Frags->Chain_Structure Final Confirmed Structure: This compound Formula->Final CoA_Moiety->Final Chain_Structure->Final

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (8Z,11Z,14Z,17Z)-3-oxoicosatetraenoyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and metabolic research, the integrity of your work and the safety of your laboratory are paramount. This guide provides a detailed protocol for the proper disposal of (8Z,11Z,14Z,17Z)-3-oxoicosatetraenoyl-CoA, a specialized polyunsaturated fatty acyl-CoA. By grounding our procedures in established safety principles and explaining the rationale behind each step, we aim to equip you with the knowledge to manage this and similar reagents with confidence and precision.

Hazard Assessment and Chemical Profile

This compound is a complex biomolecule characterized by:

  • A Long Acyl Chain: This imparts a detergent-like property, meaning it can disrupt cell membranes and potentially irritate skin and eyes.

  • Multiple Unsaturation (Double Bonds): The four cis-double bonds make the molecule highly susceptible to oxidation. This can lead to degradation, the formation of reactive byproducts like peroxides, and potential instability, especially with prolonged exposure to air, light, or heat.

  • A Thioester Bond: The link to Coenzyme A is a high-energy thioester bond. While essential for its biochemical reactivity, this bond can be susceptible to hydrolysis, especially in the presence of strong acids or bases.

Given these characteristics, this compound should be handled as a potentially reactive and hazardous chemical. All waste containing this compound must be treated as hazardous chemical waste in accordance with local, state, and federal regulations.

Personal Protective Equipment (PPE)

To mitigate risks of exposure, the following PPE is mandatory when handling this compound and its waste products:

Protective EquipmentSpecificationPurpose
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from splashes and aerosols.
Hand Protection Nitrile or other chemical-resistant gloves.Prevents skin contact. Change gloves immediately if contaminated.
Body Protection Standard laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection Not generally required if handled in a well-ventilated area. A fume hood is recommended for all manipulations.Minimizes inhalation of any aerosols or particulates.

Spill Response Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.

  • Evacuate and Alert: Clear the immediate area of all personnel and alert colleagues to the spill.

  • Ventilate: Ensure the area is well-ventilated. If not already, perform cleanup within a chemical fume hood.

  • Contain: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to dike the spill and prevent it from spreading. For powdered spills, gently cover with a plastic sheet to minimize dust.

  • Collect: Carefully scoop the absorbent material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a mild detergent and water.

  • Dispose: All materials used for cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.

Step-by-Step Disposal Protocol

The primary route for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) office via a licensed hazardous waste management company.

Step 1: Waste Segregation and Collection

  • Dedicated Waste Stream: All waste containing this compound, including unused product, contaminated solutions, and disposable labware (e.g., pipette tips, tubes), must be segregated from general laboratory waste.

  • Classification: This waste should be classified as "non-halogenated organic waste" unless it is mixed with halogenated solvents.

  • Containerization: Use a dedicated, chemically resistant, and leak-proof waste container clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Ensure the container is kept tightly closed except when adding waste.

Step 2: Waste Storage

  • Store the waste container in a designated, well-ventilated, and secure secondary containment area.

  • Ensure it is stored away from incompatible materials, particularly strong oxidizing agents, acids, and bases.

Step 3: Disposal Request

  • Once the container is full (no more than 90% capacity) or ready for disposal, follow your institution's procedures for chemical waste pickup. This typically involves submitting a request to your EHS office.

Diagram: Disposal Decision Workflow

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal Start Waste Generation (e.g., unused reagent, contaminated labware) PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Segregate Segregate as Non-Halogenated Organic Waste PPE->Segregate Container Collect in a Labeled, Leak-Proof Hazardous Waste Container Segregate->Container Store Store in Secondary Containment in a Ventilated Area Container->Store EHS_Request Submit Waste Pickup Request to EHS Office Store->EHS_Request Pickup Licensed Hazardous Waste Vendor Pickup EHS_Request->Pickup End Proper Disposal (e.g., Incineration) Pickup->End

Caption: Disposal workflow for this compound.

Advanced Considerations: Pre-Treatment (For Expert Users Only)

In some instances, chemical inactivation prior to disposal may be considered to reduce reactivity. These procedures should only be performed by personnel with extensive experience in synthetic chemistry and a thorough understanding of the potential reactions. This is not a mandatory or standard step.

  • Base-Catalyzed Hydrolysis: The thioester bond can be cleaved by hydrolysis under basic conditions (e.g., dilute sodium hydroxide). This would break down the molecule into Coenzyme A and the corresponding carboxylate salt. The resulting aqueous solution would still need to be disposed of as hazardous waste, but the reactivity of the thioester would be eliminated. Careful pH monitoring and control are essential.

  • Oxidative Cleavage: The polyunsaturated chain can be cleaved by strong oxidizing agents (e.g., potassium permanganate, ozone). However, these reactions can be energetic and produce multiple, potentially hazardous byproducts. This method is generally not recommended for routine laboratory waste treatment due to its complexity and potential hazards.

Important: Any pre-treatment must be part of a formally documented and approved laboratory procedure. The resulting waste must still be collected and disposed of through official hazardous waste channels.

Regulatory Compliance

All disposal activities must comply with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) Laboratory Standard. Your institution's EHS office is the definitive resource for ensuring compliance with all applicable regulations.

By adhering to these detailed procedures, you contribute to a safer research environment and ensure the responsible management of chemical reagents. This commitment to safety and environmental stewardship is a hallmark of scientific excellence.

A Senior Application Scientist's Guide to Handling (8Z,11Z,14Z,17Z)-3-oxoicosatetraenoyl-CoA: A Framework for Safety and Operational Excellence

Author: BenchChem Technical Support Team. Date: January 2026

This guide is structured to provide you, our fellow scientists, with a comprehensive operational and safety framework. We will move beyond a simple checklist, delving into the causality behind each recommendation to build a self-validating system of safety and experimental reproducibility.

Hazard Assessment: A Principle-Based Approach

In the absence of a specific MSDS, we must infer potential hazards from structurally similar compounds. (8Z,11Z,14Z,17Z)-3-oxoicosatetraenoyl-CoA belongs to the family of long-chain 3-oxoacyl CoAs. General guidance for similar long-chain fatty acyl-CoA esters suggests that they should be handled with care, assuming potential for skin and eye irritation.[4] Therefore, all handling protocols must be designed to mitigate these primary exposure risks.

Core Principle: Treat this compound as a potentially hazardous substance. The primary goal is to prevent direct contact and aerosol generation.

Personal Protective Equipment (PPE): Your Primary Barrier

PPE is the most direct line of defense between you and the chemical.[5] The selection of appropriate PPE should be based on a thorough risk assessment of the procedures being performed.[6]

Hazard Category Required Personal Protective Equipment (PPE) Rationale & Precautionary Statements
General Handling & Preparation • Nitrile gloves• Safety glasses with side shields• Fully-buttoned laboratory coatGloves: Nitrile gloves offer good protection against a range of chemicals for short-term use.[7] Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated. Eye Protection: Safety glasses protect against accidental splashes. Lab Coat: A lab coat provides a removable barrier to protect skin and personal clothing.[7]
Procedures with High Splash or Aerosol Potential (e.g., vortexing, sonicating)• Nitrile gloves• Chemical splash goggles• Face shield (worn over goggles)• Fully-buttoned laboratory coatGoggles & Face Shield: Goggles provide a seal around the eyes for superior splash protection.[8] A face shield protects the entire face from splashes or energetic reactions.[7][8] This combination is critical when the potential for aerosolization or splashing is high.
Handling Concentrated Solutions or Powder • Double-gloving (nitrile)• Chemical splash goggles• Lab coat• Respiratory Protection (if engineering controls are insufficient)Double-Gloving: Provides an extra layer of protection and allows for the safe removal of the outer, contaminated glove without exposing the skin. Respiratory Protection: If handling the powdered form outside of a certified chemical fume hood, a respirator may be required to prevent inhalation.[6][9] Always consult with your institution's Environmental Health and Safety (EHS) office for proper respirator selection and fit-testing.[7]

Operational Handling Workflow: A Step-by-Step Protocol

A systematic workflow minimizes the risk of error and exposure. The following protocol outlines the key steps from receiving the compound to its use in an experimental setting.

Step 1: Receiving and Storage

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify the compound identity against the shipping documentation.

  • Store the compound according to the manufacturer's recommendations, typically at -20°C for long-chain acyl-CoAs to maintain stability.[10]

  • Log the compound into your laboratory's chemical inventory system.

Step 2: Preparation for Use

  • Don the appropriate PPE as outlined in the table above.

  • Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which can degrade the compound.

  • If working with a lyophilized powder, briefly centrifuge the vial to ensure all material is at the bottom.

  • Reconstitute the compound in a suitable solvent (e.g., methanol or an appropriate buffer) as per your experimental protocol.[10] Perform this step in a chemical fume hood to minimize inhalation exposure.

Step 3: Aliquoting and Use

  • Aliquot the reconstituted solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.

  • Clearly label each aliquot with the compound name, concentration, date, and your initials.

  • When adding the compound to your experiment (e.g., cell culture media, enzyme assay buffer), do so carefully to avoid splashes.

G cluster_prep Preparation Phase cluster_use Experimental Phase cluster_cleanup Post-Experiment Receive Receive & Inspect Store Store at -20°C Receive->Store Log in Inventory Equilibrate Equilibrate to Room Temp Store->Equilibrate Don PPE Reconstitute Reconstitute in Fume Hood Equilibrate->Reconstitute Aliquot Aliquot for Single Use Reconstitute->Aliquot Experiment Use in Experiment Aliquot->Experiment Waste Segregate Waste Experiment->Waste Decontaminate Decontaminate Work Area Waste->Decontaminate

Caption: Operational workflow for handling the acyl-CoA.

Spill and Emergency Procedures

In Case of Skin Contact:

  • Immediately remove contaminated clothing.

  • Flush the affected area with copious amounts of water for at least 15 minutes.

  • Seek medical attention if irritation develops or persists.

In Case of Eye Contact:

  • Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.

  • Remove contact lenses if present and easy to do so.

  • Seek immediate medical attention.

In Case of a Small Spill:

  • Alert others in the immediate area.

  • Wearing appropriate PPE (double gloves, goggles, lab coat), absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

  • Collect the contaminated absorbent material into a designated hazardous waste container.

  • Clean the spill area with a suitable detergent and water.

  • Report the spill to your laboratory supervisor and EHS office.

Disposal Plan: Ensuring a Safe Final Step

Proper waste disposal is a critical component of laboratory safety and environmental compliance.[4] All materials contaminated with this compound must be treated as hazardous chemical waste.

Waste Segregation:

  • Liquid Waste: Collect all solutions containing the compound in a designated, properly labeled, and sealed hazardous waste container. The container should be compatible with the solvents used.

  • Solid Waste: All contaminated consumables (e.g., pipette tips, microfuge tubes, gloves, absorbent pads) must be collected in a separate, clearly labeled solid hazardous waste container.

Disposal Workflow:

  • Accumulation: Collect waste in designated Satellite Accumulation Areas (SAAs) within the laboratory.[11][12]

  • Labeling: Ensure all waste containers are clearly labeled with the words "Hazardous Waste," the full chemical name of the contents (including solvents and percentages), and the associated hazards (e.g., "Irritant").[11][12]

  • Storage: Keep waste containers closed except when adding waste.[13] Store them in a secondary containment bin to prevent spills.

  • Pickup: When the container is full, arrange for pickup by your institution's EHS department for final disposal by a licensed hazardous waste management company.[4] Never dispose of this chemical down the drain or in the regular trash.[4][13]

G Start Waste Generated (Liquid & Solid) Liquid Collect in Liquid Hazardous Waste Container Start->Liquid Solid Collect in Solid Hazardous Waste Container Start->Solid Label Label Container Correctly: 'Hazardous Waste' Full Chemical Names Hazard Information Liquid->Label Solid->Label Store Store in Secondary Containment in Satellite Accumulation Area Label->Store Pickup Arrange for EHS Pickup Store->Pickup

Caption: Disposal workflow for this compound.

Experimental Context: Sample Protocol for Metabolite Extraction

To illustrate the integration of these safety protocols, here is a generalized procedure for the extraction of fatty acyl-CoAs from cultured cells for LC-MS analysis.[14]

Objective: To safely extract acyl-CoA metabolites from cultured cells.

Materials:

  • Cultured cells

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold extraction solvent (e.g., 80% methanol)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C

Protocol:

  • Preparation: Don appropriate PPE (nitrile gloves, lab coat, safety goggles). Work in a clean, designated area.

  • Cell Washing: Aspirate the culture medium. Gently wash the cells twice with ice-cold PBS. All liquid waste should be collected for proper disposal.

  • Metabolite Extraction: Add 1 mL of ice-cold extraction solvent to each well.

  • Cell Lysis: Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Vortexing: Vortex the samples vigorously for 1 minute. This step should ideally be performed inside a fume hood or with a splash guard to contain any potential aerosols.

  • Incubation: Incubate the samples on ice for 20 minutes.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant containing the metabolites to a new, clearly labeled tube for analysis.

  • Cleanup: Dispose of all contaminated materials (pipette tips, tubes, cell plates) in the designated solid hazardous waste container. Decontaminate the work area.

By embedding safety protocols directly into the experimental workflow, we create a system where best practices are second nature, ensuring both personal safety and the quality of your scientific data.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.